1H-Imidazo[4,5-d]pyridazine
Description
BenchChem offers high-quality 1H-Imidazo[4,5-d]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazo[4,5-d]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(2-9-8-1)7-3-6-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZYICUGNHLGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418680, DTXSID801310323 | |
| Record name | 1H-Imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-00-7, 34392-27-3 | |
| Record name | 1H-Imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Novel 1H-Imidazo[4,5-d]pyridazine Analogs
Abstract
The 1H-Imidazo[4,5-d]pyridazine core, a fascinating purine isostere, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, yet its distinct electronics and substitution vectors offer a unique pharmacological profile. This guide provides an in-depth exploration of the synthetic strategies employed to construct and functionalize this versatile heterocycle. We will dissect the key retrosynthetic pathways, provide detailed, field-proven experimental protocols, and discuss the underlying chemical principles that govern these transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.
Introduction: The Strategic Importance of the Imidazo[4,5-d]pyridazine Core
The fusion of an imidazole and a pyridazine ring creates the 1H-Imidazo[4,5-d]pyridazine system, a heterocyclic scaffold that has garnered significant attention in drug discovery. Its structural analogy to the purine core, a fundamental component of nucleic acids and vital cofactors, is a key reason for its biological relevance.[1] This mimicry enables these analogs to function as competitive inhibitors for enzymes that process purine-based substrates, particularly kinases.
Indeed, various imidazopyridazine isomers have shown promise as potent kinase inhibitors for applications in oncology and inflammatory diseases.[1][2] For example, derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (TrkA), which are implicated in cancer and pain, and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[2][3] Beyond kinases, these scaffolds have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, antimalarial, anticonvulsant, and antitubercular agents.[1] The development of 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones as potent DPP-4 inhibitors for the treatment of type 2 diabetes further underscores the scaffold's versatility.[4]
The strategic value of synthesizing novel analogs lies in the ability to fine-tune the molecule's steric and electronic properties to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will focus on the practical chemical strategies to access this valuable chemical space.
Foundational Synthetic Strategies
The construction of the 1H-Imidazo[4,5-d]pyridazine core primarily relies on building the imidazole ring onto a pre-existing, appropriately substituted pyridazine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Cyclocondensation of Diaminopyridazines
This is the most classical and widely adopted approach. It involves the reaction of a 4,5-diaminopyridazine with a one-carbon (C1) electrophile, which closes the five-membered imidazole ring.
-
Causality of Reagent Choice:
-
With Carboxylic Acids: The condensation of a diaminopyridazine with a carboxylic acid (or its equivalent like an acid chloride or anhydride) is a robust method. The reaction typically requires high temperatures or dehydrating agents (e.g., polyphosphoric acid, PPA) to drive the cyclization by removing water. The carboxylic acid directly provides the C2 substituent of the imidazole ring.
-
With Aldehydes: Using an aldehyde as the C1 source requires an oxidative cyclization. An oxidant (e.g., sodium metabisulfite, nitrobenzene) is necessary to form the final aromatic imidazole ring after the initial condensation. This method is particularly useful for installing aryl or alkyl groups at the C2 position.
-
With Formic Acid: Utilizing formic acid is an efficient way to synthesize analogs that are unsubstituted at the C2 position. In this case, formic acid serves as both the C1 source and the reaction solvent, typically under reflux conditions.[5]
-
The overall workflow for this foundational strategy is depicted below.
Caption: General workflow for the cyclocondensation strategy.
Strategy B: Post-Core Functionalization
In many cases, it is more efficient to first construct a simple, functionalized imidazo[4,5-d]pyridazine core and then introduce diversity through subsequent reactions. This approach is particularly powerful when a common intermediate can be used to generate a large library of analogs.
-
Key Reactions:
-
N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can be selectively alkylated or arylated to explore the impact of substituents on this vector. The regioselectivity of this reaction can be a challenge and is often dependent on the substrate and reaction conditions.[6]
-
Palladium-Catalyzed Cross-Coupling: If the core is synthesized with a halogen (e.g., chloro- or bromo-) substituent on the pyridazine ring, powerful cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira can be employed.[7] These reactions are indispensable for installing a wide variety of aryl, heteroaryl, amine, and alkyne groups, providing rapid access to diverse chemical matter.[7][8]
-
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision based on multiple factors. The following table summarizes the key aspects of the primary strategies.
| Strategy | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| A1: Cyclocondensation (Carboxylic Acid) | 4,5-Diaminopyridazine, R-COOH | High temp, PPA, or microwave | Direct C2 installation, good for diverse acids | Harsh conditions may not be suitable for sensitive functional groups |
| A2: Cyclocondensation (Aldehyde) | 4,5-Diaminopyridazine, R-CHO, Oxidant | Reflux in solvent (e.g., DMSO, EtOH) | Milder conditions than with acids, broad aldehyde scope | Requires an oxidative step, potential for side reactions |
| B: Post-Core Functionalization | Halogenated Core, Boronic Acids, Amines, etc. | Pd catalyst, base, solvent | High modularity, access to large libraries, mild conditions | Requires synthesis of a functionalized core, potential catalyst poisoning |
Detailed Experimental Protocol: A Case Study
Synthesis of 2-Phenyl-1H-imidazo[4,5-d]pyridazine via Oxidative Cyclocondensation
This protocol provides a representative example of Strategy A, utilizing an aldehyde and an oxidant. It is adapted from established methodologies in heterocyclic synthesis.[9]
Reaction Scheme: 4,5-Diaminopyridazine + Benzaldehyde --(Na₂S₂O₅, DMSO)--> 2-Phenyl-1H-imidazo[4,5-d]pyridazine
Materials & Equipment:
-
4,5-Diaminopyridazine (1.0 mmol, 110.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Sodium Metabisulfite (Na₂S₂O₅) (0.58 mmol, 110.2 mg)
-
Dimethyl Sulfoxide (DMSO) (4 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 4,5-diaminopyridazine (1.0 mmol), benzaldehyde (1.0 mmol), and sodium metabisulfite (0.58 mmol).
-
Solvent Addition: Add 4 mL of DMSO to the flask.
-
Heating: Place the flask in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 120-130 °C and maintain this temperature under reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The disappearance of the starting materials indicates reaction completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into 20 mL of ice-cold water.
-
Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual DMSO.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-Phenyl-1H-imidazo[4,5-d]pyridazine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale for Protocol Design:
-
DMSO as Solvent: DMSO is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Sodium Metabisulfite as Oxidant: This reagent serves as a mild and effective in-situ oxidant required for the aromatization of the initially formed imidazoline intermediate to the final imidazole ring.[9]
-
Aqueous Workup: The product is typically a solid with low solubility in water, allowing for its facile isolation by precipitation upon addition of the DMSO solution to water.
Structural Elucidation and Characterization
The unambiguous confirmation of the synthesized analogs is paramount. A combination of spectroscopic techniques is required.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural confirmation. The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups, such as N-H stretches in the imidazole ring.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.
Challenges and Future Directions
While powerful synthetic methods exist, challenges remain. A key issue is often the control of regioselectivity during N-alkylation or N-arylation on the imidazole ring, which can lead to mixtures of isomers that are difficult to separate.[6] Future efforts in this field will likely focus on:
-
Development of Novel Catalytic Systems: Creating more efficient and regioselective catalysts for C-H functionalization and cross-coupling reactions will enable more rapid and "green" synthesis of analogs.
-
Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scale-up.
-
Multicomponent Reactions: Designing one-pot, multicomponent reactions to build the core and introduce diversity in a single step would significantly improve synthetic efficiency.
The logical flow from starting materials to a final, characterized drug candidate is a multi-step process requiring careful planning and execution.
Caption: High-level workflow from synthesis to lead optimization.
Conclusion
The 1H-Imidazo[4,5-d]pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the fundamental synthetic strategies, from classical cyclocondensations to modern cross-coupling reactions, is essential for any researcher aiming to explore this chemical space. By leveraging the methodologies outlined in this guide, scientists can efficiently generate novel analogs, probe structure-activity relationships, and ultimately contribute to the development of next-generation medicines.
References
- Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. (n.d.).
- Albani, C., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 823-827.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024).
- Brzozowski, Z., et al. (1991). Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships. Archiv der Pharmazie, 324(2), 121-127.
- Butković, K., Kralj, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3235.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.).
- Fathalla, O. A. (2011).
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
- Yanai, M., et al. (1970). Studies on the Synthesis of Pyridazine Derivatives. XIII. Synthesis of Imidazo-[4, 5-D]- And V-Triazolo[4, 5-D]pyridazine Derivatives and Reaction of 4-Alkoxy-V-Triazolo[4, 5-D]pyridazines With Various Amines. Chemical and Pharmaceutical Bulletin, 18(8), 1685-1692.
- Wieczerzak, M., et al. (2021).
- Butković, K., Kralj, M., & Hranjec, M. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Eckhardt, M., et al. (2008). 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: a class of potent DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3158-3162.
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
- Synthesis of new imidazo[4,5-b]pyridine derivatives. (n.d.). ResearchGate.
- Some synthetic routes to imidazo[1,2-b]pyridazines. (n.d.). ResearchGate.
- El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
- Stanovnik, B., & Tišler, M. (1981). Studies on the imidazo[4,5-d]pyridazine ring system. Course of alkylation of imidazo[4,5-d]pyridazine-4-thione. The Journal of Organic Chemistry, 46(12), 2463-2466.
- Efficient Synthesis of Novel Dipyridoimidazoles and Pyrido[1′,2′;1,2]imidazo[4,5-d]pyridazine Derivatives. (n.d.). ResearchGate.
- Wieczerzak, M., et al. (2021).
- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). RSC Medicinal Chemistry.
- El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: a class of potent DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 1H-Imidazo[4,5-d]pyridazine
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 1H-Imidazo[4,5-d]pyridazine. As a key heterocyclic scaffold in medicinal chemistry, analogous to purines, its unambiguous identification is paramount for researchers, scientists, and drug development professionals. This document synthesizes foundational spectroscopic principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, provides detailed protocols, and interprets the expected spectral features of the 1H-Imidazo[4,5-d]pyridazine core. Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this guide establishes a robust analytical framework based on data from its structural isomers and closely related derivatives.
Introduction: The Significance of the Imidazo[4,5-d]pyridazine Scaffold
The 1H-Imidazo[4,5-d]pyridazine ring system is a purine isostere, a class of compounds designed to mimic the structure of natural purines while exhibiting modified biological activity.[1] This structural analogy makes it a "privileged scaffold" in drug discovery, with derivatives being investigated for a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents. The precise arrangement of nitrogen atoms in the fused ring system allows for a variety of hydrogen bonding and π-stacking interactions, which are critical for molecular recognition at biological targets.
Given its therapeutic potential, the ability to unequivocally confirm the structure and purity of newly synthesized 1H-Imidazo[4,5-d]pyridazine derivatives is of utmost importance. Spectroscopic characterization is the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide outlines a systematic approach to this characterization workflow.
Caption: High-level workflow for the complete spectroscopic characterization of a novel compound.
Mass Spectrometry: Confirming Molecular Identity
Expertise & Experience: Mass spectrometry (MS) is the first-line technique for confirming the successful synthesis of a target compound. It provides the most direct evidence of the molecule's mass, validating that the expected atoms have assembled correctly. For 1H-Imidazo[4,5-d]pyridazine (C₅H₄N₄), the expected monoisotopic mass is 120.0436 Da.[2] The choice of ionization technique is critical; Electron Ionization (EI) is suitable for this relatively stable aromatic system and often provides valuable fragmentation data, while softer techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular ion with minimal fragmentation.
Expected Mass Spectrum
The EI mass spectrum of 1H-Imidazo[4,5-d]pyridazine is expected to show a prominent molecular ion peak (M⁺) at an m/z of 120.[2] This peak's intensity confirms the stability of the fused aromatic ring system. Fragmentation patterns can provide further structural confirmation, often involving the sequential loss of nitrogen (N₂) and hydrogen cyanide (HCN), which are characteristic of nitrogen-containing heterocyclic compounds.
| Parameter | Expected Value | Source |
| Molecular Formula | C₅H₄N₄ | PubChem[2] |
| Molecular Weight | 120.11 g/mol | PubChem[2] |
| Monoisotopic Mass | 120.043596 Da | PubChem[2] |
| Primary Ion (M⁺) | m/z 120 | PubChem[2] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200 to ensure capture of the molecular ion and key fragments.
-
-
Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or GC inlet. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) at m/z 120. Analyze the fragmentation pattern and compare it to known fragmentation pathways of related nitrogen heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 1H-Imidazo[4,5-d]pyridazine, ¹H and ¹³C NMR are essential. The deshielding effect of the electronegative nitrogen atoms will cause the protons and carbons to resonate at relatively high chemical shifts (downfield). Due to potential tautomerism in the imidazole ring, the observed spectra represent a time-averaged state of the molecule in solution.[3] The choice of solvent (e.g., DMSO-d₆, CDCl₃) is crucial as it can influence tautomeric equilibrium and hydrogen bonding. DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds and for the clear observation of exchangeable N-H protons.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of 1H-Imidazo[4,5-d]pyridazine is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the carbon skeleton.
-
H2 (Imidazole Proton): This proton is adjacent to two nitrogen atoms and is expected to be the most downfield signal, likely appearing as a singlet.
-
H4 and H7 (Pyridazine Protons): These two protons are on the pyridazine ring and will appear as an AX system (two doublets) with a characteristic ortho coupling constant. Their chemical shifts will be influenced by the adjacent imidazole ring.
-
N1-H (Imidazole NH): This proton is exchangeable and will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.
Based on data from isomers like Imidazo[1,2-b]pyridazine, the aromatic protons are expected to appear in the δ 7.0-9.5 ppm range.[4]
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five signals for the five carbon atoms. The carbons directly bonded to nitrogen will be the most deshielded.
-
C2, C4, C7, C3a, C7a: All five carbons are part of the aromatic system. Based on data for the isomer Imidazo[1,2-b]pyridazine, these signals are expected to fall within the δ 115-150 ppm range.[5] Carbons C3a and C7a are bridgehead carbons and will not have any directly attached protons, resulting in lower intensity signals in a standard ¹³C spectrum.
| Technique | Expected Chemical Shift Range (δ, ppm) | Key Features |
| ¹H NMR | Aromatic: 7.0 - 9.5; NH: >10 (broad) | Three distinct aromatic signals (one singlet, two doublets). One broad exchangeable NH signal. |
| ¹³C NMR | 115 - 150 | Five distinct signals corresponding to the five carbons in the heterocyclic core. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Experiments:
-
Standard ¹H NMR.
-
Standard proton-decoupled ¹³C NMR.
-
(Optional but Recommended) 2D experiments like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate proton and carbon signals for unambiguous assignment).
-
-
-
Data Acquisition: Acquire spectra at a constant temperature (e.g., 298 K). Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the ¹³C spectrum.
-
Data Analysis:
-
Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze coupling patterns (J-values) to establish proton connectivity.
-
Assign each signal to a specific proton and carbon in the molecule, using 2D data for confirmation.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Trustworthiness: IR spectroscopy provides a self-validating system for identifying the functional groups present in a molecule. For 1H-Imidazo[4,5-d]pyridazine, the key vibrational modes are associated with the N-H bond, C-H bonds, and the C=N and C=C bonds within the aromatic rings. The spectrum serves as a fingerprint, allowing for rapid confirmation of the core structure and the absence of starting materials or unintended functional groups.
Expected IR Absorption Bands
The IR spectrum of 1H-Imidazo[4,5-d]pyridazine is expected to show several characteristic absorption bands.
Caption: Key expected IR absorption regions for 1H-Imidazo[4,5-d]pyridazine.
-
N-H Stretching: A broad absorption band is expected in the 3100-2800 cm⁻¹ region, characteristic of the N-H bond in the imidazole ring involved in hydrogen bonding.
-
Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]
-
C=N and C=C Stretching (Ring Vibrations): A series of strong to medium intensity bands in the 1650-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.
-
C-H Bending: Out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹), typically between 900-700 cm⁻¹, and are characteristic of the substitution pattern on the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is typically needed.
-
Instrument Setup:
-
Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Analysis: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
UV-Visible Spectroscopy: Probing Electronic Structure
Authoritative Grounding: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic systems. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophore. For 1H-Imidazo[4,5-d]pyridazine, the extended π-conjugated system is expected to result in strong UV absorption. The spectrum can be sensitive to solvent polarity and pH due to the presence of basic nitrogen atoms.
Expected UV-Vis Spectrum
Based on related diazine and imidazopyridine structures, 1H-Imidazo[4,5-d]pyridazine is expected to exhibit strong absorption bands in the UV region.[7] Typically, multiple bands corresponding to π → π* transitions are observed for such heterocyclic systems, often below 350 nm. The exact λ_max values will depend on the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Perform serial dilutions to prepare a sample with an absorbance in the optimal range (0.2-1.0 AU). A typical final concentration is around 10-50 µM.
-
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.
-
Scan Range: 200-400 nm.
-
-
Data Acquisition:
-
Fill both the reference and sample cuvettes with the pure solvent and record a baseline.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Record the absorption spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of 1H-Imidazo[4,5-d]pyridazine requires a synergistic application of multiple spectroscopic techniques. Mass spectrometry provides the foundational confirmation of molecular weight. NMR spectroscopy offers an intricate map of the molecular skeleton and proton environments. IR spectroscopy validates the presence of key functional groups and the overall aromatic nature, while UV-Vis spectroscopy probes the electronic properties of the conjugated system. Together, these methods provide an unambiguous and robust data package for the structural elucidation of this important heterocyclic core, ensuring the scientific integrity required for advanced research and drug development applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5370875, 1H-Imidazo[4,5-d]pyridazine. Retrieved from [Link]
-
Polshettiwar, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. Retrieved from [Link]
-
Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6059187, 1H-imidazo[4,5-b]pyrazine. Retrieved from [Link]
-
Rejman, D., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridazine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐vis spectra of complexes 1–4 in 1 : 9 (v/v) DMSO/H2O. Retrieved from [Link]
-
Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 153-164. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136599, Imidazo(1,2-b)pyridazine. Retrieved from [Link]
-
Supporting Information for: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines and Imidazo[1,2-b]pyridazines Using Sodium Chlorite. (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123460257, 1H-imidazo[4,5-d]pyridazin-3-ium. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-hydrazino-1H-imidazo[4,5-d]pyridazine. Retrieved from [Link]
-
Bouziane, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine. Retrieved from [Link]
Sources
- 1. 1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-d]pyridazine | C5H4N4 | CID 5370875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum [chemicalbook.com]
- 5. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Structural Similarity of 1H-Imidazo[4,5-d]pyridazine and Purines: A Bioisosteric Approach in Drug Discovery
Abstract
The principle of bioisosterism—the substitution of one chemical moiety for another with similar properties to create a novel compound with retained or enhanced biological activity—is a cornerstone of modern medicinal chemistry. This guide delves into the profound structural and electronic relationship between the endogenous purine scaffold and the synthetic 1H-imidazo[4,5-d]pyridazine core. We will dissect their comparative architecture, explore the strategic rationale for employing this specific purine analogue in drug design, and provide detailed experimental protocols for evaluating the biological consequences of this molecular substitution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system to create next-generation therapeutics.
The Foundation: Purines as Nature's Privileged Scaffold
Purines are the most ubiquitous nitrogen-containing heterocycles in nature.[1] Their bicyclic structure, formed by the fusion of a pyrimidine and an imidazole ring, is fundamental to life itself.[2][3] They form the backbone of nucleic acids (adenine and guanine), serve as the primary currency of cellular energy (adenosine triphosphate, ATP), and participate in a vast array of cell signaling pathways.[4][5]
The purine core's functionality is dictated by the precise arrangement of its five carbon and four nitrogen atoms, which creates a unique landscape of hydrogen bond donors and acceptors.[2] This enables purines to be recognized with high specificity by a multitude of enzymes and receptors. However, this ubiquity also presents a challenge in drug design: achieving selectivity for a specific purine-binding target without cross-reacting with hundreds of others is a formidable task. Furthermore, natural purines are often subject to rapid metabolic degradation. These challenges necessitate the development of structural mimics, or bioisosteres, that can replicate the desirable binding characteristics of purines while offering improved pharmacological properties.
A Tale of Two Rings: Structural Dissection of Purine vs. 1H-Imidazo[4,5-d]pyridazine
At first glance, the 1H-imidazo[4,5-d]pyridazine scaffold bears a striking resemblance to the purine core. Both are bicyclic, aromatic systems of similar size and planarity. The critical distinction lies in the arrangement of nitrogen atoms within the six-membered ring.
-
Purine: Features nitrogen atoms at positions 1 and 3 of its pyrimidine ring.[3]
-
1H-Imidazo[4,5-d]pyridazine: Possesses adjacent nitrogen atoms in its pyridazine ring.[6][7]
This seemingly subtle change has profound implications for the molecule's electronic properties. The adjacent nitrogens in the pyridazine ring create a more polarized system, altering the molecule's dipole moment and the localization of its hydrogen bond donor and acceptor sites. It is this "strategic disruption" of the purine template that medicinal chemists exploit. The analogue can still fit into a purine-binding pocket, but the altered electronic profile can change binding affinity, confer selectivity, and block metabolic pathways.
Caption: Direct structural comparison of a natural purine (Adenine) and its bioisostere.
| Feature | Purine | 1H-Imidazo[4,5-d]pyridazine |
| Molecular Formula | C₅H₄N₄ | C₅H₄N₄ |
| Fused Rings | Pyrimidine + Imidazole | Pyridazine + Imidazole |
| 6-Membered Ring Nitrogens | Positions 1 & 3 | Adjacent (Positions 4 & 5 in fused system) |
| Key Biological Role | Building block of DNA/RNA, energy currency (ATP) | Purine antagonist/mimic in therapeutics |
The Rationale for Bioisosteric Replacement in Drug Design
The deliberate replacement of a purine core with an imidazo[4,5-d]pyridazine or a related scaffold like imidazo[4,5-b]pyridine is a proven strategy in medicinal chemistry to achieve specific therapeutic goals.[8][9][10]
-
Enhancing Selectivity: Many enzymes, particularly protein kinases, use ATP as a substrate. Designing inhibitors that compete with ATP is a common strategy, but achieving selectivity among the >500 kinases in the human kinome is difficult. The modified electronic and hydrogen-bonding pattern of the imidazopyridazine scaffold can be tailored to interact with unique features in the target kinase's active site that are not present in other kinases, thus achieving selectivity.
-
Improving Metabolic Stability: Purines are readily metabolized by enzymes such as xanthine oxidase. The nitrogen arrangement in the imidazopyridazine ring renders it a poor substrate for many of these enzymes, leading to a longer in-vivo half-life and improved pharmacokinetic profile.
-
Generating Novel Intellectual Property: The purine scaffold is present in countless natural products and existing drugs. The use of a less common bioisostere provides a pathway to novel chemical entities with distinct patentability.
-
Overcoming Drug Resistance: In oncology and virology, target enzymes can mutate to prevent the binding of purine-based drugs. A bioisosteric analogue, with its slightly different binding mode, may be able to inhibit the mutated target and overcome acquired resistance.
Caption: The central role of bioisosteric replacement in a typical drug discovery cascade.
Core Experimental Protocols
The following protocols provide a self-validating framework for assessing the biological activity of novel 1H-imidazo[4,5-d]pyridazine derivatives designed as purine mimics.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is foundational for determining if a compound can inhibit the primary activity of a target kinase.
-
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
-
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The Kinase-Glo® (Promega) assay is a common commercial example of this principle.
-
Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compound in DMSO, starting from 10 mM. Then, prepare intermediate dilutions in assay buffer.
-
Reaction Setup (384-well plate):
-
To each well, add 5 µL of the test compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.
-
Add 10 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
-
Reaction Initiation: Add 10 µL of a 2X ATP solution (at the Kₘ concentration for the target kinase).
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection:
-
Add 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Protocol: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol validates that the compound can enter a cell and bind to its intended target in a physiological context.
-
Objective: To measure the binding affinity (IC₅₀) of a test compound to a target protein within living cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added. When the tracer binds, its excitation by the luciferase's emission produces a BRET signal. A test compound that binds to the target will displace the tracer, disrupting BRET.
-
Methodology:
-
Cell Preparation: Use cells (e.g., HEK293) that have been transiently transfected to express the NanoLuc®-fused target protein. Seed these cells into a 96-well white assay plate.
-
Compound Treatment: Add varying concentrations of the test compound to the wells.
-
Tracer Addition: Add the specific fluorescent energy transfer tracer at its Kₑₓ value.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Incubation: Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (luciferase) and acceptor emission (tracer) simultaneously.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the compound concentration.
-
Fit the curve to determine the cellular IC₅₀ value, reflecting target engagement.
-
-
Conclusion
The 1H-imidazo[4,5-d]pyridazine scaffold is a powerful and validated purine bioisostere. Its structural and electronic similarity, coupled with key differences in nitrogen atom placement, provides a versatile platform for medicinal chemists to design highly selective and metabolically robust drug candidates. By mimicking the general shape of natural purines while altering specific molecular recognition features, this scaffold allows for the fine-tuning of pharmacological activity. The systematic application of the in-vitro and cell-based assays described herein provides a reliable pathway for validating the therapeutic potential of novel derivatives, ultimately paving the way for innovative treatments for a wide range of diseases.
References
-
Study.com. Purines in DNA | Definition, Structure & Examples. [Link]
-
Wikipedia. Purine. [Link]
-
Microbe Notes. Purine- Structure, Types, Derivatives, Modification, Effects. [Link]
-
Study.com. Video: Purines in DNA | Definition, Structure & Examples. [Link]
-
Britannica. Purine. [Link]
-
PubChem. 1H-Imidazo[4,5-d]pyridazine. [Link]
-
PubChem. 1H-imidazo[4,5-d]pyridazin-3-ium. [Link]
-
National Institutes of Health. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
Amanote Research. (PDF) Studies on the Synthesis of Pyridazine Derivatives. [Link]
-
Wikipedia. Imidazopyridazine. [Link]
-
ChemSynthesis. 4-(methylsulfanyl)-1H-imidazo[4,5-d]pyridazine. [Link]
-
ChemSynthesis. 4-hydrazino-1H-imidazo[4,5-d]pyridazine. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ACS Publications. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. [Link]
-
Bentham Science. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
ResearchGate. Synthesis of new imidazo[4,5-b]pyridine derivatives. [Link]
-
ScienceDirect. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
Sources
- 1. Purine - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Purines in DNA | Definition, Structure & Examples - Video | Study.com [study.com]
- 5. Purine | Nucleobase, Nucleoside & DNA | Britannica [britannica.com]
- 6. 1H-Imidazo[4,5-d]pyridazine | C5H4N4 | CID 5370875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of the Imidazo[4,5-d]pyridazine Scaffold
The landscape of modern medicinal chemistry is characterized by an insatiable demand for novel heterocyclic scaffolds that can serve as the foundation for new therapeutic agents. Among these, the 1H-Imidazo[4,5-d]pyridazine core has emerged as a structure of significant interest. Its resemblance to endogenous purines provides a strategic entry point for interacting with a wide array of biological targets, including kinases, which are pivotal in numerous disease pathologies. The clinical success of drugs based on related fused imidazopyridine and imidazopyridazine systems has further catalyzed research into this scaffold, revealing its potential across oncology, infectious diseases, and beyond.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of 1H-Imidazo[4,5-d]pyridazine. Understanding these fundamental characteristics is a prerequisite for a rational, data-driven approach to drug design, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. While extensive experimental data on the unsubstituted parent compound is not widely published, this guide synthesizes available computed data, outlines state-of-the-art methodologies for experimental determination, and contextualizes the importance of these properties through the lens of its pharmacologically active derivatives.
Molecular Structure and Foundational Properties
The 1H-Imidazo[4,5-d]pyridazine is a bicyclic heteroaromatic system composed of a fused imidazole and pyridazine ring. This arrangement of nitrogen atoms imparts a unique electronic distribution, influencing its reactivity, intermolecular interactions, and ultimately, its biological activity.
Molecular Formula: C₅H₄N₄[1] Molecular Weight: 120.11 g/mol [1] IUPAC Name: 1H-imidazo[4,5-d]pyridazine[1]
A critical aspect of the 1H-Imidazo[4,5-d]pyridazine structure is the potential for tautomerism, a phenomenon where the molecule exists as a mixture of interconverting constitutional isomers. The position of the proton on the imidazole ring can shift, leading to different tautomeric forms. This equilibrium is influenced by the solvent, pH, and temperature, and has profound implications for the molecule's hydrogen bonding capacity and its interaction with biological targets.
Ionization and Acidity (pKa)
The basicity of the nitrogen atoms in the 1H-Imidazo[4,5-d]pyridazine ring system is a crucial determinant of its behavior in physiological environments. The pKa value, the pH at which the compound is 50% ionized, dictates its charge state, which in turn affects its solubility, membrane permeability, and binding to target proteins.
Predicted pKa: 9.70 ± 0.70
This predicted value suggests that 1H-Imidazo[4,5-d]pyridazine is a basic compound, likely to be protonated at physiological pH.
Experimental Determination of pKa
Accurate experimental determination of pKa is essential for lead optimization. Several robust methods are available:
-
Potentiometric Titration: This classic method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.
-
UV-Vis Spectroscopy: The absorbance spectrum of 1H-Imidazo[4,5-d]pyridazine is expected to change as a function of pH due to the different electronic distributions of the protonated and neutral forms. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons or carbons adjacent to the ionizable nitrogen atoms can be monitored as a function of pH. Plotting the chemical shift versus pH yields a titration curve from which the pKa can be extracted.
Workflow for pKa Determination via UV-Vis Spectroscopy
Caption: Workflow for determining the pKa of 1H-Imidazo[4,5-d]pyridazine using UV-Vis spectroscopy.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Computed XLogP3: -0.6[1]
The negative XLogP3 value suggests that 1H-Imidazo[4,5-d]pyridazine is a relatively polar molecule with a preference for the aqueous phase.
Experimental Determination of LogP
The "shake-flask" method is the gold standard for LogP determination:
-
Preparation: A solution of 1H-Imidazo[4,5-d]pyridazine is prepared in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: The n-octanol and water layers are separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram of the Shake-Flask Method for LogP Determination
Caption: Step-by-step workflow for the experimental determination of LogP using the shake-flask method.
Solubility
Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect.
Experimental Determination of Aqueous Solubility
Several methods can be employed to determine the aqueous solubility of 1H-Imidazo[4,5-d]pyridazine:
-
Equilibrium Shake-Flask Method: An excess amount of the solid compound is added to water or a buffer of a specific pH. The suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.
-
Kinetic Solubility Assays: These are higher-throughput methods often used in early drug discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, typically by turbidimetry or light scattering.
Spectral Properties
Spectroscopic techniques provide invaluable information about the structure and electronic properties of 1H-Imidazo[4,5-d]pyridazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), and C=N and C=C stretching in the aromatic region (around 1400-1600 cm⁻¹).
-
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or water) will exhibit absorption maxima corresponding to π → π* and n → π* electronic transitions within the heteroaromatic system.
Solid-State Properties
The solid-state properties of a drug candidate, including its crystal structure and polymorphism, are critical for formulation development, stability, and bioavailability. While no experimental crystal structure for the parent 1H-Imidazo[4,5-d]pyridazine is readily available in public databases, X-ray crystallography would be the definitive technique to determine its three-dimensional structure in the solid state. This would reveal details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Synthesis of the 1H-Imidazo[4,5-d]pyridazine Core
A plausible synthetic route to the 1H-Imidazo[4,5-d]pyridazine scaffold can be devised based on established methods for the synthesis of related fused heterocyclic systems. A common strategy involves the condensation and cyclization of a suitably substituted diaminopyridazine with a one-carbon synthon.
Plausible Synthetic Pathway for 1H-Imidazo[4,5-d]pyridazine
Caption: A potential synthetic route to 1H-Imidazo[4,5-d]pyridazine via condensation and cyclization.
The Impact of Physicochemical Properties on Drug Development
The physicochemical properties of the 1H-Imidazo[4,5-d]pyridazine core are not merely academic curiosities; they are pivotal in shaping the drug-like characteristics of its derivatives.
-
Solubility and Permeability: The inherent polarity of the scaffold, as suggested by its computed LogP, presents both opportunities and challenges. While ensuring adequate aqueous solubility for formulation, it may limit passive diffusion across biological membranes. Medicinal chemists often employ strategies such as the introduction of lipophilic substituents to modulate the overall LogP of a molecule to achieve an optimal balance between solubility and permeability.
-
Target Engagement: The pKa of the imidazopyridazine core dictates its protonation state in different cellular compartments. This is critical for interactions with the target protein, as ionic and hydrogen bonding interactions are often key to binding affinity and selectivity.
-
Metabolic Stability: The electronic properties of the ring system can influence its susceptibility to metabolic enzymes. Understanding the reactivity of the core allows for the strategic placement of substituents to block metabolic hotspots and improve the pharmacokinetic profile.
Conclusion: A Scaffold of Promise
The 1H-Imidazo[4,5-d]pyridazine scaffold represents a promising platform for the development of novel therapeutics. A thorough understanding and strategic manipulation of its core physicochemical properties are fundamental to unlocking its full potential. This guide provides a foundational framework for researchers and drug development professionals, outlining the key parameters, methodologies for their determination, and their critical role in the journey from a promising scaffold to a life-changing medicine. The continued exploration of this and related heterocyclic systems will undoubtedly fuel the pipeline of innovative drugs for years to come.
References
Sources
Exploring the Chemical Space of 1H-Imidazo[4,5-d]pyridazine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of modern drug discovery. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of novel therapeutics. The 1H-Imidazo[4,5-d]pyridazine core, a purine isostere, represents one such scaffold of significant interest. Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a fertile ground for the exploration of new chemical entities with diverse pharmacological activities. This guide provides an in-depth exploration of the chemical space surrounding this scaffold, offering insights into its synthesis, biological potential, and the rational design of its derivatives.
The 1H-Imidazo[4,5-d]pyridazine Core: A Purine Analogue with Therapeutic Promise
The 1H-Imidazo[4,5-d]pyridazine system is a bicyclic heteroaromatic compound composed of a fused imidazole and pyridazine ring.[1][2] This arrangement makes it a structural analogue of purines, the fundamental building blocks of nucleic acids and key components in numerous cellular signaling pathways. This inherent biomimicry is a key factor driving the investigation of its derivatives as potential therapeutic agents.[1]
The replacement of the pyrimidine ring in purines with a pyridazine ring alters the electronic distribution and hydrogen bonding capabilities of the molecule, opening up new avenues for selective interactions with biological targets.[1] Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Kinase inhibition is a prominent mechanism, with derivatives targeting enzymes crucial for cancer cell proliferation.[1]
-
Antimalarial: The scaffold has shown promise in the development of new treatments against Plasmodium falciparum.[1][3]
-
Antiviral and Antitubercular: Certain derivatives have displayed inhibitory activity against various viruses and Mycobacterium tuberculosis.[1]
-
Other Pharmacological Activities: Investigations have also revealed potential applications as anticonvulsant, antiallergic, and antihistamine agents.[1]
The diverse biological activities highlight the immense potential held within the chemical space of 1H-Imidazo[4,5-d]pyridazine derivatives.
Navigating the Synthetic Landscape: Strategies for Core Construction and Derivatization
The exploration of the 1H-Imidazo[4,5-d]pyridazine chemical space is fundamentally enabled by robust and versatile synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Foundational Synthesis of the Imidazo[4,5-d]pyridazine Core
A common and effective strategy for constructing the core scaffold involves the cyclization of appropriately substituted diaminopyridazines. This approach offers a convergent pathway to the desired bicyclic system.
Experimental Protocol: Synthesis of a Substituted 1H-Imidazo[4,5-d]pyridazine
Objective: To synthesize a 1H-Imidazo[4,5-d]pyridazine derivative via condensation and oxidative cyclization.
Materials:
-
3,4-Diaminopyridazine
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Catalytic amount of a suitable oxidizing agent (e.g., iodine or air)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridazine (1 equivalent) in ethanol.
-
Aldehyde Addition: To the stirred solution, add the substituted aromatic aldehyde (1.1 equivalents).
-
Catalyst Introduction: Introduce a catalytic amount of the oxidizing agent.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at an appropriate temperature for reflux.
-
Oxidative Cyclization: The in-situ formation of a Schiff base between the diamine and the aldehyde is followed by an oxidative cyclization to form the imidazole ring. Air or a mild oxidizing agent like iodine can facilitate this step.
Derivatization Strategies: Exploring Chemical Diversity
Once the core is synthesized, further modifications can be introduced at various positions to explore the structure-activity relationship (SAR). Common derivatization points include the nitrogen atoms of the imidazole ring and any functional groups on substituents.
The Pharmacological Landscape: A Multi-Target Scaffold
The true potential of the 1H-Imidazo[4,5-d]pyridazine scaffold lies in its ability to interact with a diverse range of biological targets. The following sections highlight some of the key therapeutic areas where these derivatives have shown promise.
Anticancer Activity: Targeting Kinases and Beyond
The structural similarity to purines, which are integral to ATP, makes imidazo[4,5-d]pyridazines excellent candidates for kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer.
While specific data for 1H-Imidazo[4,5-d]pyridazine is less prevalent in the provided search results than for its isomers, the general principle of kinase inhibition by related imidazopyridazine scaffolds is well-established. For instance, the FDA-approved drug Ponatinib, an imidazo[1,2-b]pyridazine derivative, is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[1][4] This underscores the potential of the broader imidazopyridazine class in oncology.
Antimalarial and Antitubercular Potential
Infectious diseases remain a major global health challenge, and the need for new therapeutic agents is constant. Derivatives of the 1H-Imidazo[4,5-d]pyridazine scaffold have demonstrated promising activity against both the malaria parasite, Plasmodium falciparum, and Mycobacterium tuberculosis.
For example, studies have shown that certain imidazo[4,5-d]pyridazine derivatives exhibit potent inhibitory activity against Mtb-ThyX, a key enzyme in the thymidylate biosynthesis pathway of Mycobacterium tuberculosis.[1] This makes it a promising scaffold for the development of novel antitubercular drugs.[1]
Structure-Activity Relationship (SAR) and Rational Design
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. SAR studies on 1H-Imidazo[4,5-d]pyridazine derivatives, though still an emerging field compared to its isomers, have begun to provide valuable insights for rational drug design.
Key areas of modification that influence activity include:
-
Substituents on the pyridazine ring: Altering the electronics and sterics of this ring can impact target binding and pharmacokinetic properties.
-
Substituents at the 2-position of the imidazole ring: This position is often a key point for introducing diversity and modulating potency and selectivity.
-
Substitution on the imidazole nitrogen: N-alkylation or N-arylation can significantly affect the molecule's properties, including its ability to form hydrogen bonds.
The following diagram illustrates the key points for chemical modification on the 1H-Imidazo[4,5-d]pyridazine scaffold.
Caption: Key modification points on the 1H-Imidazo[4,5-d]pyridazine scaffold.
Analytical Characterization: Ensuring Purity and Structural Integrity
The unambiguous characterization of synthesized derivatives is a critical step in the drug discovery process. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of each compound.
Workflow: Characterization of 1H-Imidazo[4,5-d]pyridazine Derivatives
Caption: Analytical workflow for the characterization of synthesized derivatives.
Table 1: Spectroscopic Data for a Representative 1H-Imidazo[4,5-d]pyridazine Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. | Confirms the proton environment and connectivity. |
| ¹³C NMR | Number and chemical shifts of signals corresponding to the carbon atoms in the molecule. | Verifies the carbon skeleton. |
| HRMS | Measured m/z value within ±5 ppm of the calculated exact mass. | Confirms the elemental composition. |
| IR | Characteristic absorption bands for functional groups (e.g., N-H, C=N). | Identifies key functional groups present. |
Computational Approaches: Accelerating Discovery
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly valuable tools for exploring the vast chemical space of a scaffold in a time and cost-effective manner.[5][6]
Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that drive binding affinity. This information can then be used to guide the design of new derivatives with improved potency and selectivity.
QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activity. A robust QSAR model can be used to predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test.
Conclusion and Future Perspectives
The 1H-Imidazo[4,5-d]pyridazine scaffold represents a privileged structure with significant potential for the development of new therapeutics across a range of disease areas. Its structural relationship to purines provides a strong foundation for its interaction with a multitude of biological targets. While the exploration of this specific isomer is still maturing, the successes seen with related imidazopyridazine scaffolds provide a compelling rationale for continued investigation.
Future research in this area should focus on:
-
Expansion of the chemical space: The synthesis and biological evaluation of novel, diverse libraries of 1H-Imidazo[4,5-d]pyridazine derivatives.
-
Target identification and validation: Elucidating the specific molecular targets responsible for the observed biological activities.
-
In-depth SAR studies: Building a comprehensive understanding of how structural modifications impact potency, selectivity, and pharmacokinetic properties.
-
Integration of computational and experimental approaches: Utilizing in silico tools to guide and accelerate the drug discovery process.
By leveraging a multidisciplinary approach that combines innovative synthetic chemistry, rigorous biological evaluation, and advanced computational modeling, the full therapeutic potential of the 1H-Imidazo[4,5-d]pyridazine chemical space can be unlocked.
References
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on the Synthesis of Pyridazine Derivatives. (1970). Amanote Research. Retrieved from [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2020). MDPI. Retrieved from [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. (2024). ChemRxiv. Retrieved from [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2021). Research Square. Retrieved from [Link]
-
Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2020). ResearchGate. Retrieved from [Link]
-
Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships. (2000). PubMed. Retrieved from [Link]
-
Synthesis of new imidazo[4,5-b]pyridine derivatives. (2008). ResearchGate. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of Novel Imidazo[1′,2′:1,5]pyrazolo[3,4‐b]pyridine Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. Retrieved from [Link]
-
1H-Imidazo[4,5-d]pyridazine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Retrieved from [Link]
-
Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. (2024). PubMed. Retrieved from [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). PubMed. Retrieved from [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Retrieved from [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-d]pyridazine | C5H4N4 | CID 5370875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Title: A Strategic Guide to the Initial Biological Screening of a 1H-Imidazo[4,5-d]pyridazine Library for Kinase Inhibitor Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-Imidazo[4,5-d]pyridazine scaffold, a purine isostere, represents a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] Its structural features allow for key interactions within the highly conserved ATP-binding pocket of protein kinases, making it a focal point for anticancer and antimalarial drug discovery programs.[1][4][5] This guide provides a comprehensive, experience-driven framework for the initial biological screening of a novel 1H-Imidazo[4,5-d]pyridazine library. We will detail the strategic design of a screening cascade, from high-throughput biochemical assays to mechanism-driven cell-based evaluations and early safety profiling. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust, reproducible data to identify and prioritize promising hit compounds for lead optimization.
Part 1: The 1H-Imidazo[4,5-d]pyridazine Scaffold: A Foundation for Kinase Inhibition
The strategic selection of a chemical scaffold is a cornerstone of modern drug discovery. The 1H-Imidazo[4,5-d]pyridazine core is of significant interest due to its structural analogy to endogenous purines, the building blocks of ATP.[1][3] This mimicry provides an intrinsic advantage for targeting the ATP-binding site of protein kinases, a superfamily of enzymes that have become the second most important class of drug targets.[6]
Nitrogen-containing heterocyclic compounds form the backbone of the pharmaceutical industry, and the imidazopyridazine scaffold is no exception.[1] The arrangement of nitrogen atoms in the fused ring system facilitates the formation of critical hydrogen bonds with the kinase "hinge" region, a conserved motif essential for the binding of many kinase inhibitors.[7] This bioisosteric relationship with purine has been successfully exploited to generate potent inhibitors against a range of kinases, demonstrating the scaffold's versatility and "drug-ability."[2][8] Consequently, screening a library built around this core is a rational, hypothesis-driven approach to discovering novel modulators of kinase activity for therapeutic intervention, particularly in oncology.[1][4]
Part 2: Designing the Screening Cascade: A Funnel-Based Approach to Hit Identification
The initial screening of a compound library is not a single experiment but a multi-stage campaign designed to systematically reduce a large collection of compounds to a small number of high-quality, validated hits. This "funnel" approach, depicted below, maximizes efficiency and minimizes resource expenditure by employing progressively more complex and biologically relevant assays.[9] The primary goal is to identify compounds that engage the target of interest and demonstrate a desired biological effect, first in a simplified biochemical system and subsequently in a more complex cellular environment.[10][11]
Caption: The Screening Cascade Funnel.
Part 3: Primary Screening: High-Throughput Biochemical Assays
The first step in the cascade is a High-Throughput Screening (HTS) campaign, where the entire library is tested at a single, fixed concentration (typically 1-30 µM) against the purified target kinase.[9][12] The objective is to rapidly identify any compound exhibiting significant inhibition of the enzyme's catalytic activity.[11] The choice of assay technology is critical and must balance throughput, cost, and robustness.[10]
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³³P or ³²P) from ATP to a substrate.[13] | Gold standard; directly measures enzymatic activity, low false-positive rate.[13] | Requires handling of radioactive materials, waste disposal, specialized equipment. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer detects product formation using labeled antibodies or substrates.[14] | Homogeneous (no-wash), high throughput, sensitive, robust.[14] | Potential for compound interference with fluorescence signal. |
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled tracer upon binding to the target. | Homogeneous, sensitive, widely used. | Requires a suitable fluorescent probe, can be prone to interference. |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[13] | High sensitivity, broad applicability to any kinase. | Multi-step process, potential for enzyme coupling interference. |
Experimental Protocol: High-Throughput TR-FRET Kinase Assay
This protocol provides a framework for a primary HTS screen using TR-FRET technology, a common choice for its balance of speed, sensitivity, and scalability.[14]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the target kinase enzyme in assay buffer to a 2X final concentration. The optimal concentration should be determined in the assay development phase to ensure the reaction is in the linear range.
-
Substrate/ATP Solution: Prepare a 4X solution of the biotinylated peptide substrate and ATP in assay buffer. ATP concentration is typically set at or near the Michaelis-Menten constant (Km) to detect competitive inhibitors.
-
Compound Plates: Prepare 384-well plates containing the 1H-Imidazo[4,5-d]pyridazine library compounds, typically as a 10 mM stock in DMSO.[9] For the primary screen, create intermediate plates where compounds are diluted to a 400X concentration for a 10 µM final screen concentration.
-
Detection Reagents: Prepare a 2X solution of Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer (e.g., buffer with EDTA to stop the reaction).
2. Assay Procedure (384-well format):
-
Using an acoustic liquid handler (like a Labcyte ECHO), transfer 25 nL of compound from the source plate to the empty 384-well assay plate.[9] Add 25 nL of pure DMSO to control wells (0% inhibition) and a known potent inhibitor to positive control wells (100% inhibition).
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP Solution.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear phase of the reaction.
-
Stop the reaction by adding 10 µL of the 2X Detection Reagents solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
3. Data Analysis:
-
Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh)).
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the plate) are declared "primary hits."
Part 4: Secondary Assays: Hit Confirmation and Characterization
Primary hits require rigorous confirmation to eliminate false positives and artifacts.[13] This stage involves re-testing the active compounds and generating dose-response curves to determine their potency (IC50).
Caption: Workflow for Hit Confirmation and Triage.
The key step is generating an IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. This is performed by testing the compound over a range of concentrations (typically an 8- to 10-point serial dilution). An orthogonal assay, which uses a different detection technology (e.g., confirming a TR-FRET hit with a luminescence-based ADP-Glo assay), is crucial to ensure the observed activity is genuine inhibition of the enzyme and not an artifact of the primary assay format.[13]
Part 5: Cell-Based Assays: Assessing Activity in a Biological Context
A potent biochemical inhibitor is only valuable if it can effectively engage its target within a living cell and elicit a desired biological response.[15][16] Cell-based assays provide this crucial biological context.[17][18]
Tier 1: Cellular Potency and Target Engagement
The first cellular assays aim to answer two questions: Does the compound get into the cell and bind its target? Does this engagement lead to a functional outcome, like inhibiting cancer cell growth?
-
Antiproliferative/Cytotoxicity Assays: These assays measure the effect of the compound on the growth and viability of cancer cell lines known to be dependent on the target kinase.[18]
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) can directly measure whether the compound is binding to the target kinase inside the cell.
Experimental Protocol: Cell Viability Assay (Resazurin Reduction)
1. Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., one with an activating mutation of the target kinase) under standard conditions (37°C, 5% CO₂).
-
Harvest cells and seed them into 384-well, clear-bottom, black-walled plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of media.
-
Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
-
Prepare a dose-response plate of the confirmed hits.
-
Add 10 µL of 5X compound dilutions to the cells (final DMSO concentration should be ≤ 0.2%).
-
Incubate the plates for 72 hours.
3. Viability Measurement:
-
Prepare a 6X solution of Resazurin (e.g., AlamarBlue™) in sterile PBS.
-
Add 10 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active, viable cells will reduce the blue Resazurin to the highly fluorescent pink resorufin.
-
Read the fluorescence intensity (e.g., 560nm excitation / 590nm emission) on a plate reader.
4. Data Analysis:
-
Normalize the fluorescence data to vehicle (DMSO) and no-cell controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
Tier 2: Mechanism of Action
For compounds that show cellular potency, the next step is to confirm that the observed effect (e.g., growth inhibition) is a direct result of inhibiting the intended kinase signaling pathway.
Caption: Inhibition of a Kinase Signaling Pathway.
-
Phosphorylation Assays: A key method is to use Western Blotting or high-content imaging to measure the phosphorylation level of a direct downstream substrate of the target kinase.[18] A potent and on-target inhibitor should reduce the level of this phosphorylated substrate in a dose-dependent manner.
Part 6: Early ADME/Tox and Selectivity Profiling
In parallel with cellular characterization, promising hits must be evaluated for their drug-like properties.
-
Kinase Selectivity Profiling: No kinase inhibitor is completely specific. It is essential to screen hits against a broad panel of kinases (e.g., >300 kinases) to understand their selectivity profile.[19] High promiscuity can lead to off-target toxicity, while a specific profile is often desirable.[20][21]
-
In Vitro Safety & ADME: Early-stage assessment of liabilities is critical. This includes testing for inhibition of the hERG potassium channel (a risk for cardiotoxicity) and major Cytochrome P450 (CYP) enzymes (a risk for drug-drug interactions), as well as measuring metabolic stability in liver microsomes.[5][9]
| Compound ID | Target Kinase IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | hERG IC50 (µM) | Microsomal Stability (t½, min) |
| IMPDZ-001 | 5 | 150 | >10,000 | >30 | 45 |
| IMPDZ-002 | 25 | 30 | 5,000 | 2.5 | 15 |
| IMPDZ-003 | 150 | >10,000 | >10,000 | >30 | >60 |
Caption: Example Data Summary for Hit Prioritization.
Conclusion: From Validated Hit to Lead Candidate
The successful execution of this comprehensive screening cascade will transform a large 1H-Imidazo[4,5-d]pyridazine library into a small set of high-quality, validated hits. A promising hit ready for the next phase of lead optimization will exhibit not only potent biochemical and cellular activity but also a confirmed on-target mechanism of action, a favorable selectivity profile, and no major liabilities in early safety assessments. This strategic, multi-parameter approach ensures that resources are focused on compounds with the highest probability of becoming successful clinical candidates.
References
- Charles River Laboratories. Cancer Cell-Based Assays.
- Bosc, N., et al. Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Reaction Biology. Cell-based Assays for Drug Discovery.
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect.
- Bajorath, J. Exploring the scaffold universe of kinase inhibitors. Semantic Scholar.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Danaher Life Sciences. Assay Development in Drug Discovery.
- von Ahsen, O., & Bömer, U. High-throughput screening for kinase inhibitors. Chembiochem.
- Reaction Biology. Kinase Screening Assay Services.
- News-Medical.Net. The role of cell-based assays for drug discovery.
- Sigma-Aldrich. Cell-Based Assays.
- BioSpace. Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening.
- Anastassiadis, T., et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Wang, Y., et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Liu, X., et al. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Miltenyi Biotec. Cell based assays for drug discovery.
- Malik, M.S., et al. Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central.
- Stumpfe, D., & Bajorath, J. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central.
- Technology Networks. Assay Development: Best Practices in Drug Discovery.
- Malik, M.S., et al. Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
- Malik, M.S., et al. Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
- Chemistry For Everyone. What Is Assay Development In Drug Discovery? YouTube.
- Malik, M.S., et al. Exploring the untapped pharmacological potential of imidazopyridazines. ResearchGate.
- Singh, K., et al. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. NIH.
- Copeland, R.A. Assay Considerations for Compound Library Screening. Basicmedical Key.
- Ghahramani, S., & Williams, B. Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
- Sedić, M., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. World Journal of Pharmacy and Pharmaceutical Sciences.
- Laird, E.R., et al. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters.
- In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. PubMed Central.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ResearchGate.
- Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
- 1H-Imidazo[4,5-d]pyridazine. PubChem.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Library synthesis of imidazo[1,2-a]pyridines derivatives (12a–l). ResearchGate.
- Moslin, R., et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central.
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. 4: Assay Considerations for Compound Library Screening | Basicmedical Key [basicmedicalkey.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. biospace.com [biospace.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. セルベースアッセイ [sigmaaldrich.com]
- 17. criver.com [criver.com]
- 18. news-medical.net [news-medical.net]
- 19. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
"discovery and history of 1H-Imidazo[4,5-d]pyridazine compounds"
An In-Depth Technical Guide to the Discovery and History of 1H-Imidazo[4,5-d]pyridazine Compounds
Authored by: Gemini, Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, certain core structures emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable propensity for binding to a wide array of biological targets. The 1H-imidazo[4,5-d]pyridazine nucleus is a quintessential example of such a scaffold. As a bioisostere of purines, where the pyrimidine ring is replaced by a pyridazine ring, it has garnered significant attention from the medicinal chemistry community.[1] This structural similarity to the building blocks of DNA and RNA provides a foundational rationale for its interaction with various enzymes and receptors that recognize purine-like motifs.[1] This guide will traverse the historical timeline of the 1H-imidazo[4,5-d]pyridazine core, from its initial synthesis to its evolution as a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibition. We will delve into the synthetic strategies that have enabled the exploration of its chemical space, the key discoveries that unveiled its pharmacological potential, and the structure-activity relationship studies that continue to refine its therapeutic applications.
The Genesis: Early Syntheses and Structural Elucidation
The exploration of imidazopyridazines as a chemical class began with foundational synthetic work aimed at creating novel heterocyclic systems analogous to naturally occurring purines. Early reports, such as those in the 1970s, laid the groundwork for accessing this fused ring system.[2] The primary and most direct approach involves the condensation and subsequent cyclization of a suitably substituted diaminopyridazine with a one-carbon synthon, such as formic acid or its derivatives.
A common foundational strategy begins with 2,3-diaminopyridine, which, upon reaction with carboxylic acids or their functional derivatives, yields the imidazo[4,5-b]pyridine core.[3] A similar logic applies to the pyridazine analogue, starting from a 4,5-diaminopyridazine.
Core Synthesis Workflow: A Generalized Protocol
The synthesis of the 1H-imidazo[4,5-d]pyridazine scaffold can be achieved through various routes. A representative method involves the cyclization of a diaminopyridazine precursor. The following protocol illustrates a generalized, foundational approach.
Objective: To synthesize the core 1H-imidazo[4,5-d]pyridazine ring system.
Principle: This protocol is based on the condensation of 4,5-diaminopyridazine with a suitable one-carbon electrophile (e.g., formic acid or triethyl orthoformate), leading to the formation of the imidazole ring fused to the pyridazine core. This is a classic cyclization reaction fundamental to the creation of many fused imidazole systems.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4,5-diaminopyridazine in an excess of formic acid, which serves as both the reactant and the solvent.
-
Reaction Initiation: Heat the reaction mixture to reflux (approximately 100-110°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting diamine spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The crude product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, perform an extraction with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 1H-imidazo[4,5-d]pyridazine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Visualization of the Core Synthetic Pathway
Caption: Generalized synthetic route to the 1H-imidazo[4,5-d]pyridazine core.
The Pharmacological Awakening: From Purine Analogs to Kinase Inhibitors
The initial interest in imidazo[4,5-d]pyridazines was largely driven by their structural analogy to purines, suggesting potential as antimetabolites or nucleoside analogues for antiviral or anticancer applications. Indeed, early work focused on the synthesis of ribofuranosyl derivatives of the imidazo[4,5-d]pyridazine system, exploring their potential as building blocks for antisense applications.[4][5][6]
However, the true "pharmacological awakening" for this scaffold came with the systematic exploration of its potential as a "hinge-binding" motif for protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The nitrogen atoms in the imidazo[4,5-d]pyridazine core are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine base of ATP.
This realization led to a surge in research, with numerous drug discovery programs adopting the imidazo[4,5-d]pyridazine core as a starting point.
A Hub for Kinase Inhibition
The versatility of the 1H-imidazo[4,5-d]pyridazine scaffold is evident in the breadth of kinases it has been shown to inhibit. By modifying the substituents at various positions on the bicyclic core, researchers have been able to achieve both high potency and selectivity for specific kinase targets.
| Target Kinase Family | Example Compound/Series | Therapeutic Area | Key Findings |
| Trk Kinases (TrkA, TrkB, TrkC) | Disubstituted Imidazo[4,5-b]pyridines | Cancer, Pain | Scaffold hopping from a pyrimidine lead resulted in potent TrkA inhibitors with subnanomolar cellular potencies and demonstrated antitumor effects in mouse models.[7] |
| Pim Kinases (Pim-1, Pim-2) | Imidazopyridazine-based inhibitors | Oncology (Multiple Myeloma) | Modification of a screening hit led to subnanomolar inhibitors of Pim-1 and Pim-2, which potently inhibited the phosphorylation of the downstream target BAD in cancer cell lines.[8] |
| FLT3 / Aurora Kinases | Imidazo[4,5-b]pyridine Derivatives | Oncology (Acute Myeloid Leukemia) | Optimization of an Aurora kinase inhibitor series led to a dual FLT3/Aurora inhibitor with oral bioavailability and strong tumor growth inhibition in AML xenograft models.[9][10] |
| p21-Activated Kinase 4 (PAK4) | Imidazo[4,5-b]pyridine-based inhibitors | Oncology | A fragment-based drug design approach identified a core imidazopyridine structure that effectively interacts with the PAK4 hinge loop, serving as a foundational block for developing more potent inhibitors.[11] |
Mechanism of Action: Targeting the Kinase Hinge
The efficacy of imidazo[4,5-d]pyridazine-based kinase inhibitors stems from their ability to occupy the ATP-binding site and form key interactions that stabilize the inhibitor-enzyme complex.
Caption: Competitive inhibition of a protein kinase by an imidazo[4,5-d]pyridazine derivative.
The inhibitor competitively binds to the ATP pocket. The nitrogen atoms on the heterocyclic core form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates. This action halts the signaling cascade that contributes to disease progression.
Beyond Kinases: Diversification of Biological Targets
While kinase inhibition remains a major focus, the pharmacological potential of the imidazo[4,5-d]pyridazine scaffold is not limited to this target class. Its structural features have proven adaptable for inhibiting other important enzyme families and receptors.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibiting specific PDEs can have significant therapeutic effects.
-
PDE10A Inhibition: Researchers have identified novel imidazo[4,5-b]pyridines as potent and selective inhibitors of PDE10A.[12] Starting from a less bioavailable lead, the switch to the imidazo[4,5-b]pyridine core retained nanomolar potency while improving drug-like properties.[12] These compounds have potential applications in treating neuropsychiatric disorders like schizophrenia.
-
PDE5 Inhibition: While other related scaffolds like pyrazolopyrimidopyridazinones have been more extensively studied as PDE5 inhibitors for erectile dysfunction, the broader imidazopyridazine family demonstrates the potential for developing potent and selective inhibitors for this target as well.[13]
Emerging Applications
The versatility of the scaffold continues to yield new therapeutic avenues:
-
Antimycobacterial Activity: An imidazo[4,5-d]pyridazine derivative was identified through virtual screening as a potent inhibitor of Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX), highlighting its potential in developing new antitubercular agents.[1]
-
BET Inhibition: Derivatives of 1H-imidazo[4,5-b]pyridine have been discovered as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. One such inhibitor, DDO-8926, showed promise in alleviating neuropathic pain in preclinical models by reducing neuroinflammation.[14]
-
Anticonvulsant Activity: Early investigations by Kelly and co-workers explored imidazo[4,5-c]pyridazines and imidazo[4,5-d]pyridazines for anticonvulsant activity, demonstrating the broad initial screening efforts applied to this chemical class.[1]
Future Horizons: The Enduring Legacy of a Versatile Core
The history of 1H-imidazo[4,5-d]pyridazine compounds is a compelling narrative of chemical ingenuity and medicinal chemistry insight. From its synthesis as a purine analogue to its establishment as a premier hinge-binding scaffold for kinase inhibitors, this heterocyclic core has proven its value in drug discovery. Its journey underscores a fundamental principle in modern drug development: the power of a privileged scaffold.
The ongoing research into new synthetic methodologies will undoubtedly unlock even greater chemical diversity, allowing for more refined structure-activity relationship studies.[15][16] The continued exploration of its activity against a wide range of biological targets—from kinases and PDEs to epigenetic targets like BET bromodomains—ensures that the 1H-imidazo[4,5-d]pyridazine scaffold will remain a vital tool in the arsenal of researchers and scientists for years to come. The development of next-generation therapeutics for cancer, neurodegenerative diseases, and infectious agents will likely feature novel agents built upon this remarkable and enduring chemical foundation.
References
- Franchetti, P., et al. (1978). Synthesis of imidazo[4,5‐d]pyridazine nucleosides related to inosine. Journal of Heterocyclic Chemistry.
-
Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]
-
Volpi, G., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
-
Andrews, S. W., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Gondela, A., et al. (2007). Synthesis of new imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Barlocco, D., et al. (2016). Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. PubMed. [Link]
-
Fathalla, O. A. (2009). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]
-
Wang, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
O'Connell, M. P., et al. (2020). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PLoS One. [Link]
-
Sharma, P., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
-
Weisberg, E., et al. (2013). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]
-
Tronchère, H., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules. [Link]
-
Lewis, A. F., & Townsend, L. B. (1980). The synthesis of 3‐(β‐D‐ribofuranosyl)imidazo[4,5‐c] pyridazines. Journal of Heterocyclic Chemistry. [Link]
-
Yanai, M., et al. (1970). Studies on the Synthesis of Pyridazine Derivatives. XIII. Synthesis of Imidazo-[4, 5-D]- And V-Triazolo[4, 5-D]pyridazine Derivatives and Reaction of 4-Alkoxy-V-Triazolo[4, 5-D]pyridazines With Various Amines. Chemical and Pharmaceutical Bulletin. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazo[4,5-d]pyridazine. PubChem. [Link]
-
Wikipedia contributors. (n.d.). Imidazopyridazine. Wikipedia. [Link]
-
Asquith, K. M., et al. (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Wójcik, M., & Kaczor, A. A. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][17]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Manetti, F., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry. [Link]
-
Lee, J. Y., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Neira, S., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]
-
No authors listed. (2016). Discovery of Novel Potent Imidazo[1,2-b]pyridazine PDE10a Inhibitors. ResearchGate. [Link]
-
Chen, H.-M., & Hosmane, R. S. (2000). Synthesis of 1-(2'-Deoxy-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione: A Potential Building Block for Antisense Applications. Molecules. [Link]
-
Chen, H.-M., & Hosmane, R. S. (2001). Synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione: An Attractive Building Block for Antisense and Triple-helical Applications. Molecules. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.amanote.com [research.amanote.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub: are you are robot? [sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Imidazopyridazines: A Technical Guide to Potential Drug Targets
Preamble: Navigating the Isomeric Maze of Imidazopyridazines
The 1H-Imidazo[4,5-d]pyridazine scaffold, a fused heterocyclic system structurally analogous to purines, presents a compelling starting point for drug discovery. However, a comprehensive review of the current scientific literature reveals that this specific isomer is relatively underexplored compared to its more prominent cousins, the imidazo[1,2-b]pyridazines and imidazo[4,5-b]pyridines. Early explorations into N4-substituted imidazo[4,5-d]pyridazine nucleosides as anticancer agents showed limited cytotoxic potency, with ID50 values greater than 50 μg/mL against murine leukemia and melanoma cell lines[1].
This technical guide, therefore, adopts a scientifically rigorous and transparent approach. While our central focus is the potential of the 1H-Imidazo[4,5-d]pyridazine core, we will draw heavily upon the well-established therapeutic targets and mechanistic insights gleaned from the broader imidazopyridazine family. This approach allows us to construct a robust framework for researchers, scientists, and drug development professionals, highlighting promising avenues for future investigation into the 1H-Imidazo[4,5-d]pyridazine scaffold. The principles and methodologies detailed herein are directly applicable to the evaluation of novel derivatives of this less-studied isomer.
Protein Kinases: The Dominant Therapeutic Arena
The inhibition of protein kinases is the most extensively documented therapeutic application of imidazopyridazine derivatives. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Mechanism of Action: ATP-Competitive Inhibition
Imidazopyridazine-based kinase inhibitors predominantly function as ATP-competitive inhibitors. Their core structure mimics the purine ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. The specificity of these inhibitors for particular kinases is achieved through substitutions on the imidazopyridazine core that exploit unique features of the target kinase's ATP-binding site.
Key Kinase Targets for Imidazopyridazine Scaffolds
A diverse range of kinases have been successfully targeted by imidazopyridazine derivatives, primarily from the imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine classes. These represent high-priority targets for the future development of 1H-Imidazo[4,5-d]pyridazine-based inhibitors.
-
Tyrosine Kinases:
-
BCR-ABL: The approval of Ponatinib, an imidazo[1,2-b]pyridazine, for chronic myeloid leukemia (CML) highlighted the potential of this scaffold to inhibit the BCR-ABL fusion protein, including the challenging T315I mutation[1].
-
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). Imidazo[4,5-b]pyridine derivatives have been developed as potent dual inhibitors of FLT3 and Aurora kinases[2].
-
TRK Family: Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are implicated in various cancers. Imidazopyridazine-based compounds have been identified as selective pan-TRK inhibitors[1].
-
-
Serine/Threonine Kinases:
-
Aurora Kinases: These are crucial for mitotic progression, and their inhibition is a validated anticancer strategy. Imidazo[4,5-b]pyridines have shown potent inhibition of Aurora kinases A, B, and C[3].
-
CDKs (Cyclin-Dependent Kinases): CDKs are central regulators of the cell cycle. Imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against CDK9[4].
-
DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases): Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of DYRKs and CLKs[5].
-
Mps1 (TTK): This kinase is a key component of the spindle assembly checkpoint. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Mps1 inhibitors with oral bioavailability[6].
-
Quantitative Data for Representative Imidazopyridazine Kinase Inhibitors
The following table summarizes the inhibitory activities of representative imidazopyridazine derivatives against various kinases. It is important to note that these compounds do not possess the 1H-Imidazo[4,5-d]pyridazine core, but they illustrate the potential potency achievable with the broader imidazopyridazine scaffold.
| Compound Class | Target Kinase(s) | IC50/Kd (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Ponatinib (BCR-ABL) | - | [1] |
| Imidazo[4,5-b]pyridine | Aurora A, B; FLT3 | Kd = 7.5, 48; 6.2 | [2] |
| Imidazo[1,2-b]pyridazine | Mps1 | IC50 = 0.70 (cellular) | [6] |
| Imidazo[4,5-b]pyridine | CDK9 | IC50 = 630-1320 | [4] |
| Imidazo[1,2-b]pyridazine | DYRK1A | IC50 < 100 | [5] |
Experimental Protocols for Kinase Inhibition
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction[7][8][9].
Protocol:
-
Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound (or DMSO as a vehicle control) in kinase buffer.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
Western blotting is used to assess the phosphorylation status of a kinase's downstream substrates in cells treated with an inhibitor.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
Signaling Pathway Visualization
Caption: ATP-competitive inhibition of a protein kinase by an imidazopyridazine derivative.
Phosphodiesterases (PDEs): Modulators of Cyclic Nucleotide Signaling
Phosphodiesterases are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[10]. Their inhibition can prolong the signaling of these important molecules.
Mechanism of Action
Imidazopyridazine-based PDE inhibitors act by binding to the active site of the enzyme, preventing the hydrolysis of cAMP or cGMP. This leads to an accumulation of these cyclic nucleotides and potentiation of their downstream signaling pathways.
Key PDE Targets
-
PDE5: Inhibition of PDE5, which specifically degrades cGMP, is a well-established therapeutic strategy for erectile dysfunction[5][11]. Pyrazolopyrimidopyridazinones, which contain a pyridazine core, have been developed as potent and selective PDE5 inhibitors[5][11].
-
PDE10A: This PDE is highly expressed in the brain, and its inhibitors have potential applications in treating neuropsychiatric disorders. Imidazo[1,2-b]pyridazine derivatives have been identified as potent PDE10A inhibitors[12].
Experimental Protocol for PDE Inhibition
A common method for measuring PDE activity is a colorimetric assay that detects the phosphate produced from the hydrolysis of the cyclic nucleotide.
Protocol:
-
Enzyme Reaction: In a microplate, combine the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound.
-
Incubation: Incubate the reaction to allow for enzymatic hydrolysis.
-
Phosphate Detection: Add a reagent that specifically binds to the generated phosphate, producing a colorimetric or fluorescent signal.
-
Signal Measurement: Measure the absorbance or fluorescence, which is proportional to the PDE activity.
BET Bromodomains: Epigenetic Readers and Transcriptional Regulators
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression[13].
Mechanism of Action
BET inhibitors, including those with an imidazo[4,5-b]pyridine core, are small molecules that bind to the bromodomains of BET proteins[13][14]. This competitive binding displaces the BET proteins from chromatin, leading to the downregulation of key oncogenes like c-MYC[13][14].
Key BET Target
-
BRD4: This is the most well-studied BET protein and a key target in various cancers. Imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective inhibitors of BET proteins for potential use in neuropathic pain and cancer[13][14].
Experimental Protocol for BET Bromodomain Inhibition
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of BET bromodomains to acetylated histone peptides[15][16][17][18][19].
Protocol:
-
Component Incubation: In a 384-well plate, incubate the GST-tagged BET bromodomain protein with the test compound.
-
Peptide Addition: Add a biotinylated, acetylated histone peptide.
-
Acceptor Bead Addition: Add Glutathione-coated Acceptor beads, which bind to the GST-tagged bromodomain.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide.
-
Proximity Signal Generation: If the bromodomain and peptide are in close proximity (i.e., binding occurs), excitation of the Donor beads results in the emission of singlet oxygen, which activates the Acceptor beads to produce a luminescent signal.
-
Signal Measurement: Measure the luminescent signal. A decrease in signal indicates that the test compound has displaced the acetylated peptide from the bromodomain.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of BET inhibitors[20][21][22][23][24].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well.
-
Formazan Formation: Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
Signaling Pathway Visualization
Caption: Inhibition of BET protein (BRD4) function by an imidazopyridazine derivative.
Future Directions and Conclusion
The imidazopyridazine scaffold has proven to be a versatile and fruitful starting point for the development of potent inhibitors of several important therapeutic target classes. While the majority of research has focused on the imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine isomers, the foundational knowledge and established experimental workflows provide a clear and actionable roadmap for the investigation of the underexplored 1H-Imidazo[4,5-d]pyridazine core.
Future research should prioritize the synthesis and screening of 1H-Imidazo[4,5-d]pyridazine libraries against the well-validated targets discussed in this guide, namely kinases, phosphodiesterases, and BET bromodomains. The application of the detailed biochemical and cellular assays outlined herein will be critical for elucidating the structure-activity relationships and mechanisms of action of novel compounds based on this scaffold. By leveraging the extensive knowledge from related isomers, the drug discovery community is well-positioned to unlock the full therapeutic potential of the 1H-Imidazo[4,5-d]pyridazine chemical space.
References
-
A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. PMC - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
A bead-based proximity assay for BRD4 ligand discovery. PMC - NIH. [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
-
QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]
-
BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [Link]
-
Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. NIH. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ResearchGate. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
-
Western Blotting. YouTube. [Link]
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Request PDF. [Link]
-
BRD9 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues. PMC - NIH. [Link]
-
Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. PubMed. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. PubMed. [Link]
-
BRD3 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Request PDF. [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
-
Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. PubMed. [Link]
-
(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
-
Discovery of Benzo[d]imidazole‐6‐sulfonamides as Bromodomain and Extra‐Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. PubMed Central. [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1H-Imidazo[4,5-d]pyridazine-Based Kinase Inhibitors
Introduction: The Promise of the 1H-Imidazo[4,5-d]pyridazine Scaffold in Kinase-Directed Drug Discovery
The 1H-Imidazo[4,5-d]pyridazine scaffold represents a privileged structure in modern medicinal chemistry. As a purine isostere, it provides a versatile framework for designing molecules that can interact with the ATP-binding sites of a wide array of enzymes, most notably protein kinases.[1] The clinical success of ponatinib, an imidazo[4,5-d]pyridazine derivative, as a potent pan-BCR-ABL inhibitor, has solidified the therapeutic potential of this heterocyclic system.[2][3] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[4] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[5][6] This guide provides a detailed framework for utilizing the 1H-Imidazo[4,5-d]pyridazine scaffold in HTS campaigns aimed at discovering novel kinase inhibitors, with a focus on both biochemical and cell-based assay formats.
Guiding Principles for a Successful HTS Campaign
A successful HTS campaign is built on a foundation of robust and reproducible assays. The primary goal is to identify true "hits" – compounds that specifically interact with the target of interest – while minimizing false positives and negatives.[6] Two key assay formats are typically employed in parallel or sequentially:
-
Biochemical Assays: These in vitro assays utilize purified, recombinant proteins to directly measure the interaction between a compound and its target. They are highly controlled and excellent for determining direct inhibitory activity.
-
Cell-Based Assays: These assays are performed in a more physiologically relevant context, using living cells. They provide insights into a compound's ability to cross the cell membrane, engage its target in a complex cellular environment, and exert a functional effect on a signaling pathway.[7]
A critical metric for validating the quality of an HTS assay is the Z'-factor .[8] This statistical parameter reflects the separation between the signals of the positive and negative controls, providing a measure of the assay's robustness and suitability for screening. A Z'-factor between 0.5 and 1.0 is considered excellent.[9]
Biochemical Screening: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.[12]
Protocol: ADP-Glo™ Assay for a Target Kinase (e.g., BCR-ABL)
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Purified recombinant kinase (e.g., BCR-ABL)
-
Kinase substrate (e.g., a suitable peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
1H-Imidazo[4,5-d]pyridazine compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ponatinib)
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known inhibitor like Ponatinib (positive control) at a concentration known to give maximal inhibition.
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase and its substrate in the assay buffer. The optimal concentrations should be determined empirically but a starting point could be in the low nanomolar range for the enzyme and at the Kₘ concentration for the substrate.
-
Enzyme Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiate Kinase Reaction: Prepare an ATP solution in the assay buffer at a concentration close to the Kₘ for the target kinase. Add 5 µL of the ATP solution to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate for 1 hour at room temperature.[13]
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Cell-Based Screening: Ba/F3 Proliferation Assay
The Ba/F3 cell line is a murine IL-3-dependent pro-B cell line that is widely used to assess the activity of oncogenic kinases.[3] When transfected with a constitutively active kinase like BCR-ABL, these cells become IL-3 independent, and their proliferation is driven by the activity of the introduced kinase.[12] Therefore, inhibitors of the kinase will inhibit the proliferation of these engineered cells, which can be measured using a variety of cell viability assays.
Protocol: Ba/F3 BCR-ABL Proliferation Assay
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Ba/F3 cells stably expressing BCR-ABL[1]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
1H-Imidazo[4,5-d]pyridazine compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ponatinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
384-well clear-bottom, white-walled plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain the Ba/F3 BCR-ABL cells in RPMI-1640 with 10% FBS. Subculture the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: Wash the cells to remove any residual IL-3 and resuspend them in fresh medium. Seed the cells into 384-well plates at a density of approximately 2,500 cells per well in a volume of 40 µL.
-
Compound Addition: Add 100 nL of each library compound to the wells. Include DMSO-only wells as a negative control (100% viability) and a known inhibitor like Ponatinib as a positive control (maximal inhibition).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[9]
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Hit Identification
The raw data from the HTS will be in the form of luminescence units. The following steps outline a typical data analysis workflow:
-
Normalization: The data from each plate should be normalized to the intra-plate controls. The percent inhibition for each compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Z'-Factor Calculation: The quality of the assay for each plate should be assessed by calculating the Z'-factor:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where SD is the standard deviation and Mean is the average signal of the respective controls.[8] Plates with a Z'-factor below 0.5 may need to be re-screened.
-
Hit Selection: A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition, often set as three standard deviations from the mean of the negative controls.
Data Presentation
The results of an HTS campaign are often summarized in tables for clarity.
Table 1: Hypothetical HTS Assay Quality Control Parameters
| Parameter | ADP-Glo™ Assay | Ba/F3 Proliferation Assay |
| Mean Positive Control Signal | 10,000 RLU | 5,000 RLU |
| SD Positive Control | 500 RLU | 300 RLU |
| Mean Negative Control Signal | 200,000 RLU | 150,000 RLU |
| SD Negative Control | 10,000 RLU | 8,000 RLU |
| Calculated Z'-Factor | 0.67 | 0.72 |
Table 2: Hypothetical Hit Compound Data
| Compound ID | % Inhibition (Biochemical) | % Inhibition (Cell-Based) |
| IMPD-001 | 95.2 | 88.5 |
| IMPD-002 | 87.6 | 75.1 |
| IMPD-003 | 91.3 | 82.4 |
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex information in a clear and concise manner.
BCR-ABL Signaling Pathway
The following diagram illustrates a simplified signaling pathway downstream of the BCR-ABL fusion protein, which is the target of Ponatinib and a relevant target for novel 1H-Imidazo[4,5-d]pyridazine inhibitors.
Caption: Simplified BCR-ABL signaling cascade.
High-Throughput Screening Workflow
This diagram outlines the major steps in a typical HTS campaign, from initial assay development to hit validation.
Caption: General workflow for an HTS campaign.
Conclusion and Future Directions
The 1H-Imidazo[4,5-d]pyridazine scaffold is a highly promising starting point for the development of novel kinase inhibitors. The protocols and workflows outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to identify and validate new drug candidates. By combining rigorous biochemical and cell-based screening methodologies with robust data analysis, researchers can effectively explore the chemical space around this important scaffold and accelerate the discovery of next-generation therapeutics.
References
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. [Link]
-
Cortes JE, Kantarjian H, Shah NP, et al. Ponatinib in refractory Philadelphia chromosome-positive leukemias. N Engl J Med. 2012;367(22):2075-2088. [Link]
-
Reaction Biology. BaF3 Cell Proliferation Assay Services. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
ICE Bioscience. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays. [Link]
-
BPS Bioscience. Fluorescence Polarization Assays. [Link]
-
Tanega C, Shen M, Mott BT, Thomas CJ, MacArthur R, Inglese J, Auld DS. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay Drug Dev Technol. 2009;7(6):606-614. [Link]
-
Graphviz. DOT Language. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
-
Daley GQ, Van Etten RA, Baltimore D. Induction of chronic myelogenous leukemia in mice by the P210bcr/abl gene of the Philadelphia chromosome. Science. 1990;247(4944):824-830. [Link]
-
Wikipedia. Z-factor. [Link]
-
MacPartlin M, Loo A, Gunsalus KC, et al. High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
O'Hare T, Shakespeare WC, Zhu X, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-412. [Link]
-
BMG LABTECH. The Z prime value (Z´). [Link]
-
YouTube. HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]
-
ResearchGate. Dm values of the inhibition of cell proliferation of the Ba/F3 cells.... [Link]
-
YouTube. How to run a cAMP HTRF assay. [Link]
-
ResearchGate. Fluorescence detection techniques for protein kinase assay. [Link]
-
National Center for Biotechnology Information. Ba/F3 transformation assays. [Link]
-
YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]
-
YouTube. Graphviz tutorial. [Link]
-
National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor. [Link]
-
AACR Journals. Ponatinib Shows Potent Antitumor Activity in Small Cell Carcinoma of the Ovary Hypercalcemic Type (SCCOHT) through Multikinase Inhibition. [Link]
-
National Center for Biotechnology Information. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. [Link]
-
Patsnap Synapse. What is the mechanism of Ponatinib Hydrochloride?. [Link]
-
MBL Life Science. Tyrosine Kinase Assay Kits. [Link]
-
Statistics How To. Z-Score: Definition, Formula and Calculation. [Link]
-
nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
National Center for Biotechnology Information. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]
-
MDPI. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases. [Link]
-
Applied Biological Materials Inc. Ba/F3 Cells. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Vipergen. Hit Identification. [Link]
-
ResearchGate. How to avoid BaF3 cells dying after seeding for screening?. [Link]
-
National Center for Biotechnology Information. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. [Link]
Sources
- 1. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for 1H-Imidazo[4,5-d]pyridazine as a Kinase Inhibitor
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as critical therapeutic targets. The 1H-imidazo[4,5-d]pyridazine scaffold has emerged as a versatile and privileged structure in the design of potent and selective kinase inhibitors, largely due to its structural resemblance to the native purine core of ATP.[1][2] This guide provides an in-depth exploration of the 1H-imidazo[4,5-d]pyridazine scaffold for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, key kinase targets, and provide detailed, field-proven protocols for the synthesis, in vitro evaluation, and cell-based characterization of novel inhibitors based on this core structure.
The 1H-Imidazo[4,5-d]pyridazine Scaffold: A Privileged Core for Kinase Inhibition
The appeal of the imidazopyridazine core lies in its structural and electronic properties, which allow for diverse intermolecular interactions within the ATP-binding pocket of kinases, including hydrogen bonding and π-π stacking.[3] This scaffold serves as an excellent starting point for developing inhibitors against a range of serine/threonine and tyrosine kinases.[4]
Mechanism of Action: Derivatives of 1H-imidazo[4,5-d]pyridazine typically function as ATP-competitive inhibitors. The nitrogen atoms within the fused heterocyclic system act as key hydrogen bond acceptors and donors, mimicking the interactions of adenine in ATP with the kinase hinge region. This binding orientation anchors the molecule in the active site, allowing substituents on the core to be strategically positioned to interact with surrounding hydrophobic pockets and solvent-exposed regions, thereby dictating potency and selectivity. For instance, in silico analysis has shown that imidazopyridazine-thiazolidinediones bind directly to the ATP-binding pockets of Pim kinases.[5]
Key Kinase Targets: The versatility of this scaffold has been demonstrated by its successful application in targeting a variety of kinases implicated in oncology and other diseases:
-
Pim Kinases (Pim-1, -2, -3): Imidazopyridazine-thiazolidinedione conjugates have shown potent, nanomolar inhibition of all three Pim kinase isoforms, leading to apoptosis and cell cycle arrest in cancer cells.[5][6]
-
Tropomyosin Receptor Kinases (Trk A, B, C): Structure-guided design has led to selective pan-Trk inhibitors based on the imidazopyridazine scaffold, demonstrating tumor growth inhibition in xenograft models.[2][6][7]
-
BCR-ABL1 Kinase: The FDA-approved drug Ponatinib, which contains an imidazo[1,2-b]pyridazine moiety, is a multi-targeted tyrosine kinase inhibitor effective against chronic myeloid leukemia (CML), including mutants resistant to other inhibitors.[2][6]
-
Malarial Kinases (PfPK7): The scaffold has been identified as a promising starting point for developing novel antimalarial agents by targeting parasitic kinases.[6][8]
The following diagram illustrates the general mechanism of kinase inhibition.
Caption: Kinase inhibition by 1H-Imidazo[4,5-d]pyridazine derivatives.
Experimental Protocols
The following sections provide generalized, step-by-step protocols for the synthesis and evaluation of 1H-imidazo[4,5-d]pyridazine-based kinase inhibitors.
Protocol 1: General Synthesis of a 1H-Imidazo[4,5-d]pyridazine Derivative
This protocol describes a common synthetic route involving the cyclization of a substituted diaminopyridazine with an aldehyde. This method is versatile and tolerates a range of functional groups.[9]
Rationale: The core is constructed via condensation and subsequent oxidative cyclization. The choice of starting materials (diamine and aldehyde) directly dictates the substitution pattern on the final compound, allowing for systematic exploration of structure-activity relationships (SAR). Using a mild oxidant like ferric chloride prevents over-oxidation and degradation of the sensitive heterocyclic product.
Caption: General workflow for the synthesis of imidazopyridazine derivatives.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of the substituted pyridazine-4,5-diamine (1.0 eq) in absolute ethanol.
-
Prepare a solution of the desired aromatic or aliphatic aldehyde (1.1 eq) in absolute ethanol.
-
Prepare a solution of ferric chloride (2.2 eq) in water.
-
-
Condensation:
-
To a round-bottom flask equipped with a reflux condenser, add the diaminopyridazine solution.
-
Add the aldehyde solution dropwise while stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the formation of the Schiff base intermediate by Thin Layer Chromatography (TLC).
-
-
Cyclization and Work-up:
-
After the initial condensation, add the ferric chloride solution dropwise to the refluxing mixture. An immediate color change is typically observed.
-
Continue to reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the intermediate and formation of the product.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
-
Purification and Characterization:
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Z'-LYTE™ FRET-based Assay)
This protocol outlines a method to determine the in vitro potency (IC₅₀) of a synthesized compound against a target kinase using a Fluorescence Resonance Energy Transfer (FRET) assay, as has been successfully applied to imidazopyridazine inhibitors.[5]
Rationale: The Z'-LYTE™ assay is a robust, high-throughput method that measures the extent of phosphorylation of a specific peptide substrate by a kinase. The assay relies on the differential cleavage of a FRET-labeled peptide by a development protease, which only cleaves the non-phosphorylated version. Therefore, high kinase activity results in a low FRET signal, while potent inhibition preserves the substrate, leading to a high FRET signal. This provides a direct measure of the compound's inhibitory effect.
Caption: Workflow for a FRET-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Plate Setup:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create an 11-point, 3-fold dilution series.
-
In a 384-well assay plate, add the diluted compounds. Include "0% inhibition" controls (DMSO vehicle) and "100% inhibition" controls (no kinase or a known potent inhibitor).
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and the appropriate FRET-peptide substrate in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35).[5]
-
Initiate the kinase reaction by adding an ATP solution to the master mix and immediately dispensing it into the wells of the assay plate. The final ATP concentration should be at or near the Km for the specific kinase.[5]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Development and Detection:
-
Add the Development Reagent (containing the site-specific protease) to each well.
-
Incubate at room temperature for 60 minutes. This allows the protease to cleave the non-phosphorylated peptides.
-
Add the Stop Reagent to terminate the development reaction.
-
Read the plate on a fluorescence plate reader capable of measuring the emission from both the Coumarin donor (445 nm) and the Fluorescein acceptor (520 nm) following excitation at 400 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 445 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sample Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| IMPD-001 | Pim-1 | 12 |
| IMPD-001 | Pim-2 | 45 |
| IMPD-001 | Pim-3 | 110 |
| IMPD-002 | Pim-1 | 250 |
| IMPD-002 | Pim-2 | 890 |
| IMPD-002 | Pim-3 | >1000 |
Protocol 3: Cell-Based Western Blot for Target Engagement
This protocol assesses a compound's ability to inhibit a target kinase within a cellular environment by measuring the phosphorylation status of a known downstream substrate. We use the Pim kinase pathway as an example, probing for phosphorylation of BAD at Ser112.[5]
Rationale: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect. Western blotting provides a semi-quantitative readout of target engagement by visualizing a decrease in the signal from a phospho-specific antibody upon treatment with an effective inhibitor.[10]
Caption: Western blot workflow to assess cellular kinase inhibition.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate a relevant cancer cell line (e.g., MV4-11 for Pim kinase) and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the imidazopyridazine inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Lysate Preparation:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-BAD (Ser112)) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for the total, non-phosphorylated form of the substrate and/or a housekeeping protein like β-Actin or α-Tubulin.[5]
-
References
-
Sawaguchi, M., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology. Available at: [Link]
-
Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]
-
Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]
-
RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available at: [Link]
-
Abdellatif, K. R. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
-
Yanai, M., et al. (1970). Studies on the Synthesis of Pyridazine Derivatives. Amanote Research. Available at: [Link]
-
Al-Tel, T. H., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at: [Link]
-
Al-Tel, T. H., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. Available at: [Link]
-
Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Available at: [Link]
-
Guillon, R., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. Available at: [Link]
-
Nawrocka, W., et al. (1995). Synthesis of new imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Oumata, N., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]
-
Kameshita, I., et al. (2017). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]
-
Wieczfinska, J., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. Available at: [Link]
-
Basile, L., et al. (2021). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
Bouloc, N., et al. (2008). Synthesis and in Vitro Evaluation of Imidazopyridazines as Novel Inhibitors of the Malarial Kinase PfPK7. PubMed. Available at: [Link]
-
Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]
-
Scott, J. S., et al. (2010). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: In Vitro Assay Development for 1H-Imidazo[4,5-d]pyridazine Derivatives
Introduction: Unlocking the Therapeutic Potential of 1H-Imidazo[4,5-d]pyridazines
The 1H-Imidazo[4,5-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to endogenous purines. This structural feature allows derivatives of this class to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Extensive research has highlighted their potential as anticancer, antiviral, and anti-inflammatory agents, often through the modulation of key signaling pathways.[3][4][5] Notably, several imidazopyridazine derivatives have been investigated as potent kinase inhibitors, targeting enzymes like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various malignancies.[5][6][7]
This guide provides a comprehensive framework for the in vitro characterization of novel 1H-Imidazo[4,5-d]pyridazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical progression of assays from initial screening to detailed mechanism of action studies. The protocols herein are presented as robust, self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
A Staged Approach to In Vitro Characterization
A systematic and tiered approach is crucial for the efficient evaluation of a new chemical series. This guide is structured to follow a logical workflow, starting with broad screening assays to identify active compounds and progressing to more complex cellular and biophysical assays to elucidate their mechanism of action and validate their therapeutic potential.
Figure 1: A tiered workflow for the in vitro evaluation of 1H-Imidazo[4,5-d]pyridazine derivatives.
Part 1: Primary Screening for Biological Activity
The initial phase of characterization focuses on identifying compounds with significant biological effects. This is typically achieved through a combination of biochemical and cell-based assays.
Biochemical Assays: Assessing Direct Target Inhibition
Given that many imidazopyridazine derivatives are designed as kinase inhibitors, a primary biochemical screen to assess their inhibitory activity against a panel of relevant kinases is a logical starting point.[6][7] Aurora kinases and FLT3 are particularly relevant targets for this compound class, especially in the context of oncology.[6][7]
This protocol is adapted for assessing the inhibition of Aurora Kinase A but can be modified for other kinases like FLT3.[8][9] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[10]
Materials:
-
Recombinant human Aurora Kinase A (or other kinase of interest)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1H-Imidazo[4,5-d]pyridazine derivatives (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 1H-Imidazo[4,5-d]pyridazine derivatives in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).
-
Add 2 µl of a master mix containing the kinase and its specific substrate in kinase buffer.
-
Initiate the reaction by adding 2 µl of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | Aurora A | 15 |
| Derivative 2 | Aurora A | 250 |
| Derivative 3 | Aurora A | >10,000 |
| Staurosporine (Control) | Aurora A | 5 |
Table 1: Example data from an in vitro kinase inhibition assay.
Cell Viability and Cytotoxicity Assays
To assess the effect of the compounds on cell proliferation and determine their cytotoxic potential, a cell viability assay is essential.[4][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][12]
This protocol is suitable for screening compounds against adherent cancer cell lines, such as MCF-7 (breast cancer) or A549 (lung cancer), which have been used to evaluate imidazopyridine derivatives.[1][13]
Materials:
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
1H-Imidazo[4,5-d]pyridazine derivatives (dissolved in DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
| Compound | Cell Line | GI50 (µM) |
| Derivative 1 | MCF-7 | 0.5 |
| Derivative 2 | MCF-7 | 8.2 |
| Derivative 3 | MCF-7 | >100 |
| Doxorubicin (Control) | MCF-7 | 0.1 |
Table 2: Example data from an MTT cell viability assay.
Part 2: Secondary Validation and Mechanism of Action Studies
Compounds that demonstrate promising activity in primary screens should be further investigated to confirm their mechanism of action and validate their on-target effects in a cellular context.
Cellular Target Engagement: Confirming Interaction in a Physiological Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target protein within intact cells.[14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.in [promega.in]
- 11. tandfonline.com [tandfonline.com]
- 12. pblassaysci.com [pblassaysci.com]
- 13. researchgate.net [researchgate.net]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake and Localization Studies of 1H-Imidazo[4,5-d]pyridazine Compounds
Introduction
The 1H-Imidazo[4,5-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including potential applications as anticancer, antimalarial, and kinase inhibitors.[1][2][3][4][5] A critical determinant of the therapeutic efficacy of these compounds is their ability to cross the cell membrane and accumulate at their site of action. Therefore, detailed studies of their cellular uptake, distribution, and subcellular localization are paramount for understanding their mechanism of action, optimizing their structure for improved delivery, and predicting their pharmacological profiles.
This guide provides a comprehensive overview of established methodologies for investigating the cellular uptake and localization of 1H-Imidazo[4,5-d]pyridazine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to characterize the cell entry mechanisms and intracellular fate of this important class of small molecules. The protocols detailed herein are designed to be robust and adaptable, providing a framework for generating high-quality, reproducible data.
I. Foundational Concepts: Understanding Cellular Entry
Small molecules like 1H-Imidazo[4,5-d]pyridazine compounds can traverse the plasma membrane through various mechanisms.[6][7][8] Understanding these pathways is crucial for designing experiments to elucidate the specific route of entry for a compound of interest.
Passive Diffusion: Lipophilic compounds can directly cross the lipid bilayer, driven by a concentration gradient. The physicochemical properties of the 1H-Imidazo[4,5-d]pyridazine derivative, such as its lipophilicity (logP), size, and charge, will significantly influence its ability to enter cells via this mechanism.[6]
Facilitated Diffusion and Active Transport: These processes involve membrane transporter proteins that bind to the compound and facilitate its movement across the membrane. Active transport requires energy, typically in the form of ATP, to move compounds against their concentration gradient.
Endocytosis: This is an active process where the cell engulfs extracellular material, including small molecules, by forming vesicles from the plasma membrane.[9] There are several major endocytic pathways:
-
Clathrin-mediated endocytosis (CME): A well-characterized pathway involving the coat protein clathrin.[9][10][11]
-
Caveolae-mediated endocytosis: Occurs in flask-shaped invaginations of the plasma membrane enriched in caveolin and cholesterol.[9][11]
-
Macropinocytosis: A non-specific process involving the formation of large vesicles (macropinosomes) that engulf large amounts of extracellular fluid and solutes.[12]
The following diagram illustrates the primary pathways of small molecule cellular uptake:
Caption: Overview of small molecule cellular uptake mechanisms.
II. Experimental Approaches for Studying Cellular Uptake and Localization
A multi-pronged approach combining qualitative and quantitative methods is recommended for a thorough investigation.
A. Qualitative Analysis: Visualizing Cellular Localization with Fluorescence Microscopy
Confocal fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of fluorescently labeled 1H-Imidazo[4,5-d]pyridazine compounds in both live and fixed cells.[13][14][15][16][17] This method provides high-resolution images by eliminating out-of-focus light, enabling precise localization within cellular compartments.[13][14]
Protocol 1: Live-Cell Imaging of Compound Uptake
Live-cell imaging allows for the real-time observation of compound internalization and trafficking, providing dynamic insights into these processes.[18][19][20]
Materials:
-
Fluorescently labeled 1H-Imidazo[4,5-d]pyridazine compound. If the compound is not intrinsically fluorescent, it may be tagged with a suitable fluorophore.
-
Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or chamber slides.
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES).
-
Fluorescent organelle stains (e.g., Hoechst 33342 for nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).[21]
-
Confocal laser scanning microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Organelle Staining (Optional): Prior to compound addition, incubate cells with specific organelle markers according to the manufacturer's instructions to facilitate colocalization analysis. For example, incubate with Hoechst 33342 for 10-20 minutes to stain the nucleus.
-
Compound Incubation: Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescently labeled 1H-Imidazo[4,5-d]pyridazine compound at the desired concentration.
-
Image Acquisition: Immediately place the dish on the confocal microscope stage. Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the kinetics of uptake. Use appropriate laser lines and emission filters for the compound's fluorophore and any organelle stains. It is crucial to use consistent imaging settings (laser power, gain, resolution) for all samples to allow for accurate comparison.[22]
-
Data Analysis: Analyze the images to determine the subcellular localization of the compound by observing its colocalization with organelle-specific markers. Image analysis software such as ImageJ or FIJI can be used for this purpose.[23]
Protocol 2: Immunofluorescence for Fixed-Cell Localization
Fixing and permeabilizing cells allows for the use of antibodies to label specific subcellular structures, providing more precise localization information.
Materials:
-
Unlabeled 1H-Imidazo[4,5-d]pyridazine compound.
-
Cells cultured on coverslips.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies against organelle markers (e.g., anti-Calnexin for ER, anti-LAMP1 for lysosomes).
-
Fluorescently labeled secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Compound Treatment: Incubate cells with the 1H-Imidazo[4,5-d]pyridazine compound for the desired time and at the appropriate concentration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope and analyze for colocalization as described for live-cell imaging.
B. Quantitative Analysis: Measuring Cellular Uptake
While microscopy provides spatial information, quantitative methods are necessary to determine the amount of compound taken up by a cell population.
Protocol 3: Flow Cytometry for Quantifying Compound Uptake
Flow cytometry is a high-throughput technique that can rapidly measure the fluorescence intensity of thousands of individual cells, providing a quantitative measure of compound uptake.[24][25]
Materials:
-
Fluorescently labeled 1H-Imidazo[4,5-d]pyridazine compound.
-
Cell suspension.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Trypan blue or other viability dye to exclude dead cells.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in suspension or in a plate with the fluorescently labeled compound for various time points and at different concentrations.
-
Cell Harvesting: For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE).
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove any unbound compound.
-
Resuspension: Resuspend the cells in flow cytometry buffer at a concentration of approximately 1 x 10^6 cells/mL. Add a viability dye just before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the live, single-cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel for the compound's fluorophore.
-
Data Analysis: The MFI is directly proportional to the amount of internalized compound. Compare the MFI of treated cells to that of untreated control cells to quantify uptake.
The following diagram illustrates the workflow for quantifying cellular uptake using flow cytometry:
Caption: Workflow for quantitative cellular uptake analysis by flow cytometry.
Protocol 4: Subcellular Fractionation and Quantification
Subcellular fractionation separates different organelles based on their physical properties, allowing for the quantification of the compound in each fraction.[26][27][28][29] This method is particularly useful for non-fluorescent compounds.
Materials:
-
Unlabeled 1H-Imidazo[4,5-d]pyridazine compound.
-
Cultured cells.
-
Homogenization buffer.
-
Differential centrifugation equipment (high-speed and ultracentrifuge).
-
Assay kits for organelle-specific markers (e.g., succinate dehydrogenase for mitochondria, lactate dehydrogenase for cytosol).
-
Analytical method for quantifying the compound (e.g., LC-MS/MS).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.
-
Homogenization: Resuspend the cell pellet in homogenization buffer and disrupt the cells using a Dounce homogenizer or similar method.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol).
-
Fraction Purity Assessment: Measure the activity of organelle-specific markers in each fraction to assess the purity of the separation.
-
Compound Quantification: Extract the compound from each fraction and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Data Analysis: Normalize the amount of compound in each fraction to the total protein content to determine the relative distribution of the compound among the different organelles.
C. Elucidating the Mechanism of Uptake
To determine the specific pathways involved in the cellular entry of a 1H-Imidazo[4,5-d]pyridazine compound, uptake experiments can be performed under conditions that inhibit specific pathways.
Protocol 5: Using Chemical Inhibitors and Temperature Modulation
Rationale: Different cellular uptake mechanisms have distinct energy and temperature dependencies. Endocytosis is an active, energy-dependent process that is significantly reduced at low temperatures.[9] Various chemical inhibitors can selectively block specific endocytic pathways.[10][11][12][30][31][32]
Procedure:
-
Temperature Dependence: Perform the uptake assay (using flow cytometry or microscopy) at 4°C and 37°C. A significant reduction in uptake at 4°C suggests an active transport or endocytic mechanism.
-
Energy Dependence: Pre-incubate cells with metabolic inhibitors such as sodium azide and 2-deoxy-D-glucose to deplete cellular ATP before adding the compound. A decrease in uptake indicates an energy-dependent process.
-
Inhibitor Studies: Pre-treat cells with specific inhibitors of endocytic pathways before adding the fluorescently labeled compound. Quantify uptake using flow cytometry or microscopy and compare it to uptake in untreated cells.
Table 1: Common Inhibitors of Endocytosis
| Inhibitor | Target Pathway | Typical Concentration | Reference |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | [31] |
| Dynasore | Dynamin-dependent endocytosis | 80 µM | [9] |
| Filipin | Caveolae-mediated endocytosis | 1-5 µg/mL | [31] |
| Genistein | Caveolae-mediated endocytosis | 50-200 µM | [32] |
| Amiloride | Macropinocytosis | 50-100 µM | [12] |
Note: It is crucial to perform control experiments to ensure that the inhibitors are not cytotoxic at the concentrations used and to be aware of their potential off-target effects.[12]
The following diagram outlines the logic for dissecting the uptake mechanism:
Caption: Decision tree for elucidating the mechanism of cellular uptake.
III. Data Interpretation and Presentation
Quantitative Data Summary
The results from flow cytometry and subcellular fractionation experiments should be presented clearly to allow for easy comparison between different conditions.
Table 2: Example Data from Flow Cytometry Uptake Assay
| Treatment | Concentration | Time (min) | Mean Fluorescence Intensity (MFI) | % Uptake (Relative to Control) |
| Untreated Control | - | 60 | 150 ± 20 | 0% |
| Compound A | 10 µM | 15 | 2500 ± 150 | 100% |
| Compound A | 10 µM | 30 | 4800 ± 250 | 200% |
| Compound A | 10 µM | 60 | 8500 ± 400 | 350% |
| Compound A + Dynasore | 10 µM | 60 | 3200 ± 200 | 70% |
Image Analysis and Colocalization
For microscopy data, quantitative analysis of colocalization can be performed using image analysis software.[22][23][33][34] This typically involves calculating correlation coefficients such as Pearson's or Manders' coefficients, which provide a statistical measure of the degree of overlap between the fluorescence signals of the compound and the organelle markers.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the comprehensive characterization of the cellular uptake and subcellular localization of 1H-Imidazo[4,5-d]pyridazine compounds. A thorough understanding of these fundamental processes is essential for advancing this promising class of molecules through the drug discovery and development pipeline. By employing a combination of qualitative and quantitative techniques, researchers can gain critical insights into the mechanisms governing the cellular pharmacology of these compounds, ultimately guiding the design of more effective therapeutic agents.
References
- Small molecules targeting endocytic uptake and recycling pathways - PubMed Central. (2023, March 10).
- How to Quantify Fluorescence Microscopy for Accurate Analysis - Optical Filter. (2024, March 27).
- Pharmacological Inhibition of Endocytic Pathways: Is It Specific Enough to Be Useful?
- Cellular uptake mechanisms were determined by using small molecules to... - ResearchGate.
- Introduction to the Quantitative Analysis of Two-Dimensional Fluorescence Microscopy Images for Cell-Based Screening | PLOS Computational Biology - Research journals. (2009, December 24).
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis.
- Functional Probes for Live-Cell Imaging - FluoroFinder. (2024, July 10).
- Introduction to Confocal Microscopy - Evident Scientific.
- How to quantify fluorescence intensity in cell images? - Patsnap Synapse. (2025, May 27).
- Confocal Microscopy: Sharp 3D Cell Imaging With ibidi Solutions.
- Live Cell Imaging - Labome.
- The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. (2023, September 19).
- Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry.
- The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. (2023, September 7).
- Image analysis for quantitative microscopy.
- Live-Cell Imaging | Microscopy Techniques - Zeiss Campus.
- Confocal Microscopy: Theory and Applications for Cellular Signaling.
- Confocal Microscopy - principles and applications.
- Live cell imaging probes - more about fluorescent probes - LubioScience. (2022, December 6).
- Confocal microscopy: principles and applications to the field of reproductive biology - PubMed.
- A simple method for quantitating confocal fluorescent images - PMC - PubMed Central. (2021, February 1).
- Live-cell imaging - Wikipedia.
- Establishment of Subcellular Fractionation Techniques to Monitor the Intracellular Fate of Polymer Therapeutics II. Identification of Endosomal and Lysosomal Compartments in HepG2 Cells Combining Single-Step Subcellular Fractionation With Fluorescent Imaging - PubMed.
- Full article: Search for inhibitors of endocytosis.
- Small molecules targeting endocytic uptake and recycling pathways - Frontiers.
- Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size - PubMed. (2018, September 18).
- Flow Cytometry-Based Quantification of Cellular Au Nanoparticles - ACS Publications. (2017, January 18).
- Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size | Accounts of Chemical Research - ACS Publications.
- Establishment of subcellular fractionation techniques to monitor the intracellular fate of polymer therapeutics I. Differential centrifugation fractionation B16F10 cells and use to study the intracellular fate of HPMA copolymer - doxorubicin - PubMed.
- Fluorescence techniques for drug delivery research: theory and practice - Microscopist.
- The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - NIH.
- Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - MDPI. (2021, June 11).
- Subcellular Fractionation: Reliable Protocols Explained - Bitesize Bio.
- Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing).
- Subcellular fractionation protocol - Abcam.
- High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PubMed Central.
- Flow cytometry analysis of cellular uptake (A) The sample stream... - ResearchGate.
- High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC - NIH.
- Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - NIH.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
- Subcellular fractionation methods and strategies for proteomics | Request PDF - ResearchGate.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
- 1H-Imidazo[4,5-d]pyridazine | C5H4N4 | CID 5370875 - PubChem.
- Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH.
- Novel Imidazopyridine and Imidazopyridazine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC - NIH. (2024, May 10).
- Chemical Biology Letters Chemical Biology LETTERS Synthesis of novel Imidazo [1,2-b] pyridazine derivatives and study of their biomedicinal efficacy - ResearchGate. (2016, September 17).
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate.
- Imidazopyridazine - Wikipedia.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (2023, December 13).
- Imidazopyridazine 9 as anticancer agents and subsequent development - ResearchGate.
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Imidazopyridine and Imidazopyridazine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small molecules targeting endocytic uptake and recycling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to Confocal Microscopy [evidentscientific.com]
- 14. ibidi.com [ibidi.com]
- 15. Confocal Microscopy: Theory and Applications for Cellular Signaling | Springer Nature Experiments [experiments.springernature.com]
- 16. southampton.ac.uk [southampton.ac.uk]
- 17. Confocal microscopy: principles and applications to the field of reproductive biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Live Cell Imaging [labome.com]
- 19. ZEISS Microscopy Online Campus | Live-Cell Imaging | Microscopy Techniques [zeiss-campus.magnet.fsu.edu]
- 20. Live-cell imaging - Wikipedia [en.wikipedia.org]
- 21. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 22. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 23. optolongfilter.com [optolongfilter.com]
- 24. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Establishment of subcellular fractionation techniques to monitor the intracellular fate of polymer therapeutics II. Identification of endosomal and lysosomal compartments in HepG2 cells combining single-step subcellular fractionation with fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Establishment of subcellular fractionation techniques to monitor the intracellular fate of polymer therapeutics I. Differential centrifugation fractionation B16F10 cells and use to study the intracellular fate of HPMA copolymer - doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bitesizebio.com [bitesizebio.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. tandfonline.com [tandfonline.com]
- 32. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 33. Introduction to the Quantitative Analysis of Two-Dimensional Fluorescence Microscopy Images for Cell-Based Screening | PLOS Computational Biology [journals.plos.org]
- 34. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
"methodology for structure-activity relationship (SAR) studies of 1H-Imidazo[4,5-d]pyridazine"
Application Note & Protocol
Methodology for Structure-Activity Relationship (SAR) Studies of 1H-Imidazo[4,5-d]pyridazine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-Imidazo[4,5-d]pyridazine core is a nitrogen-containing heterocyclic scaffold that functions as a purine isostere.[1] This structural resemblance to the fundamental building blocks of DNA and RNA has positioned it as a "privileged scaffold" in medicinal chemistry.[2][3] While related isomers like imidazo[1,2-b]pyridazine have been extensively explored, the 1H-Imidazo[4,5-d]pyridazine framework represents a less charted, yet highly promising, area for drug discovery.[4] Derivatives have demonstrated a wide array of pharmacological activities, including potential as anticancer, antimalarial, and antiviral agents, largely through the inhibition of key enzymes like kinases.[4][5]
Transforming an initial "hit" compound from a high-throughput screen into a viable "lead" candidate requires a systematic and iterative process of chemical modification and biological testing. This process, known as the Structure-Activity Relationship (SAR) study, is the cornerstone of modern drug discovery. The goal is to understand how specific structural features of a molecule influence its biological activity, allowing for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, field-proven methodology for conducting SAR studies on the 1H-Imidazo[4,5-d]pyridazine scaffold, integrating computational design, chemical synthesis, and biological evaluation.
Part 1: The Strategic SAR Cycle - An Integrated Workflow
The SAR process is not linear but cyclical. Each cycle refines the understanding of the molecular requirements for a desired biological effect, guiding the design of the next generation of compounds. This iterative optimization is crucial for success.
The workflow begins with a starting compound (a "hit") and aims to develop a comprehensive SAR model that informs the design of a "lead" compound with a superior profile.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Part 2: In Silico Methods for Rational Compound Design
Computational chemistry accelerates the SAR cycle by predicting the potential activity of virtual compounds, thereby prioritizing synthetic efforts towards those with the highest probability of success.[6]
Protocol 1: Molecular Docking for Binding Mode Prediction
Causality: Before synthesizing dozens of compounds, molecular docking provides a structural hypothesis for how a ligand interacts with its protein target. This is crucial for understanding which parts of the 1H-Imidazo[4,5-d]pyridazine scaffold are likely to interact with key residues in a binding pocket and which positions are tolerant to modification.
Methodology:
-
Target Preparation:
-
Obtain a high-resolution crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).
-
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera. This involves adding hydrogens, removing water molecules, repairing missing side chains, and assigning protonation states.
-
Define the binding site based on the co-crystallized ligand or known allosteric/orthosteric sites.
-
-
Ligand Preparation:
-
Build the 3D structure of the 1H-Imidazo[4,5-d]pyridazine core and a set of virtual analogues with diverse substituents.
-
Use a tool like LigPrep to generate low-energy conformers and correct ionization states at physiological pH (7.4 ± 0.5).
-
-
Docking Simulation:
-
Perform molecular docking using a validated algorithm (e.g., Glide, AutoDock, GOLD). The program will systematically sample conformations of each ligand within the defined binding site.
-
Trustworthiness Check: The docking protocol should first be validated by re-docking the native co-crystallized ligand into the binding site. A root-mean-square deviation (RMSD) of <2.0 Å is considered a successful validation.
-
-
Pose Analysis & Scoring:
-
Analyze the top-scoring poses for each analogue. The scoring function estimates the binding affinity (e.g., GlideScore, ΔG).
-
Visualize the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and protein residues. This analysis provides actionable insights; for example, it might reveal an unoccupied hydrophobic pocket that can be filled by adding a benzyl group to the N-4 position.[4]
-
Protocol 2: 3D-QSAR for Predictive Model Building
Causality: Once an initial set of compounds has been synthesized and tested, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can be used to build a predictive statistical model.[7] This model quantitatively relates the 3D structural properties of the molecules to their biological activity.
Methodology:
-
Dataset Preparation:
-
Select a training set of 20-30 synthesized analogues with a wide range of biological activities (IC50 values should span at least 2-3 orders of magnitude).
-
Select a smaller, structurally diverse test set (5-10 compounds) that was not used in model generation to externally validate the model's predictive power.
-
-
Molecular Alignment:
-
This is the most critical step. All molecules in the dataset must be aligned in 3D space based on a common substructure, such as the rigid 1H-Imidazo[4,5-d]pyridazine core.
-
-
Field Calculation:
-
Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom.
-
-
Model Generation:
-
Use Partial Least Squares (PLS) regression to correlate the variations in the interaction fields with the variations in biological activity (e.g., pIC50).
-
Trustworthiness Check: A robust model will have a high cross-validated correlation coefficient (q² > 0.5) and a high non-cross-validated correlation coefficient (r² > 0.6).
-
-
Contour Map Visualization:
-
The results are visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to enhance or diminish activity. For example, a green contour map in a specific region indicates that adding bulky, sterically favorable groups there is likely to increase potency.
-
Part 3: Chemical Synthesis and Library Generation
The synthesis of a focused library of analogues is the core of an SAR study. The synthetic strategy must be versatile enough to allow for the introduction of diverse chemical functionalities at multiple positions on the 1H-Imidazo[4,5-d]pyridazine scaffold.
Protocol 3: Representative Synthesis of a 1H-Imidazo[4,5-d]pyridazine Library
Causality: This protocol outlines a general, multi-step synthesis that allows for late-stage diversification, a key strategy for efficiently exploring SAR. By creating a common intermediate, multiple final products can be generated from a single precursor, saving time and resources. The synthesis of a 1-(2'-deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione provides a relevant example of building the core structure.[8] Other methods often involve the cyclization of appropriately substituted pyridazine or imidazole rings.[4][9]
Methodology (Illustrative Example):
-
Step 1: Synthesis of a Diamino-pyridazine Precursor.
-
The synthesis often begins with a commercially available di-substituted pyridazine. A common route involves the condensation of a substituted pyridazine with another reagent to form the fused imidazole ring.[10]
-
-
Step 2: Imidazole Ring Formation (Cyclization).
-
React the diamino-pyridazine intermediate with an appropriate aldehyde or carboxylic acid derivative under cyclization conditions (e.g., heating in a high-boiling solvent like ethanol or using a coupling agent).
-
The choice of aldehyde/carboxylic acid directly installs the substituent at the C2-position of the imidazo[4,5-d]pyridazine core, making this a key diversification point.
-
-
Step 3: N-Alkylation/Arylation.
-
The nitrogen atoms on the imidazole or pyridazine rings can be substituted using standard alkylation (e.g., with an alkyl halide like methyl iodide in the presence of a base like K₂CO₃) or cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for probing the SAR at the N1, N5, or N6 positions.
-
-
Step 4: Work-up and Purification.
-
Following the reaction, perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purify the crude product using column chromatography on silica gel, employing a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure compound.
-
-
Step 5: Structural Characterization.
-
Confirm the identity and purity of every synthesized compound using a suite of analytical techniques.
-
¹H and ¹³C NMR: Confirms the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9][11]
-
Purity Analysis (HPLC): Ensures the compound is >95% pure before biological testing, which is critical for data integrity.
-
Part 4: Biological Evaluation - Generating SAR Data
The choice of biological assays is dictated by the project's therapeutic goal. For 1H-Imidazo[4,5-d]pyridazine derivatives, which are often explored as kinase inhibitors for oncology, kinase inhibition and cell-based proliferation assays are fundamental.[4]
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a primary metric for potency in SAR studies.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP solution.
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound in an assay plate (e.g., 384-well) to create a dose-response curve, typically from 100 µM down to low nM concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the kinase enzyme to the wells containing the compound and incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the ATP/substrate mixture. Allow the reaction to proceed at room temperature for a defined time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Principle):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction.
-
Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)
Causality: While an enzymatic assay measures target engagement, a cell-based assay determines if this inhibition translates into a functional cellular outcome, such as stopping cancer cell growth. This is a critical step to validate the compound's mechanism of action. Many imidazopyridine and pyridazine derivatives have been evaluated this way.[12][13]
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media.[4]
-
Trypsinize and count the cells, then seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Remove the old media from the cells and add fresh media containing the different concentrations of the compounds. Include vehicle (DMSO) controls.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the viability percentage against the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Part 5: Data Integration and SAR-Driven Optimization
The final and most critical phase is to synthesize all the data to build a coherent SAR model. This involves identifying trends that link specific structural modifications to changes in biological activity and drug-like properties.
Data Presentation: The SAR Table
A well-structured table is the most effective way to visualize the relationships.
| Compound | R¹ (C2-position) | R² (N4-position) | Kinase IC50 (nM) | A549 GI50 (µM) | Aqueous Solubility (µM) |
| 1 (Hit) | -H | -H | 5,200 | >100 | 150 |
| 2a | -CH₃ | -H | 2,100 | 75.4 | 120 |
| 2b | -Phenyl | -H | 850 | 22.1 | < 10 |
| 2c | 4-F-Phenyl | -H | 430 | 10.5 | < 10 |
| 3a | -Phenyl | -CH₃ | 910 | 25.0 | < 5 |
| 3b | -Phenyl | -CH₂CH₂OH | 790 | 18.2 | 85 |
SAR Interpretation and Decision Making
-
Initial Hit (1): The unsubstituted core has weak activity.
-
C2-Position SAR (2a-2c): Adding a small methyl group (2a) provides a modest improvement. However, introducing an aromatic ring (2b) significantly boosts both enzymatic and cellular potency, suggesting a key hydrophobic or π-stacking interaction. Adding an electron-withdrawing fluorine (2c) further improves potency, possibly through favorable electronic interactions or by blocking metabolic attack.
-
Solubility Issue: The potent phenyl-substituted compounds (2b, 2c) suffer from very poor aqueous solubility, a common liability that can hinder further development.
-
N4-Position SAR (3a-3b): Methylation at N4 (3a) does not improve potency compared to 2b and worsens solubility.
-
Rational Optimization (3b): Based on the low solubility of 2b, a hydroxyethyl group was introduced at the N4-position (3b). This bioisosteric replacement for the methyl group successfully maintains potency while dramatically improving aqueous solubility.[14] Compound 3b now represents a more promising lead for further optimization.
This analysis drives the next design cycle. The workflow below illustrates the logic for advancing from a potent but poorly soluble compound.
Caption: A logical workflow for addressing a solubility liability in lead optimization.
Conclusion
The structure-activity relationship study of the 1H-Imidazo[4,5-d]pyridazine scaffold is a dynamic, multi-disciplinary endeavor. By systematically integrating computational predictions, versatile chemical synthesis, and robust biological evaluation, researchers can efficiently navigate the chemical space around this promising core. This iterative cycle of design, synthesis, testing, and analysis is the most effective strategy for unlocking the full therapeutic potential of this scaffold and developing novel drug candidates with optimized potency, selectivity, and drug-like properties.
References
-
Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 1-(2'-Deoxy-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]-pyridazine-4,7(5H,6H)-dione: A Potential Building Block for Antisense Applications. (1998). MDPI. [Link]
-
Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations. (2021). PubMed. [Link]
-
Imidazopyridazine hepatitis C virus polymerase inhibitors. Structure-activity relationship studies and the discovery of a novel, traceless prodrug mechanism. (2014). PubMed. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). PubMed. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). PubMed Central. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and SAR studies of very potent imidazopyridine antiprotozoal agents. (2006). PubMed. [Link]
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2011). PubMed Central. [Link]
-
Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships. (1991). PubMed. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). MedChemExpress. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2022). Semantic Scholar. [Link]
-
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2024). Journal of Chemical Technology and Metallurgy. [Link]
-
Computational Methods Applied to Rational Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews. [Link]
-
A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2024). RSC Advances. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2021). PubMed Central. [Link]
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). PubMed. [Link]
Sources
- 1. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review PMID: 34607244 | MCE [medchemexpress.cn]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazopyridazine hepatitis C virus polymerase inhibitors. Structure-activity relationship studies and the discovery of a novel, traceless prodrug mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. mch.estranky.sk [mch.estranky.sk]
Application Notes and Protocols: The Use of 1H-Imidazo[4,5-d]pyridazine Scaffolds as Chemical Probes
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure for Kinase Inhibition
The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines has established it as a "privileged scaffold" in medicinal chemistry and chemical biology.[1] This versatile heterocyclic system serves as an excellent starting point for the development of potent and selective modulators of key cellular targets, particularly protein kinases.[1] Kinases play a pivotal role in signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule chemical probes that can selectively inhibit specific kinases is crucial for dissecting complex signaling networks and for validating novel therapeutic targets.[3]
This guide focuses on a potent derivative of the imidazo[4,5-b]pyridine scaffold, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Probe 1 ), which has been identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[4] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[2][5] Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers.[6] The ability of Probe 1 to concurrently inhibit these two key oncogenic drivers makes it a valuable tool for cancer biology research.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Probe 1 as a chemical probe to investigate FLT3 and Aurora kinase signaling in biochemical and cellular contexts.
Probe 1: Profile and Properties
Probe 1 was developed through the optimization of imidazo[4,5-b]pyridine-based inhibitors and selected as a preclinical development candidate due to its potent, dual-target activity and oral bioavailability.[4]
| Property | Value | Source |
| IUPAC Name | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | [7] |
| Molecular Formula | C24H25Cl2N7 | [4] |
| Primary Targets | FLT3 Kinase, Aurora Kinase A, Aurora Kinase B | [4] |
| FLT3 Kd | 6.2 nM | [4] |
| FLT3-ITD Kd | 38 nM | [4] |
| FLT3(D835Y) Kd | 14 nM | [4] |
| Aurora-A Kd | 7.5 nM | [4] |
| Aurora-B Kd | 48 nM | [4] |
Causality Behind Experimental Choices: The selection of Probe 1 as a chemical probe is justified by its high potency (nanomolar Kd values) against both FLT3 and Aurora kinases. This dual activity allows for the simultaneous interrogation of two distinct but crucial cancer-related pathways. Its efficacy against common resistance-conferring FLT3 mutations (ITD and D835Y) further enhances its utility.[4]
Signaling Pathways and Experimental Workflow
Probe 1 allows researchers to dissect the roles of FLT3 and Aurora kinases in cellular processes. Upon binding, it inhibits the kinase activity, leading to a downstream cascade of events that can be monitored.
Caption: Dual inhibition of FLT3 and Aurora kinase pathways by Probe 1.
The following diagram outlines a typical workflow for characterizing the effects of Probe 1 .
Caption: A logical workflow for characterizing a kinase inhibitor chemical probe.
Protocols
Section 1: Probe Handling and Preparation
1.1. Reconstitution:
-
Probe 1 is a solid. For in vitro and cellular experiments, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO).
-
For a 10 mM stock, dissolve the appropriate mass of the compound in the calculated volume of DMSO. For example, for a compound with a molecular weight of 508.4 g/mol , dissolve 5.08 mg in 1 mL of DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (37°C) may be required.
1.2. Storage:
-
Store the solid compound at -20°C, desiccated and protected from light.
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Trustworthiness: Preparing fresh dilutions from a concentrated stock for each experiment ensures consistency. The final concentration of DMSO in the assay should not exceed 1% (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[8]
Section 2: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Probe 1 against purified FLT3 and Aurora kinases. The ADP-Glo™ Kinase Assay is a suitable method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9]
2.1. Materials:
-
Purified recombinant FLT3 or Aurora A/B kinase (BPS Bioscience or similar).[8][10]
-
Appropriate kinase substrate (e.g., poly(Glu,Tyr) 4:1 for FLT3, Kemptide for Aurora A).[8][10]
-
ADP-Glo™ Kinase Assay Kit (Promega).[9]
-
Probe 1 stock solution (10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
2.2. Procedure:
-
Prepare Probe Dilutions: Perform a serial dilution of the Probe 1 stock solution in DMSO. Then, dilute these concentrations into Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Set up Kinase Reaction:
-
Add 5 µL of the diluted probe or vehicle control to the wells of the plate.
-
Add 10 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[10]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-45 minutes.[10]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each probe concentration relative to the vehicle control. Plot the percent inhibition versus the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 3: Cellular Target Engagement by Western Blot
This protocol verifies that Probe 1 inhibits its intended targets within a cellular context by measuring the phosphorylation status of the kinases or their direct substrates. The MV4-11 cell line, which expresses an activating FLT3-ITD mutation, is an excellent model system.[5]
3.1. Materials:
-
MV4-11 human AML cell line.[5]
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
Probe 1 stock solution.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-Actin or anti-Tubulin (loading control).[11][12]
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
3.2. Procedure:
-
Cell Culture and Treatment:
-
Culture MV4-11 cells to a density of approximately 1 x 106 cells/mL.
-
Treat cells with various concentrations of Probe 1 (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2-4 hours).[13]
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein and/or loading control. A dose-dependent decrease in the phosphorylation of FLT3 and Histone H3 indicates successful target engagement by Probe 1 .
Section 4: Cell Viability Assay
This protocol measures the effect of Probe 1 on the proliferation and viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[3][14]
4.1. Materials:
-
MV4-11 cells or other sensitive cell lines.
-
96-well clear flat-bottom plates.
-
Probe 1 stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[15]
-
Microplate reader (absorbance).
4.2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: After allowing cells to attach (if adherent) or settle, add 100 µL of medium containing serial dilutions of Probe 1 to achieve the final desired concentrations. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][17]
-
Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.[17] Incubate overnight if necessary.
-
Absorbance Reading: Measure the absorbance at a wavelength between 540-590 nm. Use a reference wavelength of ~630 nm to subtract background.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the probe concentration to determine the GI50 (concentration for 50% growth inhibition).
Application in In Vivo Models
Probe 1 , owing to its favorable pharmacological properties, can be used in in vivo studies to investigate the anti-tumor efficacy of dual FLT3/Aurora kinase inhibition. The MV4-11 xenograft model is a standard for this purpose.[5][18][19]
Experimental Principle:
-
Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with MV4-11 cells.[19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[19]
-
Treatment: Animals are randomized into vehicle and treatment groups. Probe 1 is administered (e.g., by oral gavage) according to a predetermined dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-FLT3) to confirm target engagement in vivo.
This application allows for the correlation of in vitro potency and cellular activity with in vivo anti-tumor effects, a critical step in target validation and drug development.
References
-
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from Creative Diagnostics website. [Link]
-
Sirisoma, N., et al. (2014). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3468. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][6][8]triazolo[3,4-b][1][4][8]thiadiazine-7-. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). GB2596038B - Salts and polymorphic forms of (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-B]pyridine).
-
Reaction Biology. (n.d.). MV4-11: Subcutaneous AML xenograft tumor model. Retrieved from Reaction Biology website. [Link]
-
Moore, A. S., et al. (2021). CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells. British Journal of Cancer, 125(8), 1114-1124. [Link]
-
Emanuele, M. J., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(1), 1-8. [Link]
-
Borthakur, G., et al. (2012). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 119(16), 3747-3755. [Link]
-
Ikezoe, T., et al. (2006). The FLT3 Internal Tandem Duplication Mutation Is a Secondary Target of the Aurora B Kinase Inhibitor AZD1152-HQPA in Acute Myelogenous Leukemia Cells. Molecular Cancer Therapeutics, 5(12), 3146-3153. [Link]
-
Barretina, J., et al. (2015). A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. Oncotarget, 6(10), 8083-8095. [Link]
-
ResearchGate. (n.d.). Analysis of Flt3 phosphorylation. Western blot analyses for.... Retrieved from ResearchGate. [Link]
-
Altogen Labs. (n.d.). MV4-11 Xenograft Model. Retrieved from Altogen Labs website. [Link]
-
Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. Retrieved from Reaction Biology website. [Link]
-
Coin, F., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(8), 1615-1630. [Link]
-
NCBI Bookshelf. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from NCBI. [Link]
-
ResearchGate. (n.d.). Figure 5: Dual inhibition of Aurora and FLT3 kinases with CCT137690.... Retrieved from ResearchGate. [Link]
-
Frontiers. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Retrieved from Frontiers. [Link]
-
ASH Publications. (2025). Determining sensitivity to FLT3 inhibitors prior to therapy in FLT3 mutant acute myelogenous leukemia. Retrieved from ASH Publications. [Link]
-
National Institutes of Health. (n.d.). Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma. Retrieved from NIH. [Link]
-
Frontiers. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Retrieved from Frontiers. [Link]
-
Pharmacology Discovery Services. (n.d.). Xenograft, Leukemia, MV-4-11. Retrieved from Pharmacology Discovery Services website. [Link]
-
ResearchGate. (n.d.). 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Why am i not able to detect Phosphorylated FLT3 (~130/160 kDa) in Western Blot—Only Detecting ~50 kDa Band?. Retrieved from ResearchGate. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
PubChem. (n.d.). 6-Bromo-7-[4-(4-Chlorobenzyl)piperazin-1-Yl]-2-[4-(Morpholin-4-Ylmethyl)phenyl]-3h-Imidazo[4,5-B]pyridine. Retrieved from PubChem. [Link]
-
National Institutes of Health. (2021). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from ResearchGate. [Link]
-
MB Biosciences. (n.d.). Xenograft Tumor Models for Oncology Studies. Retrieved from MB Biosciences website. [Link]
-
National Institutes of Health. (n.d.). Characterization of a highly selective inhibitor of the Aurora kinases. Retrieved from NIH. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CCT245718, a dual FLT3/Aurora A inhibitor overcomes D835Y-mediated resistance to FLT3 inhibitors in acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. GB2596038B - Salts and polymorphic forms of (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-B]pyridine) - Google Patents [patents.google.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-FLT3 (Tyr591) Polyclonal Antibody (PA5-105884) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. altogenlabs.com [altogenlabs.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Development of 1H-Imidazo[4,5-d]pyridazine-Based Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-Imidazo[4,5-d]pyridazine scaffold, a purine isostere also known as 8-azapurine, represents a compelling yet underexplored heterocyclic system in the landscape of anticancer drug discovery. Its structural similarity to endogenous purines provides a strong rationale for its investigation as a modulator of enzymes and receptors involved in oncogenic signaling.[1] This technical guide offers a comprehensive overview of the development of 1H-Imidazo[4,5-d]pyridazine-based anticancer agents, consolidating the existing, albeit limited, research. We will delve into the synthetic strategies, known mechanisms of action, and structure-activity relationships, while providing detailed, field-proven protocols for the synthesis and biological evaluation of this promising class of compounds. This document is intended to serve as a foundational resource to catalyze further research and development in this area.
Introduction: The Allure of the 1H-Imidazo[4,5-d]pyridazine Scaffold
The relentless pursuit of novel anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Among the privileged heterocyclic scaffolds, purine analogs have consistently yielded clinically successful drugs. The 1H-Imidazo[4,5-d]pyridazine core, by virtue of replacing a carbon atom with a nitrogen atom at the 8-position of the purine ring, presents a unique electronic and steric profile. This modification can significantly alter the molecule's interaction with biological targets, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties.
While isomers such as imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine have been more extensively investigated as kinase inhibitors, the 1H-Imidazo[4,5-d]pyridazine scaffold remains a frontier with substantial untapped potential.[1] Early investigations into nucleoside analogs of this scaffold showed limited cytotoxic activity, which may have tempered initial enthusiasm.[1] However, the broader chemical space of non-nucleoside derivatives warrants a more thorough exploration, particularly in the context of kinase inhibition, a hallmark of many imidazopyridazine-based anticancer agents.
Synthetic Strategies: Building the 1H-Imidazo[4,5-d]pyridazine Core
The construction of the 1H-Imidazo[4,5-d]pyridazine ring system is a critical first step in the development of novel anticancer agents. The synthetic route often starts from a substituted pyridazine precursor. A general and adaptable protocol is outlined below.
Protocol 1: General Synthesis of the 1H-Imidazo[4,5-d]pyridazine Scaffold
This protocol describes a common method for the synthesis of the 1H-Imidazo[4,5-d]pyridazine core, which can be further functionalized.
Materials:
-
Substituted 4,5-diaminopyridazine
-
Orthoesters (e.g., triethyl orthoformate) or aldehydes
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (if necessary, e.g., an acid catalyst for aldehyde condensation)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve the substituted 4,5-diaminopyridazine in a suitable solvent.
-
Add the orthoester (e.g., triethyl orthoformate) or aldehyde to the solution.
-
If using an aldehyde, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) may be required.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1H-Imidazo[4,5-d]pyridazine derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Expert Insight: The choice of the cyclizing agent (orthoester vs. aldehyde) allows for the introduction of different substituents at the C4 position of the imidazo[4,5-d]pyridazine ring, a key vector for exploring structure-activity relationships.
Mechanism of Action: Targeting the Pillars of Cancer Proliferation
The primary mechanism of action for many imidazopyridazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. While specific kinase targets for 1H-Imidazo[4,5-d]pyridazine-based anticancer agents are not as extensively documented as for other isomers, the structural analogy to purines suggests that they are likely to interact with the ATP-binding site of various kinases.
Kinase Inhibition: A Promising Avenue
Kinase families that are promising targets for 1H-Imidazo[4,5-d]pyridazine derivatives include:
-
Cyclin-Dependent Kinases (CDKs): As purine analogs, 8-azapurines have been investigated as inhibitors of CDKs.[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Tyrosine Kinases: Many imidazopyridazine isomers are potent tyrosine kinase inhibitors. It is plausible that 1H-Imidazo[4,5-d]pyridazine derivatives could also target oncogenic tyrosine kinases such as EGFR, VEGFR, and others.
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a validated anticancer strategy. The imidazo[4,5-b]pyridine scaffold has yielded potent Aurora kinase inhibitors, suggesting that the 1H-Imidazo[4,5-d]pyridazine core could also be a viable starting point.[1][3]
Below is a conceptual signaling pathway that can be targeted by 1H-Imidazo[4,5-d]pyridazine-based kinase inhibitors.
Caption: Potential kinase targets for 1H-Imidazo[4,5-d]pyridazine derivatives.
In Vitro and In Vivo Evaluation: A Step-by-Step Workflow
A systematic evaluation of newly synthesized 1H-Imidazo[4,5-d]pyridazine derivatives is crucial to identify promising lead compounds. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the evaluation of anticancer agents.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
1H-Imidazo[4,5-d]pyridazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-Imidazo[4,5-d]pyridazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) values.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 1H-Imidazo[4,5-d]pyridazine scaffold is essential to understand the SAR and to optimize the potency and selectivity of the compounds. Key positions for modification include:
-
N1-position: Substitution at this position can influence solubility and interactions with the solvent-exposed region of the kinase ATP-binding pocket.
-
C4-position: As mentioned in the synthesis protocol, this position is readily functionalized and can be a key determinant of kinase inhibitory activity.
-
C7-position: Modifications at this position can project into the hinge region of the kinase, a critical area for ATP-competitive inhibition.
While extensive SAR data for 1H-Imidazo[4,5-d]pyridazine anticancer agents is not yet available in the public domain, the following table presents hypothetical data for a series of derivatives to illustrate how such data should be structured for clear comparison.
| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | R3 (C7-substituent) | Kinase IC50 (nM) [Target Kinase] | Cell Line GI50 (µM) [e.g., MCF-7] |
| AZP-001 | H | H | H | >10,000 | >100 |
| AZP-002 | Methyl | Phenyl | H | 5,200 | 75.2 |
| AZP-003 | Methyl | 4-Fluorophenyl | H | 1,500 | 25.8 |
| AZP-004 | Methyl | Phenyl | Amino | 850 | 10.5 |
| AZP-005 | Cyclopropyl | 4-Fluorophenyl | Amino | 150 | 2.1 |
Troubleshooting and Expert Insights
-
Synthesis Challenges: Poor yields in the cyclization step can sometimes be attributed to the reactivity of the starting materials. Optimization of reaction conditions, including solvent, temperature, and catalyst, is often necessary. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
Low Cellular Potency: A significant drop-off in activity from biochemical assays to cell-based assays can indicate poor cell permeability or rapid metabolism. Strategies to improve cellular potency include modifying the lipophilicity (LogP) of the compounds or introducing functionalities that enhance cell uptake.
-
Off-Target Effects: As with any kinase inhibitor, off-target activities can lead to toxicity. Comprehensive kinase profiling against a panel of kinases is essential to assess the selectivity of lead compounds.
Conclusion and Future Directions
The 1H-Imidazo[4,5-d]pyridazine scaffold, or 8-azapurine, holds considerable promise as a template for the design of novel anticancer agents, particularly as kinase inhibitors. While the exploration of this specific heterocyclic system has been limited compared to its isomers, the foundational chemical principles and biological rationale strongly support its further investigation. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to embark on the synthesis and evaluation of new 1H-Imidazo[4,5-d]pyridazine derivatives. Future efforts should focus on systematic SAR studies, identification of specific kinase targets, and optimization of pharmacokinetic properties to unlock the full therapeutic potential of this intriguing scaffold.
References
-
Havlicek, L., et al. (2005). Synthesis and biological activity of 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues of myoseverin. Bioorganic & Medicinal Chemistry, 13(18), 5349-5358. [Link]
-
Ojha, R. P., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 319-330. [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC Advances, 9(4), 2139-2147. [Link]
-
Głowacka, I. E., et al. (2015). Biologically active acyclic phosphonates containing an 8-azapurine moiety. Molecules, 20(8), 14884-14902. [Link]
-
Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7129. [Link]
-
Voller, J., et al. (2003). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 11(21), 4747-4756. [Link]
-
Giorgi, I., & Scartoni, V. (2009). 8-azapurine Nucleus: A Versatile Scaffold for Different Targets. Mini-Reviews in Medicinal Chemistry, 9(12), 1367-1378. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
-
Montgomery, J. A., & Hewson, K. (1976). Analogues of 8-azainosine. Journal of Medicinal Chemistry, 19(1), 485-489. [Link]
-
Seela, F., & Westermann, B. (1991). Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides. Journal of Medicinal Chemistry, 34(2), 683-690. [Link]
-
Bristol-Myers Squibb Company. (2011). IMIDAZOPYRIDAZINYL COMPOUNDS AND THEIR USES FOR CANCER. European Patent Office. [Link]
-
Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296561. [Link]
-
Gillespie, J. R., et al. (2017). Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues. Bioorganic & Medicinal Chemistry Letters, 27(9), 1956-1960. [Link]
-
Shrestha, R., & Basnet, A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(1), 38-55. [Link]
-
Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705-710. [Link]
- The invention belongs to the pharmacological field and particularly relates to the application of pyridazinone compounds taking 6-(3-(trifluoromethane) phenyl) pyridazine-3(2H)-ketone as parent nucleus shown as the following structure formula I in preparing antitumor drugs, in particular the application in preparing liver cancer resistant drugs. (2009). Application of pyridazinone compounds in preparing antitumor drugs.
-
Sreenivasulu, R., et al. (2020). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Russian Journal of General Chemistry, 90(3), 505-510. [Link]
- Incyte Corporation. (2020). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors.
-
Gothivel, M., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 333-342. [Link]
-
Li, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 130, 346-357. [Link]
-
A novel systematic approach to the synthesis of 2-cyano-7-deaza-8-azapurine derived nucleosides is described. It is shown how this chemistry was developed with the labile 2-substituted nitrile position in mind, and also how the same approach is applicable to 2-cyano-8-azapurine derived nucleosides. (2015). Synthesis of Novel 2-Cyano-7-deaza-8-azapurine- and 2-Cyano-8-azapurine-Derived Nucleosides. ResearchGate. [Link]
-
Temple, C., et al. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 26(1), 91-95. [Link]
-
Ancellin, N., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry, 25(3), 1134-1145. [Link]
- CANCER THERAPEUTICS CRC PTY LTD. (2020). Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl).
-
Kusakabe, K.-I., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]
-
Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]
-
Nabil, S., et al. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(5), 1083-1090. [Link]
-
Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (2025). Chemistry & Biodiversity. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][5][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(18), 3848-3853. [Link]
-
Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(11), 2977. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]
-
Yildiz, M. T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 987-997. [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues of myoseverin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Activity Assays of 1H-Imidazo[4,5-d]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1H-Imidazo[4,5-d]pyridazine Derivatives
The 1H-Imidazo[4,5-d]pyridazine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Structurally analogous to purines, these derivatives have been investigated for a range of biological activities. While much of the research has focused on their potential as antitumor agents and enzyme inhibitors, the structural similarities to known antiviral nucleoside analogues suggest a promising avenue for the development of novel antiviral therapeutics. This document provides a comprehensive guide to the essential in vitro assays required to systematically evaluate the antiviral activity of novel 1H-Imidazo[4,5-d]pyridazine derivatives.
The strategic approach to identifying and characterizing the antiviral potential of these compounds involves a multi-tiered screening process. This process begins with an assessment of the compound's inherent cytotoxicity, followed by primary antiviral screening to identify active compounds. Subsequently, more detailed secondary assays are employed to quantify antiviral potency and elucidate the mechanism of action.
Part 1: Foundational Assays - Cytotoxicity and Initial Antiviral Screening
A critical initial step in the evaluation of any potential therapeutic is to determine its effect on host cell viability. This is crucial to ensure that any observed antiviral effect is not simply a result of the compound killing the host cells.
Cytotoxicity Assays: Establishing a Therapeutic Window
Cytotoxicity assays are fundamental to determining the concentration range at which a compound can be safely evaluated for antiviral activity. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is a key parameter derived from these assays.
Commonly Used Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to the MTT assay, the MTS assay utilizes a tetrazolium salt that is reduced by viable cells to a colored formazan product. A key advantage of the MTS assay is that the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, Huh-7, depending on the target virus) in a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the 1H-Imidazo[4,5-d]pyridazine derivatives in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Primary Antiviral Screening: Identifying Active Compounds
Once the non-toxic concentration range of the compounds is established, primary antiviral assays are performed to identify "hits" that inhibit viral replication. These assays are typically designed for high-throughput screening and provide a qualitative or semi-quantitative measure of antiviral activity.
Cytopathic Effect (CPE) Inhibition Assay:
Many viruses cause visible damage to infected cells, a phenomenon known as the cytopathic effect (CPE). This assay visually assesses the ability of a compound to protect cells from virus-induced CPE.
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a susceptible cell line in a 96-well plate to form a confluent monolayer.
-
Infection and Treatment: Pre-treat the cells with non-toxic concentrations of the 1H-Imidazo[4,5-d]pyridazine derivatives for a short period. Then, infect the cells with a known amount of virus that causes significant CPE within 48-72 hours. Include virus-infected untreated wells (virus control) and uninfected untreated wells (cell control).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until CPE is fully developed in the virus control wells.
-
CPE Observation: Visually inspect the cell monolayers under a microscope and score the level of CPE in each well.
-
Cell Viability Measurement (Optional but Recommended): To obtain quantitative data, cell viability can be measured using assays like the MTT or MTS assay, as described in the cytotoxicity protocol. The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, can then be calculated.
Part 2: Secondary Assays - Quantifying Antiviral Potency
Compounds that show promising activity in primary screening are further evaluated in more quantitative secondary assays to determine their precise antiviral potency.
Plaque Reduction Assay (PRA)
The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses. It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.
Principle: When a lytic virus infects a confluent monolayer of cells under a semi-solid overlay, the infection is restricted to the surrounding cells, leading to the formation of a discrete zone of cell death called a plaque. The number of plaques is directly proportional to the number of infectious virus particles.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a susceptible cell line in 6- or 12-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the 1H-Imidazo[4,5-d]pyridazine derivatives for 1-2 hours. Following pre-treatment, infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Overlay Application: After the virus adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a staining solution (e.g., crystal violet). The viable cells will be stained, and the plaques will appear as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay is an endpoint dilution assay used to quantify the titer of viruses that do not form plaques or for which plaque assays are not feasible. It determines the viral dilution at which 50% of the cell cultures are infected.
Principle: Serial dilutions of a virus stock are used to infect replicate cell cultures. After an incubation period, the wells are scored for the presence or absence of infection (e.g., by observing CPE). The TCID50 is the dilution of virus that is calculated to infect 50% of the inoculated cultures.
Protocol: TCID50 Reduction Assay
-
Cell Seeding: Seed a susceptible cell line in a 96-well plate.
-
Compound and Virus Preparation: Prepare serial dilutions of the 1H-Imidazo[4,5-d]pyridazine derivatives. Mix each compound dilution with a constant amount of virus (e.g., 100 TCID50).
-
Infection: Add the compound-virus mixtures to the cell monolayers. Include a virus control (virus only) and a cell control (cells only).
-
Incubation: Incubate the plate at 37°C for 3-7 days, or until CPE is observed in the virus control wells.
-
Scoring: Score each well as positive or negative for infection (CPE).
-
Data Analysis: Calculate the TCID50 titer for each compound concentration using a statistical method such as the Reed-Muench or Spearman-Karber method. The EC50 is the concentration of the compound that reduces the viral titer by 50%.
Quantitative Real-Time PCR (qRT-PCR) Based Assay
This molecular assay quantifies the amount of viral nucleic acid (RNA or DNA) in infected cells or in the supernatant. It is a highly sensitive and specific method for measuring viral replication. For RNA viruses, a reverse transcription step is included (qRT-PCR).
Principle: Viral RNA is extracted from treated and untreated infected cells. This RNA is then reverse transcribed into complementary DNA (cDNA), which is subsequently amplified and quantified using real-time PCR with virus-specific primers and probes. The reduction in viral RNA levels in the presence of the compound indicates its antiviral activity.
Protocol: qRT-PCR Based Antiviral Assay
-
Cell Culture and Infection: Seed cells and infect with the target virus in the presence of varying concentrations of the 1H-Imidazo[4,5-d]pyridazine derivatives.
-
RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or supernatant and extract the total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.
-
Real-Time PCR: Perform real-time PCR using a thermocycler with primers and a fluorescent probe specific to a conserved region of the viral genome. A standard curve generated from a known quantity of viral RNA should be included to allow for absolute quantification.
-
Data Analysis: Determine the viral RNA copy number in each sample from the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the viral RNA level by 50%.
Part 3: Elucidating the Mechanism of Action (MOA)
Identifying the specific stage of the viral life cycle that is inhibited by an active compound is a crucial step in its development as an antiviral drug.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle targeted by the compound. The compound is added at different time points relative to the time of infection, and its effect on viral replication is measured.
Principle: The viral life cycle can be broadly divided into early stages (entry, uncoating), middle stages (genome replication, protein synthesis), and late stages (assembly, release). By adding the inhibitor at different times, it is possible to determine if it acts before, during, or after a particular stage.
Protocol: Time-of-Addition Assay
-
Synchronized Infection: Infect a confluent monolayer of cells with a high multiplicity of infection (MOI) of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. Then, shift the temperature to 37°C to initiate synchronous infection.
-
Time-Course Addition of Compound: Add a fixed, effective concentration of the 1H-Imidazo[4,5-d]pyridazine derivative to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Harvest and Quantification: At a late time point in the viral replication cycle (e.g., 12 or 24 hours), harvest the supernatant or cell lysate and quantify the viral yield using a suitable method such as plaque assay, TCID50 assay, or qRT-PCR.
-
Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect provides an indication of the stage of the viral life cycle it targets. For example, if a compound is only effective when added early, it likely targets viral entry. If it remains effective when added later, it may target replication or a later stage.
Data Presentation and Interpretation
For a comprehensive evaluation of the antiviral potential of 1H-Imidazo[4,5-d]pyridazine derivatives, the quantitative data from the assays should be summarized in a clear and structured manner.
Table 1: Summary of Antiviral Activity and Cytotoxicity Data
| Compound ID | CC50 (µM) | EC50 (µM) - Plaque Reduction | EC50 (µM) - TCID50 | EC50 (µM) - qRT-PCR | Selectivity Index (SI) (CC50/EC50) |
| Derivative 1 | >100 | 5.2 | 6.1 | 4.8 | >19.2 |
| Derivative 2 | 75.3 | 25.8 | 28.4 | 22.1 | 2.9 |
| Positive Control | >200 | 0.5 | 0.7 | 0.4 | >400 |
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50/EC50). A higher SI value indicates a greater therapeutic window, meaning the compound is effective at concentrations well below those that are toxic to host cells. Generally, an SI of 10 or greater is considered promising for further development.
Visualizing Experimental Workflows
Diagrams are essential for clearly illustrating the complex workflows involved in antiviral screening.
Caption: A streamlined workflow for the systematic evaluation of 1H-Imidazo[4,5-d]pyridazine derivatives for antiviral activity.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the comprehensive in vitro evaluation of 1H-Imidazo[4,5-d]pyridazine derivatives as potential antiviral agents. By systematically assessing cytotoxicity, determining antiviral potency through multiple quantitative assays, and elucidating the mechanism of action, researchers can effectively identify and advance promising lead compounds for further preclinical and clinical development. The adaptability of these assays to a wide range of viruses and cell lines makes this a versatile guide for the discovery of new antiviral therapies.
References
-
Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 235. [Link]
-
Tawfik, W. A., et al. (2019). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 24(18), 3384. [Link]
-
Zhang, M., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases, 9(4), 814-825. [Link]
-
Leivers, M., et al. (2014). Imidazopyridazine hepatitis C virus polymerase inhibitors. Structure-activity relationship studies and the discovery of a novel, traceless prodrug mechanism. Journal of Medicinal Chemistry, 57(5), 1964-75. [Link]
-
Krasnovskaya, O. O., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3649. [Link]
-
Khan, I., et al. (2020). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Future Medicinal Chemistry, 12(1), 69-86. [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4498. [Link]
-
Eisa, H. M., et al. (2018). Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection. Crimson Publishers. [Link]
-
Di Santo, R. (2023). Small Molecule Drugs Targeting Viral Polymerases. Molecules, 28(19), 6829. [Link]
-
Srivastav, S. K., et al. (1990). Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides. Journal of Medicinal Chemistry, 33(11), 3053-8. [Link]
-
Manfroni, G., et al. (2015). New Pyrazolobenzothiazine Derivatives As Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors. Journal of Medicinal Chemistry, 58(1), 125-139. [Link]
Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Efficacy of 1H-Imidazo[4,5-d]pyridazine Derivatives
Abstract
The escalating crisis of antimicrobial resistance (AMR) demands the urgent discovery of novel chemical scaffolds with potent antibacterial activity.[1][2] Nitrogen-containing heterocyclic compounds, such as the 1H-Imidazo[4,5-d]pyridazine core, represent a promising frontier in this search, with studies indicating their potential for significant pharmacological activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for rigorously testing the antimicrobial effects of this specific class of compounds. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring the generation of robust, reproducible, and meaningful data. The protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across studies.[5][6]
Foundational Principles: Beyond the Protocol
Evaluating a novel chemical entity like a 1H-Imidazo[4,5-d]pyridazine derivative requires more than a direct application of standard antimicrobial susceptibility testing (AST). The unique physicochemical properties of a new compound can significantly impact assay outcomes.[7][8] Therefore, preliminary characterization is not an optional step but a prerequisite for valid antimicrobial evaluation.
The Criticality of Solubility and Stability
The most common reason for inaccurate antimicrobial data for novel compounds is poor solubility in the assay medium. If a compound precipitates, its effective concentration is unknown, rendering the results invalid.
-
Causality: Standard antimicrobial assays are conducted in aqueous-based broth media (e.g., Mueller-Hinton Broth). Most novel heterocyclic compounds are hydrophobic and require a solvent like dimethyl sulfoxide (DMSO) for initial solubilization. The final concentration of this solvent in the assay must be low enough (typically ≤1%) to not exert its own antimicrobial or inhibitory effects.
-
Protocol Insight: Before commencing any antimicrobial testing, the solubility of the 1H-Imidazo[4,5-d]pyridazine derivative must be confirmed at the highest intended test concentration in the final assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth with 1% DMSO). A simple visual inspection for precipitation or turbidity after a brief incubation period is essential.
Selecting the Right Microorganisms
The choice of bacterial strains should be strategic, encompassing a panel that represents key clinical challenges. This typically includes:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Quality Control (QC) Strains: Specific ATCC (American Type Culture Collection) strains such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 are mandatory.[9] These strains have well-documented MIC ranges for standard antibiotics and serve to validate that the assay is performed correctly.[10]
Core Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the foundational metric in antimicrobial testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is the gold standard, offering quantitative, reproducible results suitable for screening novel compounds.[12][13]
Principle of Broth Microdilution
A standardized bacterial inoculum is exposed to serial two-fold dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity. The lowest concentration that remains clear is the MIC. This method provides a quantitative value that is more informative than qualitative methods like disk diffusion.[11]
Detailed Protocol for MIC Determination
Materials:
-
Test 1H-Imidazo[4,5-d]pyridazine compound, stock solution in 100% DMSO.
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (test and QC strains).
-
0.5 McFarland turbidity standard.
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this standardized suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]
-
-
Compound Dilution Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of each row in the 96-well plate.
-
In well 1 of each row, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add 100 µL of a 256 µg/mL solution). Ensure the DMSO concentration does not exceed 2% at this stage.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Controls are essential for a self-validating system:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no compound and no inoculum.
-
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
This brings the final volume in wells 1-11 to 100 µL and halves the concentration of the compound in each well, achieving the desired final test concentrations. The final DMSO concentration across the wells is now ≤1%.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, check the control wells. The sterility control (Well 12) should be clear, and the growth control (Well 11) should be turbid.
-
Visually inspect the test wells (1-10) for turbidity.
-
The MIC is the lowest concentration of the 1H-Imidazo[4,5-d]pyridazine derivative at which there is no visible growth (i.e., the first clear well).[11]
-
Visualized Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Advanced Protocol: Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).[14] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[15][16]
Principle of MBC Testing
This assay is a direct extension of the broth microdilution MIC test. Aliquots from the clear wells of the MIC plate (at and above the MIC) are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the concentration at which killing occurred.[14][15]
Detailed Protocol for MBC Determination
Materials:
-
Completed MIC 96-well plate.
-
Sterile Tryptic Soy Agar (TSA) or other suitable non-selective agar plates.
-
Micropipettes and sterile tips.
-
Incubator (35°C ± 2°C).
Step-by-Step Methodology:
-
Selection of Wells: Identify the MIC value from the completed MIC test. Select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.
-
Subculturing:
-
Gently mix the contents of each selected well.
-
Using a micropipette, plate a 10 µL aliquot from each clear well onto a separate, clearly labeled agar plate.
-
Streak the aliquot across the surface of the agar to ensure isolated colonies can be counted.
-
A culture from the growth control well should also be plated (after appropriate dilution) to confirm the initial inoculum count.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of Colony Forming Units (CFUs) on each plate.
-
The MBC is the lowest concentration of the test compound that produces a ≥99.9% reduction in CFUs compared to the initial inoculum count.[14][16] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL. Since 10 µL was plated, this corresponds to ≤5 colonies on the agar plate.
-
Visualized Workflow: MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Data Analysis and Presentation
Clear presentation of quantitative data is crucial for interpretation and comparison. Results should be summarized in a structured table.
Summarizing MIC and MBC Data
| Bacterial Strain | Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | IMPD-01 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | IMPD-01 | 8 | 16 | 2 | Bactericidal |
| MRSA (Clinical Isolate) | IMPD-01 | 4 | 32 | 8 | Bacteriostatic |
| P. aeruginosa PAO1 | IMPD-01 | 32 | >128 | >4 | Bacteriostatic |
Interpreting the MBC/MIC Ratio
The ratio of MBC to MIC provides valuable insight into the nature of the antimicrobial agent's activity.
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
-
Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound inhibits growth but does not effectively kill the bacteria at concentrations near the MIC.
Time-Kill Kinetics: Understanding the Dynamics of Killing
For lead compounds, a time-kill assay provides deeper pharmacodynamic information by revealing the rate of bacterial killing over time.[17][18] This assay involves exposing a standardized inoculum to the compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC) and quantifying the viable bacteria at different time points (e.g., 0, 2, 4, 8, 24 hours) through serial dilution and plate counting.[18] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18] The results are plotted as log₁₀ CFU/mL versus time, providing a visual representation of the killing kinetics.[19]
Conclusion
The protocols detailed in this guide provide a robust framework for the initial antimicrobial characterization of novel 1H-Imidazo[4,5-d]pyridazine derivatives. By adhering to standardized methodologies, incorporating essential controls, and considering the unique physicochemical properties of new compounds, researchers can generate high-quality, reliable data. This foundational data is critical for making informed decisions in the drug discovery pipeline, guiding lead optimization, and ultimately contributing to the fight against antimicrobial resistance.
References
-
Emery Pharma. Time-Kill Kinetics Assay.
-
BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
-
BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Heterocyclic Amines.
-
Microbiology International. Broth Microdilution.
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
-
Linnaeus Bioscience. (2024). Antimicrobial Assays.
-
Grokipedia. Minimum bactericidal concentration.
-
Nelson Labs. Time-Kill Evaluations.
-
Pacific BioLabs. Time Kill Testing.
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
-
Wikipedia. Disk diffusion test.
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
-
Tendencia, E. A. (2004). Disk diffusion method. Southeast Asian Fisheries Development Center, Aquaculture Department.
-
Moskowitz, S. M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
-
Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing.
-
Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbiology Info.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
-
Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
-
Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination.
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
-
Chen, Y., et al. (2014). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology.
-
Theuretzbacher, U., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews.
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
Clinical and Laboratory Standards Institute (CLSI). (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
BenchChem. (2025). Solubility and stability of Antibacterial agent 106 in different solvents.
-
O'Connell, K. M., et al. (2013). Challenges in the development of novel antibiotics. ScienceDirect.
-
Aslam, B., et al. (2021). Recent advances and challenges in antibacterial drug development. PMC - NIH.
-
Silver, L. L. (2007). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews.
-
Mulani, M. S., et al. (2022). Challenges related to developing novel antibacterial compounds. ResearchGate.
-
American Academy of Microbiology. (2014). Challenges for the Development of New Antimicrobials— Rethinking the Approaches. NCBI.
-
Mol, A. & B. B. S. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
-
El-Sayed, W. M., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.
-
ResearchGate. (n.d.). (PDF) Heterocycle Compounds with Antimicrobial Activity.
-
Mol, A. & B. B. S. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. ResearchGate.
-
Du, Y., et al. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. PLoS ONE.
-
Verma, S. K., et al. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Pharmainfo.net.
-
Arshad, M. F., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
-
Patel, T. M., & Patel, A. M. (n.d.). SYNTHESIZES AND ANTIMICROBIAL EVALUATION OF SOME NOVEL HETEROCYCLIC COMPOUNDS. TSI Journals.
-
El-Malah, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules.
-
Horikiri, Y., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences.
-
Gnabasik, M. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
-
Goksen, U. S., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research.
-
Semantic Scholar. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Recent advances and challenges in antibacterial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbeonline.com [microbeonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. grokipedia.com [grokipedia.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. emerypharma.com [emerypharma.com]
- 18. benchchem.com [benchchem.com]
- 19. linnaeusbio.com [linnaeusbio.com]
Troubleshooting & Optimization
"common challenges in the synthesis of 1H-Imidazo[4,5-d]pyridazine"
Welcome to the technical support center for the synthesis of 1H-Imidazo[4,5-d]pyridazine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common synthetic challenges.
The 1H-Imidazo[4,5-d]pyridazine core is a key pharmacophore due to its structural analogy to purines, leading to a wide range of biological activities. However, its synthesis is not without challenges. This guide provides a structured approach to troubleshooting common issues, from reaction setup to final product purification.
Frequently Asked Questions (FAQs)
FAQ 1: Low Yields in the Primary Cyclization Step
Question: I am attempting to synthesize the 1H-Imidazo[4,5-d]pyridazine core by condensing a substituted 4,5-diaminopyridazine with an aldehyde, but my yields are consistently low. What are the common causes and how can I improve them?
Answer: Low yields in the cyclization to form the imidazo[4,5-d]pyridazine ring are a frequent issue. The root causes can often be traced back to incomplete reaction, suboptimal reaction conditions, or competing side reactions. Let's break down the troubleshooting process.
Causality Behind Experimental Choices: The formation of the imidazole ring from a diamine and an aldehyde is a condensation reaction that proceeds through an initial imine formation followed by an intramolecular cyclization and subsequent aromatization (often through oxidation). Each of these steps has specific requirements that need to be met for the reaction to proceed efficiently.
Troubleshooting Guide:
-
Incomplete Reaction:
-
Reaction Time and Temperature: These reactions often require significant thermal energy to overcome the activation barriers for both cyclization and aromatization. Consider increasing the reaction time or temperature. Refluxing in a high-boiling solvent like DMF or acetic acid is a common strategy.[1]
-
Water Removal: The condensation reaction releases water. If not effectively removed, it can inhibit the reaction equilibrium. For reactions run at high temperatures, a Dean-Stark trap can be employed. In other setups, the use of a drying agent compatible with the reaction conditions may be beneficial.[1]
-
-
Oxidative Aromatization:
-
The final step to form the aromatic imidazole ring is an oxidation. While air can sometimes be a sufficient oxidant, it can be slow and inefficient.[1][2]
-
Consider a Mild Oxidant: If you suspect the aromatization is the rate-limiting step, the addition of a mild oxidizing agent can be beneficial. However, be cautious as harsh oxidants can lead to undesired side products.
-
-
Sub-optimal pH:
-
The reaction pH can be critical. For condensations with aldehydes, acidic conditions can facilitate the initial imine formation. A catalytic amount of a non-nucleophilic acid can be helpful. However, strongly acidic conditions can lead to degradation of starting materials or products.
-
-
Starting Material Quality:
-
Impurities in the 4,5-diaminopyridazine or the aldehyde can significantly impact the reaction. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.[3]
-
Experimental Protocol: Improving Cyclization Yield
-
To a solution of your 4,5-diaminopyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the aldehyde (1.0-1.2 eq).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), if required.
-
Heat the reaction mixture to reflux for an extended period (monitor by TLC).
-
If the reaction stalls, consider the addition of a mild oxidant.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction. Purify by recrystallization or column chromatography.
FAQ 2: Formation of Multiple Regioisomers during N-Alkylation
Question: I am trying to alkylate my 1H-Imidazo[4,5-d]pyridazine with an alkyl halide, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: The 1H-Imidazo[4,5-d]pyridazine scaffold has multiple nitrogen atoms that can be alkylated, leading to regioisomers. The outcome of the alkylation is highly dependent on the reaction conditions and the electronic nature of the heterocyclic core.
Understanding the Sites of Alkylation: The main sites for alkylation are the nitrogen atoms in the imidazole ring and potentially the pyridazine ring, depending on the substitution pattern. The relative nucleophilicity of these nitrogens dictates the major product.
Controlling Regioselectivity:
-
Choice of Base and Solvent: The choice of base and solvent can have a profound effect on the regioselectivity of N-alkylation.
-
A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF will deprotonate the most acidic proton, which is typically on the imidazole nitrogen. Subsequent alkylation will likely occur at this position.
-
Using a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can also favor alkylation on the imidazole nitrogen.
-
-
Steric Hindrance: The steric bulk of the alkylating agent and any substituents on the imidazo[4,5-d]pyridazine ring can influence the site of alkylation. A bulkier alkylating agent may preferentially react at the less sterically hindered nitrogen.
-
Protecting Groups: In cases where regioselectivity is difficult to control, a protecting group strategy may be necessary. This involves protecting one of the nitrogen atoms, performing the alkylation, and then deprotecting.
Experimental Protocol: Regioselective N-Alkylation
-
To a solution of the 1H-Imidazo[4,5-d]pyridazine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[1]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography to separate any minor regioisomers.
Visualization of N-Alkylation Regioisomers
Caption: Potential N-alkylation sites on the 1H-Imidazo[4,5-d]pyridazine core.
FAQ 3: Difficulty in Purifying the Final Product
Question: My reaction to synthesize a substituted 1H-Imidazo[4,5-d]pyridazine appears to be successful by TLC, but I am struggling with purification. The product seems to be either insoluble or streaks on my silica gel column. What are my options?
Answer: Purification of nitrogen-rich heterocyclic compounds like 1H-Imidazo[4,5-d]pyridazines can be challenging due to their polarity and potential for strong interactions with silica gel.
Troubleshooting Purification:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with a variety of solvent systems. Common choices include ethanol, methanol, acetonitrile, or mixtures with water or ethyl acetate.
-
Column Chromatography on Silica Gel:
-
Streaking: Streaking is often caused by the basicity of the nitrogen atoms interacting strongly with the acidic silica gel. To mitigate this, you can:
-
Add a tailing suppressor: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.
-
Use a different stationary phase: Consider using neutral or basic alumina for your column chromatography.
-
-
Solubility: If your compound is poorly soluble in common chromatography solvents, you may need to use more polar solvent systems. Dichloromethane/methanol or chloroform/methanol gradients are often effective. In some cases, a small amount of acetic acid in the eluent can help to protonate the basic nitrogens and improve chromatography, but this will require subsequent removal of the acid.
-
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep-TLC) can be a useful technique.[4]
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., C18) can be an excellent alternative to normal-phase silica gel. The eluent is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).
Data Presentation: Common Purification Strategies
| Purification Method | When to Use | Key Considerations |
| Recrystallization | Product is a solid with moderate purity. | Solvent selection is critical. |
| Silica Gel Chromatography | Product is soluble in common organic solvents. | May require a basic modifier in the eluent. |
| Alumina Chromatography | Product is sensitive to acidic conditions or shows strong tailing on silica. | Use neutral or basic alumina. |
| Reverse-Phase HPLC | For highly polar compounds or when normal-phase fails. | Requires specialized equipment. |
FAQ 4: Challenges with Halogenated Intermediates
Question: I am using 4,7-dichloro-1H-imidazo[4,5-d]pyridazine as a key intermediate for nucleophilic substitution reactions, but the reactions are sluggish or yield multiple products. How can I improve the reactivity and selectivity?
Answer: The 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a valuable and common intermediate for building more complex derivatives.[5][6] However, the reactivity of the two chlorine atoms can be different, and harsh reaction conditions can lead to side reactions.
Understanding the Reactivity: The chlorine atoms at the 4 and 7 positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused ring system. However, their reactivity can be influenced by the reaction conditions and the nature of the nucleophile.
Improving Reactivity and Selectivity:
-
Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can be a very effective way to accelerate these reactions and improve yields.
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the SNAr mechanism.
-
Catalysis: In some cases, a palladium catalyst can be used to facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro positions, which can be more selective and proceed under milder conditions than traditional SNAr.[4][7]
-
Stepwise Substitution: If you are trying to introduce two different nucleophiles, it is often necessary to perform the substitutions sequentially. The first substitution may deactivate the ring towards the second substitution, requiring more forcing conditions for the second step.
Visualization of a Troubleshooting Workflow for Sluggish Halogenated Intermediate Reactions
Caption: Decision-making workflow for optimizing reactions with halogenated intermediates.
References
-
Girgis, A. S., et al. (2012). Synthesis and antiviral activity of some 4- and 4,7-disubstituted-1H-imidazo[4,5-d]pyridazines. Archiv der Pharmazie, 345(6), 488-496. [Link]
-
MDPI. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
National Institutes of Health. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. [Link]
-
ResearchGate. (2017). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]
-
ACS Publications. (2018). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. [Link]
-
University of New Mexico Digital Repository. (1964). Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz. [Link]
-
ResearchGate. (2014). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. [Link]
-
ResearchGate. (2019). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Royal Society of Chemistry. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
-
PubMed. (1985). The synthesis and biological evaluation of 4-p-nitrobenzylthio-v-triazolo[4,5-d]pyridazine and imidazo[4,5-d]pyridazine ribosides as potential nucleoside transport inhibitors. [Link]
-
PubMed Central. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Chemistry of Heterocyclic Compounds. (2022). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. [Link]
-
ACS Publications. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2019). N-Alkylation of Some Imidazopyridines. [Link]
-
ResearchGate. (1967). The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
PubMed Central. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Scientia Iranica. (2015). The first practical approach to new pyrimido[4,5-d]pyridazines: novel chemoselective and regioselective reactions. [Link]
-
PubMed. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
-
ResearchGate. (2012). A new method for constructing pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system and preparation of its derivatives. [Link]
-
Liberty University. (2021). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. [Link]
-
ResearchGate. (2018). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 6. 4,7-Dichloro-1h-imidazo[4,5-d]pyridazine | Chemrio [chemrio.com:9999]
- 7. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
"improving the yield and purity of 1H-Imidazo[4,5-d]pyridazine reactions"
Technical Support Center: 1H-Imidazo[4,5-d]pyridazine Synthesis
Welcome to the technical support center for the synthesis of 1H-Imidazo[4,5-d]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction outcomes. We will delve into common challenges, provide actionable solutions based on mechanistic principles, and offer detailed protocols to enhance your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of the 1H-Imidazo[4,5-d]pyridazine core, a crucial scaffold in medicinal chemistry.
Issue 1: Low[1][2] or No Product Yield
Question: My reaction is yielding very little or no desired 1H-Imidazo[4,5-d]pyridazine. What are the potential causes and how can I fix this?
Answer: Low product yield is a frequent challenge stemming from several factors, primarily incomplete reaction, suboptimal conditions, or side reactions.
Potential Causes & Solutions:
-
Incomplete Cyclization: The formation of the imidazole ring is a condensation reaction that eliminates water. If this equilibrium is not driven towards the product, you may isolate a stable, uncyclized intermediate.
-
Solution 1: Inc[1]rease Thermal Energy. Many cyclization reactions require significant heat. Consider increasing the reaction temperature or switching to a higher-boiling solvent like DMF or refluxing in a suitable solvent.
-
Solution 2: Wat[1]er Removal. Actively removing water can drive the reaction forward. For high-temperature reactions, a Dean-Stark trap is effective. For other setups, using a compatible drying agent can be beneficial.
-
Solution 3: Adj[1]ust pH. For condensations involving carboxylic acids, acidic conditions are typically necessary to facilitate the reaction. A catalytic amount of acid, such as p-toluenesulfonic acid (TSA), can be beneficial.
-
-
Suboptimal Reactio[2]n Conditions: The choice of catalyst, solvent, and temperature is critical for success.
-
Solution 1: Catalyst Screening. If using a metal-catalyzed approach, such as a palladium-catalyzed amination, screen different ligands and catalyst loadings. For instance, Pd(OAc)₂ [3][4]with ligands like XantPhos can be effective. For iodine-catalyzed reac[3][4]tions, optimizing the catalyst loading (typically starting around 5 mol%) is key.
-
Solution 2: Sol[3][5]vent Optimization. The solvent must adequately dissolve reactants and mediate the reaction. For palladium-catalyzed couplings, solvents like tert-butanol or mixtures of dioxane and tert-amyl alcohol have proven effective. For multicomponent reacti[3]ons, ethanol often provides excellent yields.
-
-
Poor Quality Start[3][5]ing Materials: Impurities in your starting materials (e.g., diaminopyridazines, aldehydes, carboxylic acids) can inhibit the reaction or lead to unwanted side products.
-
Solution: Purify Starting Materials. If the purity of your starting materials is questionable, consider recrystallization or column chromatography before use. Ensure reagents are dry, especially for moisture-sensitive reactions.
-
Issue 2: Poo[5]r Product Purity & Formation of Side Products
Question: My final product is impure, and I'm observing significant side products. How can I identify and minimize them?
Answer: Impurities often arise from incomplete reactions, side reactions inherent to the chosen synthetic route, or degradation during workup and purification.
Common Side Reactions & Mitigation Strategies:
-
N-Oxide Formation: The pyridazine nitrogen is susceptible to oxidation, especially under oxidative conditions, leading to the formation of N-oxides.
-
Prevention: C[1]arefully control the stoichiometry and strength of any oxidizing agents used. Milder oxidants or controlled reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation.
-
-
Formation of Regio[1]isomers: Particularly during N-alkylation steps, multiple nitrogen atoms on the imidazopyridazine scaffold can be alkylated, leading to a mixture of isomers.
-
Control: The [1]outcome is highly dependent on reaction conditions. Factors like the base, solvent, and temperature can influence the site of alkylation. A systematic screening of these parameters is recommended to favor the desired regioisomer.
-
-
Incomplete Reaction: As discussed in the low yield section, unreacted starting materials or stable intermediates are a common source of impurities.
-
Solution: Mon[1]itor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding more of a key reagent or catalyst.
-
Part 2: Frequ[3]ently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1H-Imidazo[4,5-d]pyridazine core?
The most prevalent methods involve the condensation and cyclization of a substituted diaminopyridazine with a one-carbon synthon. Key approaches include:
-
Condensation with Carboxylic Acids or Equivalents: This classic approach involves reacting a diaminopyridazine with a carboxylic acid (or its derivatives like nitriles or orthoesters) under harsh dehydrating conditions, often at high temperatures with agents like polyphosphoric acid (PPA).
-
Condensation with A[6]ldehydes: Reaction with aldehydes followed by an oxidative cyclization is another common route. This can sometimes be achieved in one step using air as the oxidant.
-
Cyclization from Su[6]bstituted Imidazoles: A one-step synthesis can be achieved through the cyclization of a precursor like 4,5-dicyano-2-aminoimidazole with hydrazine hydrate under reflux.
Q2: How can I effectiv[7]ely purify my final 1H-Imidazo[4,5-d]pyridazine product?
Purification strategies are highly dependent on the specific properties of your derivative.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes) to find optimal conditions.
-
Column Chromatography: For non-crystalline products or to separate close-running impurities, silica gel column chromatography is standard. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazopyridazine ring system can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which is then extracted with an organic solvent.
Q3: My starting materials have poor solubility in the chosen reaction solvent. What can I do?
-
Co-solvent System: Try a mixture of solvents. For example, adding a more polar, higher-boiling co-solvent like DMF or DMA can help dissolve recalcitrant starting materials.
-
Temperature Increase: Gently warming the mixture can often improve solubility.
-
Alternative Reagents: Consider using a more soluble derivative of your starting material if available.
Part 3: Experimental Protocols & Data
Protocol 1: General Synthesis via Condensation with an Aldehyde
This protocol describes a general method for the synthesis of 2-substituted-1H-imidazo[4,5-d]pyridazines.
Step-by-Step Methodology:
-
To a solution of 4,5-diaminopyridazine (1.0 eq.) in a suitable solvent (e.g., ethanol or water), add the desired aryl aldehyde (1.0-1.2 eq.).
-
The reaction mixture [6]is heated to reflux. For air-oxidative cyclocondensation, the reaction can be left open to the atmosphere.
-
Monitor the reaction [6]progress by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Table 1: Influence of Reaction Conditions on Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| None (Air Oxidation) | Water | Reflux | 12 | 83-87 | |
| Iodine (5) | Ethanol [6] | Room Temp | 1 | ~90 | |
| Pd(OAc)₂/Xantphos | [5] t-Butanol | Reflux | 16 | ~94 | |
| NH₄Cl (10) | H₂O [3][4] | Sonication | 4 | 50 |
Note: Yields are high[8]ly substrate-dependent and these values serve as a general guideline.
Part 4: Visualization of Key Processes
General Reaction Pathway
The following diagram illustrates the common synthetic pathway involving the condensation of a diaminopyridazine with an aldehyde, followed by oxidative cyclization.
Caption: A logical workflow for troubleshooting low product yields.
References
-
Zhang, C., et al. (2020). Energetic 1H-imidazo [4,5-d] pyridazine-2,4,7-triamine: a novel Nitrogen-rich fused heterocyclic cation with high density. Scientific Reports. Available at: [Link]
-
Martínez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Available at: [Link]
-
Fathalla, O. A., et al. (2007). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Archiv der Pharmazie. Available at: [Link]
-
Shaabani, A., et al. (2012). The first practical approach to new pyrimido[4,5-d]pyridazines: novel chemoselective and regioselective reactions. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 1H-Imidazo[4,5-d]pyrazine. Retrieved from [Link]
-
Sławiński, J., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Kumar, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Bassyouni, F., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. Available at: [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]
-
Singh, S., & Singh, J. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Singh, K., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm. Available at: [Link]
-
Iannazzo, D., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
-
Kaur, H., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. mdpi.com [mdpi.com]
"troubleshooting solubility issues of 1H-Imidazo[4,5-d]pyridazine analogs"
Welcome to the technical support center for 1H-Imidazo[4,5-d]pyridazine analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex solubility challenges encountered during experimentation. The heterocyclic nature of the imidazopyridazine core presents unique solubility behaviors that require a systematic and mechanistically informed approach to overcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1H-imidazo[4,5-d]pyridazine analog precipitated from my aqueous buffer after I diluted it from a DMSO stock. What happened and what should I do?
This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous buffer system where its solubility is significantly lower.[1] The organic solvent is infinitely miscible with the water, but the compound is not, causing it to rapidly fall out of solution.
Causality: The high concentration of your compound in the DMSO stock is maintained by favorable interactions with the solvent. When this stock is diluted into an aqueous buffer, the local environment around the compound molecule abruptly changes from organic to aqueous. For hydrophobic imidazopyridazine analogs, this change is energetically unfavorable, leading to self-association and precipitation.
Recommended Actions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is a critical parameter. While high concentrations can aid solubility, they may also impact biological assay performance. Aim for the lowest final DMSO concentration that maintains your compound's solubility, typically ≤0.5% for many cell-based assays.[1]
-
Employ a Serial Dilution Strategy: Instead of a single, large dilution step, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock into an intermediate concentration in DMSO, and then perform the final dilution into the aqueous buffer. This gradual change in solvent environment can sometimes prevent immediate precipitation.[1]
-
Increase Mixing Energy: When performing the final dilution, ensure rapid and vigorous mixing (e.g., vortexing) to disperse the compound molecules quickly, minimizing localized high concentrations that can seed precipitation.
-
Assess Kinetic vs. Thermodynamic Solubility: You are observing a kinetic solubility limit. It may be necessary to formally determine this limit to understand the concentration window you can work within. See the detailed protocol in Q6 .
Q2: My analog has very low intrinsic aqueous solubility (<10 µM). What systematic steps can I take to improve this for my biological assays?
Addressing low intrinsic solubility requires a multi-tiered approach, moving from simple formulation adjustments to more complex strategies. Nearly 60%-90% of compounds in modern drug discovery pipelines exhibit poor water solubility, making this a critical hurdle to overcome.[2]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for addressing solubility issues, starting from the most common problem of precipitation.
Caption: A decision tree for troubleshooting solubility.
Tier 1: Simple Formulation Adjustments
-
pH Modification: The imidazopyridazine scaffold contains basic nitrogen atoms, making its solubility pH-dependent. Lowering the pH of your buffer will protonate these sites, creating a more soluble cationic species.[3][4] Determine the pKa of your compound and adjust the buffer to be 1-2 pH units below the pKa for optimal effect. (See Q3 for more detail).
-
Co-solvents: The addition of a water-miscible organic solvent, or "co-solvent," can significantly increase the solubility of hydrophobic compounds.[5] Co-solvents work by reducing the polarity of the bulk solvent (reducing the dielectric constant), which lowers the energy required to solvate the non-polar drug molecule.[]
| Co-solvent | Typical Starting Conc. (v/v) | Use Case & Considerations |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | Common for both in vitro and in vivo formulations. Generally low toxicity. |
| Propylene Glycol (PG) | 5-20% | Good solubilizing power. Can be more viscous. |
| Ethanol | 1-10% | Effective, but can have higher toxicity in cell-based assays and may cause precipitation upon dilution.[7] |
| Glycerol | 5-15% | Lower toxicity but sometimes less solubilizing power than PEG or PG.[5] |
Tier 2: Advanced Formulation Strategies
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, and the hydrophilic exterior of the cyclodextrin interacts with water, increasing the apparent solubility of the drug.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used pharmaceutical-grade excipients.[12]
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solution. These micelles have a hydrophobic core that can solubilize poorly soluble drugs.[13] Non-ionic surfactants like Polysorbate 80 (Tween-80) or Poloxamer 188 are frequently used. This approach is very effective but requires careful characterization, as surfactants can interfere with some biological assays.
Tier 3: Solid-State Chemistry (Lead Optimization)
-
Salt Formation: For ionizable basic compounds like imidazopyridazines, forming a salt with an appropriate counter-ion can dramatically improve aqueous solubility and dissolution rate.[14][] A salt screening study would involve reacting the free base with various pharmaceutically acceptable acids (e.g., HCl, mesylate, sulfate, tartrate) to identify a stable, crystalline salt form with superior properties.[16][17][18]
-
Amorphous Solid Dispersions (ASDs): The amorphous form of a drug lacks a long-range ordered crystal lattice and exists at a higher free energy state than its crystalline counterpart.[19][20] This higher energy translates to a higher apparent solubility and faster dissolution rate.[21][22][23] ASDs are formulations where the amorphous drug is stabilized within a polymer matrix to prevent it from recrystallizing over time.
Q3: How does pH affect the solubility of my imidazopyridazine analog, and how can I leverage this?
Causality: The 1H-Imidazo[4,5-d]pyridazine core contains several nitrogen atoms that are basic (can accept a proton). The solubility of such ionizable compounds is highly dependent on the pH of the aqueous medium.[24]
-
At High pH (alkaline): The compound will exist predominantly in its neutral, free base form. This form is typically less polar and has lower aqueous solubility.
-
At Low pH (acidic): The basic nitrogens become protonated, forming a positively charged cation. This charged species is more polar and interacts more favorably with water, leading to a significant increase in solubility.[3][4]
The relationship between pH, pKa (the pH at which 50% of the compound is ionized), and solubility (S) is described by the Henderson-Hasselbalch equation for a basic compound:
S_total = S_0 * (1 + 10^(pKa - pH))
Where S_0 is the intrinsic solubility of the neutral form. As you can see, when the pH is lowered below the pKa, the total solubility (S_total) increases exponentially.
Experimental Protocol: Determining a pH-Solubility Profile
This experiment will help you quantify the relationship between pH and solubility for your specific analog.
-
Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8).
-
Add Excess Compound: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This ensures you are measuring thermodynamic solubility.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; use centrifugation at high speed followed by careful removal of the supernatant, or use a syringe filter (ensure the filter material does not bind your compound).
-
pH Measurement: Measure the final pH of the clear supernatant. This is the actual equilibrium pH and may differ slightly from the initial buffer pH.
-
Quantification: Determine the concentration of your compound in each supernatant using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.
-
Data Analysis: Plot the logarithm of the measured solubility (logS) against the final measured pH. The resulting curve will show the pH range where your compound is most soluble.
Q4: Could the solid form (crystalline vs. amorphous) of my compound be affecting its solubility, and is the more soluble form always better?
Yes, the solid-state form has a profound impact on the apparent solubility and dissolution rate.
Causality:
-
Crystalline Form: Molecules are arranged in a highly ordered, repeating three-dimensional lattice. This structure is thermodynamically stable and has strong intermolecular forces. Significant energy is required to break this lattice apart before the molecule can be solvated, resulting in lower solubility and a slower dissolution rate.[19]
-
Amorphous Form: Molecules lack long-range order and are arranged randomly, similar to a liquid.[20] This is a higher-energy, metastable state. Because no crystal lattice energy needs to be overcome, amorphous materials generally exhibit much higher apparent solubility and dissolve faster than their crystalline counterparts.[21][23]
Is More Soluble Always Better?
Not necessarily. While the higher apparent solubility of the amorphous form is attractive for enhancing bioavailability, it comes with a significant stability trade-off.[20] The amorphous state is thermodynamically driven to convert back to the more stable crystalline form over time, especially in the presence of moisture or heat.[20] This can lead to a loss of the solubility advantage during storage or even during an experiment.
-
For early-stage in vitro screening , using an amorphous batch (if available) might be acceptable to achieve the necessary concentrations, provided the experiments are conducted quickly after sample preparation.
-
For lead optimization and preclinical development , a stable, well-characterized crystalline form (including salts) is almost always preferred for its reproducibility and predictable properties.[16][18] The goal then becomes finding the right formulation strategy (as described in Q2 ) to overcome the lower intrinsic solubility of the stable crystalline form.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
Understanding the distinction between these two parameters is crucial for designing meaningful experiments and correctly interpreting your data.[1][25]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer. | The true equilibrium concentration of a compound in a saturated solution in contact with its solid phase. |
| Process | Measures the rate of precipitation vs. the rate of dissolution. It's a non-equilibrium measurement. | A true equilibrium measurement where the chemical potential of the dissolved solute equals that of the solid state.[25] |
| Typical Value | Usually higher than thermodynamic solubility, as it can generate a temporary supersaturated solution. | The "gold standard" solubility value; represents the maximum stable concentration.[1] |
| Use Case | High-throughput screening in early discovery to quickly flag compounds with major solubility liabilities. | Lead optimization, formulation development, and definitive characterization of a compound. |
| Method | Turbidimetric (nephelometry) or direct concentration measurement after short incubation. | Shake-flask method with long equilibration time (24-72h).[26] |
Which to Measure?
-
Early Discovery: Kinetic solubility assays are often sufficient. They are fast, consume little material, and can be automated to screen large numbers of compounds.
-
Late Discovery / Preclinical: Thermodynamic solubility is essential. It provides the true, reproducible solubility value needed for developing robust formulations and for biopharmaceutical classification (BCS).
Experimental Workflow: Kinetic vs. Thermodynamic Solubility
Caption: Comparison of kinetic and thermodynamic solubility workflows.
References
-
Stoll, F., Scheubel, E., & Lange, C. (2009). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed. Available at: [Link]
-
Popa, G., Uțoiu, E., Vlăia, L., Vlăia, V., & Păunescu, V. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
(n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]
-
(n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Singh, P., Kumar, A., & Singh, R. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Pandey, P. K. (2025). Amorphous And Crystalline Drugs: Which Will Give More Stable Dosage Form And Why. Pharmaeli. Available at: [Link]
-
(n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Ovid. Available at: [Link]
-
Fikri, M., & Agustina, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Yasir, M., Asif, M., Kumar, A., & Singh, A. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Popa, G., Uțoiu, E., Vlăia, L., Vlăia, V., & Păunescu, V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
(2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
waykar, M. (n.d.). Methods of solubility enhancements | PPTX. Slideshare. Available at: [Link]
-
Castro, S., Pinto, M., & Reig-i-Plessis, M. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link]
-
(n.d.). Amorphous Solids: Implications for Solubility and Stability. Curia Global. Available at: [Link]
-
Stoll, F., Scheubel, E., & Lange, C. (2025). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. ResearchGate. Available at: [Link]
-
Kočar, M., Veselič, A., & Lah, J. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]
-
Kumar, L., & Kumar, A. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
(n.d.). pH and solubility. Khan Academy. Available at: [Link]
-
Al-Zoubi, N., Odibat, O., & Alkhamis, K. (2018). Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. MDPI. Available at: [Link]
-
(2024). Co-solvency and anti-solvent method for the solubility enhancement. Pro-Analytics. Available at: [Link]
-
Kočar, M., Veselič, A., & Lah, J. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]
-
Singh, K., Taylor, D., & de Kock, C. (n.d.). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. NIH. Available at: [Link]
-
(2014). Why does the amorphous form of drug have better bioavailability than crystalline counterparts?. ResearchGate. Available at: [Link]
-
Avdeef, A., Tsinman, K., & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at: [Link]
-
(2025). Co-solvent: Significance and symbolism. The B-Mesh. Available at: [Link]
-
Rask, M. B., Knopp, M. M., & Olesen, N. E. (n.d.). Direct Measurement of Amorphous Solubility. PMC - NIH. Available at: [Link]
-
Hintz, R. J., & Laffleur, F. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available at: [Link]
-
(n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]
-
(n.d.). Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH. Available at: [Link]
-
(n.d.). 1H-imidazo[4,5-d]pyridazin-3-ium. PubChem. Available at: [Link]
-
(2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
(n.d.). 1H-Imidazo[4,5-d]pyridazine. PubChem. Available at: [Link]
-
Ruell, J. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Rajendran, R. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Available at: [Link]
-
Alhalaweh, A. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]
-
(2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
-
Brewer, C. M. (2025). Some Factors Affecting the Solubility of Polymers. ResearchGate. Available at: [Link]
-
(2025). 1-methyl-1H-imidazo[4,5-d]pyridazine-4,7-dithiol. ChemSynthesis. Available at: [Link]
-
Shargel, L., & Wu-Pong, S. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
(n.d.). Factors Affecting Solubility. BYJU'S. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. wisdomlib.org [wisdomlib.org]
- 7. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. brieflands.com [brieflands.com]
- 14. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onyxipca.com [onyxipca.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. curiaglobal.com [curiaglobal.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Direct Measurement of Amorphous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. epublications.vu.lt [epublications.vu.lt]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimization of 1H-Imidazo[4,5-d]pyridazine Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 1H-Imidazo[4,5-d]pyridazines. This scaffold is a critical heterocyclic motif in medicinal chemistry, serving as a bioisostere of purine. Its derivatives have been explored for a wide range of therapeutic applications. The most prevalent and versatile method for constructing this bicyclic system is the condensation of 4,5-diaminopyridazine with a suitable one-carbon electrophile, typically an aldehyde or a carboxylic acid derivative. This process, analogous to the Phillips-Ladenburg benzimidazole synthesis, involves a cyclization followed by an aromatization step.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, step-by-step protocols, and robust troubleshooting strategies to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction conditions for maximal yield and purity.
Core Reaction Mechanism: The Oxidative Cyclocondensation
Understanding the reaction pathway is fundamental to effective troubleshooting. The formation of the 1H-Imidazo[4,5-d]pyridazine ring from 4,5-diaminopyridazine and an aldehyde proceeds through two key stages: initial condensation and cyclization to form a dihydro-intermediate, followed by an essential oxidation step to yield the final aromatic product.
Caption: General reaction mechanism for 1H-Imidazo[4,5-d]pyridazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 1H-Imidazo[4,5-d]pyridazine core?
The most widely employed method is the one-pot condensation of 4,5-diaminopyridazine with an aromatic or aliphatic aldehyde. This reaction is typically performed under acidic or neutral conditions at elevated temperatures. The key variables to control are the choice of solvent, temperature, and, critically, the method of oxidation for the final aromatization step. A new multicomponent synthesis using dimethyl phthalate, anilines, and pyridazine-4,5-diamine in glycerol with a phosphoric acid catalyst has also been reported as a green and efficient method.[1]
Q2: My reaction yield is consistently low. What are the first things I should check?
Low yields in heterocyclic synthesis are common and can stem from several factors.[2] A systematic approach is best:
-
Purity of Starting Materials: Verify the purity of your 4,5-diaminopyridazine and the aldehyde. Diamines can oxidize and darken on storage, and aldehydes can oxidize to carboxylic acids or undergo self-condensation. Use freshly purified reagents if in doubt.
-
Reaction Monitoring: Ensure the reaction has gone to completion. Use TLC or LC-MS to track the consumption of the limiting reagent. Incomplete reactions may require longer times or higher temperatures.
-
Water Removal: The initial condensation step generates water, which can reverse the reaction. If not actively removed, it can limit the yield.
-
Oxidation Step: The final aromatization is often the bottleneck. Relying on atmospheric oxygen can be slow and inefficient. Consider adding a dedicated oxidizing agent.
Q3: Do I always need to add an external oxidizing agent?
While not always strictly necessary, it is highly recommended for consistency and maximizing yield. The dihydro-intermediate is often stable enough to be isolated if the oxidation is inefficient. While air can serve as the oxidant, particularly in high-boiling solvents like DMF or DMSO with long reaction times, it is often unreliable. Using a controlled amount of a mild oxidant typically provides faster, cleaner, and more reproducible results.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures). The starting diamine is typically very polar and will have a low Rf, while the aldehyde is much less polar. The final product will be a UV-active spot with an intermediate Rf. For more precise tracking, especially for identifying intermediates or minor byproducts, LC-MS is invaluable.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low to No Product Formation (Starting Material Remains)
This is the most common issue, indicating that the reaction conditions are not suitable for driving the condensation and cyclization to completion.
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solutions |
| 1. Suboptimal Reaction Conditions | The condensation-cyclization cascade is an equilibrium-driven process that requires sufficient thermal energy. Low temperatures result in slow reaction rates, while an inappropriate solvent may not effectively solubilize reactants or facilitate the removal of water. | A. Increase Temperature: Switch to a higher boiling solvent (see table below) and run the reaction at reflux. Many cyclizations require significant heat to overcome activation barriers.[2] B. Solvent Screening: The choice of solvent is critical. Acetic acid can act as both a solvent and a catalyst. High-boiling polar aprotic solvents like DMF or DMSO can be effective, especially for air oxidation. |
| 2. Inefficient Water Removal | The reaction produces one equivalent of water. According to Le Châtelier's principle, the presence of water can inhibit the forward reaction by favoring the reverse hydrolysis of the Schiff base intermediate. | A. Use a Dean-Stark Trap: If using a non-polar solvent like toluene or xylene, a Dean-Stark trap is highly effective for azeotropically removing water. B. Add a Drying Agent: For other solvents, adding molecular sieves (ensure they are compatible and activated) can sequester water as it is formed. |
| 3. Inefficient Oxidation | The dihydro-imidazopyridazine intermediate is not the desired aromatic product. This intermediate must lose two protons and two electrons to aromatize. This step is often rate-limiting, especially if relying solely on atmospheric oxygen.[3] | A. Add a Chemical Oxidant: Introduce a mild oxidizing agent post-cyclization. Common choices include Iodine (I₂), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even catalytic copper salts with air as the terminal oxidant.[3] B. Enhance Air Oxidation: If using air, ensure good headspace and vigorous stirring to maximize the gas-liquid interface. In some cases, bubbling a gentle stream of air or oxygen through the reaction mixture can significantly improve the rate. |
Table 1: Recommended Starting Conditions for Solvent & Temperature Screening
| Solvent | Boiling Point (°C) | Typical Reaction Temp. (°C) | Rationale & Comments |
| Ethanol | 78 | 78 (Reflux) | Good starting point, environmentally friendly. May be too low-boiling for difficult substrates. |
| Acetic Acid | 118 | 118 (Reflux) | Excellent choice. Acts as a Brønsted acid catalyst and a polar protic solvent. Helps to protonate the carbonyl, activating the aldehyde. |
| Toluene | 111 | 111 (Reflux) | Allows for azeotropic water removal with a Dean-Stark trap. Less polar, may have solubility issues. |
| DMF | 153 | 100 - 150 | High boiling point, good solvating power for polar reactants. Often used for reactions relying on air oxidation. |
| DMSO | 189 | 120 - 180 | Very high boiling point for highly unreactive substrates. Can facilitate oxidation but can be difficult to remove during workup. |
Problem 2: Complex Reaction Mixture (Multiple Spots on TLC / Impurities in LC-MS)
A "messy" reaction indicates the formation of side products or degradation.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solutions |
| 1. Impure Aldehyde | Aldehydes are prone to oxidation to the corresponding carboxylic acid. If the reaction is run under conditions suitable for aldehyde condensation (e.g., neutral/mildly acidic), the carboxylic acid will not react, remaining as a major impurity. Aldehydes can also polymerize or undergo self-condensation. | A. Purify the Aldehyde: Distill liquid aldehydes or recrystallize solid ones immediately before use. B. Use an Aldehyde Equivalent: Consider using a more stable aldehyde precursor, such as a diethyl acetal. The acetal will hydrolyze in situ under acidic conditions to generate the aldehyde, minimizing its decomposition. |
| 2. Degradation of Starting Material or Product | At very high temperatures or with prolonged reaction times, the electron-rich diaminopyridazine or the final heterocyclic product may be susceptible to decomposition, especially in the presence of strong acids or oxidants. | A. Monitor Reaction Closely: Do not let the reaction run for an excessive amount of time after the starting material is consumed. Use TLC or LC-MS to find the optimal endpoint. B. Reduce Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| 3. Competing Reaction Pathways | While the formation of the imidazo[4,5-d]pyridazine core is generally regiochemically defined from the symmetrical diamine, subsequent reactions like N-alkylation can lead to mixtures of regioisomers. The tautomeric N-H on the imidazole ring can lead to alkylation at N-1 or N-3.[2] | A. Control Alkylation Conditions: For subsequent N-alkylation steps, carefully screen the base (e.g., NaH vs. K₂CO₃) and solvent (e.g., DMF vs. THF) as these can significantly influence the ratio of isomers formed.[4] |
Problem 3: Difficulty with Product Isolation and Purification
The planar, aromatic, and nitrogen-rich structure of 1H-Imidazo[4,5-d]pyridazines can lead to challenging physical properties.
| Possible Cause | Scientific Rationale & Explanation | Suggested Solutions |
| 1. Poor Solubility | The flat, heteroaromatic structure can promote strong π-π stacking in the solid state, leading to low solubility in common organic solvents and making purification and characterization difficult. | A. Workup Strategy: After the reaction, if the product crashes out upon cooling or adding an anti-solvent (like water), this can be an effective purification step. Collect the solid by filtration and wash thoroughly. B. Recrystallization: Screen a range of solvents for recrystallization. Start with polar solvents like Ethanol, Isopropanol, or Acetonitrile. If solubility is very low, consider hot DMF or DMSO followed by controlled precipitation. |
| 2. Streaking on Silica Gel | The basic nitrogen atoms on the heterocyclic core can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape, streaking, and sometimes irreversible adsorption during column chromatography. | A. Neutralize the Silica: Prepare a slurry of silica gel with a small amount of a tertiary amine (e.g., 1% Triethylamine) in your mobile phase. This deactivates the acidic sites and dramatically improves chromatography. B. Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if streaking on silica persists. |
| 3. Product is a Stubborn Oil | Sometimes, despite having a high theoretical melting point, impurities can prevent the product from crystallizing, resulting in an intractable oil. | A. Trituration: Add a non-polar solvent (e.g., Hexane, Diethyl Ether) to the oil and stir or sonicate vigorously. This can often wash away soluble impurities and induce crystallization of the desired product. B. Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to a supersaturated solution of the oil can initiate crystallization. |
Baseline Experimental Protocol
This protocol is a general starting point for the synthesis of a 2-aryl-1H-imidazo[4,5-d]pyridazine. It should be optimized for each specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-diaminopyridazine (1.0 eq), the desired aldehyde (1.05 eq), and glacial acetic acid (approx. 0.2 M concentration).
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the diamine.
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the acidic solution into a beaker of ice water and basify to pH ~8-9 with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Purification: If necessary, the crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent).
References
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
-
Gundugola, A. S., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
-
El-Malah, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
-
Yanai, M., et al. (1970). Studies on the Synthesis of Pyridazine Derivatives. XIII. Synthesis of Imidazo-[4, 5-D]- And V-Triazolo[4, 5-D]pyridazine Derivatives and Reaction of 4-Alkoxy-V-Triazolo[4, 5-D]pyridazines With Various Amines. Chemical and Pharmaceutical Bulletin. [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
ResearchGate. (n.d.). Synthesis of new imidazo[4,5-b]pyridine derivatives. [Link]
-
Ministry of Health and Prevention, UAE. (n.d.). Multicomponent synthesis, cytotoxicity, and computational studies of novel imidazopyridazine-based N-phenylbenzamides. [Link]
-
Gonzalez Cabrera, D., et al. (2014). Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a Soft Focus Kinase Library: Part 1. Journal of Medicinal Chemistry. [Link]
-
Ren, Z.-H., et al. (2016). Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Strategies to Enhance the Biological Activity of 1H-Imidazo[4,5-d]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1H-Imidazo[4,5-d]pyridazine scaffold. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting guides to help you navigate the complexities of synthesis and optimization of these promising compounds. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the 1H-Imidazo[4,5-d]pyridazine scaffold and general strategies for its development.
Q1: What is the significance of the 1H-Imidazo[4,5-d]pyridazine scaffold in medicinal chemistry?
A1: The 1H-Imidazo[4,5-d]pyridazine core is a heterocyclic compound structurally analogous to purine, where the pyrimidine ring has been replaced by a pyridazine ring.[1] This structural similarity to the building blocks of DNA and RNA makes it a "privileged scaffold." It can mimic endogenous purines to interact with a wide variety of biological targets, particularly the ATP-binding sites of protein kinases.[2][3] Consequently, this scaffold is a key starting point for developing inhibitors for targets implicated in cancer, inflammation, and viral infections.[1][2][4]
Q2: What are the primary biological targets for this class of compounds?
A2: The primary targets are protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many diseases, especially cancer. Various imidazopyridine and imidazopyridazine isomers have been successfully developed as potent inhibitors of kinases such as:
-
Aurora Kinases: Essential for cell division, making them a target in oncology.[3][5]
-
FLT3 Kinase: Mutations in FLT3 are common in Acute Myeloid Leukemia (AML).[5]
-
Mps1 (TTK) Kinase: A vital component of the spindle assembly checkpoint and a druggable cancer target.[1][6]
-
Tyrosine Kinase 2 (Tyk2): A member of the JAK family, implicated in autoimmune disorders.[7]
-
PfCDPK1/7: Kinases in Plasmodium falciparum, the parasite responsible for malaria.[1]
While these examples come from various imidazopyridazine isomers, the core principle of targeting the ATP pocket is directly applicable to the 1H-Imidazo[4,5-d]pyridazine scaffold.
Q3: What are the overarching strategies to improve the biological activity of a hit compound from this scaffold?
A3: Enhancing biological activity is a multi-parameter optimization process. The main strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents at various positions on the scaffold to identify which groups enhance potency and selectivity.[1][5]
-
Bioisosteric Replacement: Swapping functional groups with others that have similar physicochemical properties to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]
-
Improving Physicochemical Properties: Modifying the structure to enhance solubility, metabolic stability, and cell permeability while reducing toxicity and off-target effects like hERG inhibition.[1][5][7]
-
Structure-Based Drug Design: Utilizing computational tools like molecular docking and 3D-QSAR to understand how the molecule binds to its target and to predict modifications that will improve this interaction.[3][9]
Part 2: Troubleshooting Guide - Synthesis & Reaction Optimization
Even the most brilliantly designed compound is useless if it cannot be synthesized efficiently. This section tackles common synthetic hurdles.
Q4: I'm getting very low yields in my initial condensation reaction to form the imidazopyridazine core. What should I try?
A4: Low yield is a frequent issue, often stemming from suboptimal reaction conditions. The condensation of a diaminopyridazine with an aldehyde or carboxylic acid is a critical step that requires careful optimization.
Causality: The reaction involves a reversible Schiff base or amide formation followed by an irreversible cyclization. If the cyclization is slow or the initial equilibrium does not favor the intermediate, the overall yield will be poor.[10]
Here is a systematic workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low-yield synthesis.
Experimental Recommendations:
-
Catalyst Screening: For cross-coupling reactions to build precursors, palladium catalysts with appropriate ligands (e.g., XantPhos, BrettPhos) are crucial.[7][11] For oxidative cyclizations, catalysts like CuCl₂ or even metal-free iodine can be effective.[12][13] Start with a screen of different catalysts and loadings (e.g., 5-10 mol%).
-
Solvent & Temperature: The polarity of the solvent can dramatically affect the reaction. Less polar solvents like toluene may require higher temperatures and longer reaction times, while polar aprotic solvents like DMF might be more efficient but can also lead to side reactions.[14]
-
Reagent Purity & Stoichiometry: Ensure your starting materials, particularly the diamine, are pure. Impurities can inhibit the catalyst or cause side reactions. Sometimes, using a slight excess (1.2-1.5 equivalents) of one reagent can push the initial equilibrium forward.[10]
Q5: My reaction is producing a complex mixture of products, including what appears to be an uncyclized Schiff base intermediate. How can I fix this?
A5: The accumulation of a Schiff base (from an aldehyde) or other intermediates suggests that the final cyclization step is the rate-limiting step.
Causality: The formation of the Schiff base is reversible. If the subsequent intramolecular cyclization is slow, the intermediate can accumulate or participate in side reactions.[10]
Solutions:
-
Promote Cyclization with a Catalyst: Add a Lewis or Brønsted acid catalyst (e.g., 5-10 mol% Sc(OTf)₃ or p-TsOH) to accelerate the ring-closing step.
-
Water Removal: For condensation reactions that produce water, using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion by removing water from the equilibrium.
-
Change Reaction Order: In some cases, pre-forming an intermediate or changing the order of reagent addition can prevent the buildup of unstable species.
Part 3: Troubleshooting Guide - Strategies for Enhancing Biological Activity
This section focuses on the core challenge: taking a hit compound and turning it into a potent, selective, and drug-like lead.
Q6: My lead compound has only micromolar potency. How do I begin to improve it?
A6: The first step is to establish a clear Structure-Activity Relationship (SAR). This involves systematically exploring chemical space around your core scaffold.
Causality: Potency is a direct function of how well your molecule binds to its target. This binding is governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. SAR exploration maps these interactions.
Strategy: Systematic Substituent Modification
Identify the key positions on the 1H-Imidazo[4,5-d]pyridazine scaffold that can be modified.
Caption: Key modification points on the imidazopyridazine core.
-
The C2-Position: This position often points out towards the solvent-exposed region of an ATP binding pocket. Modifications here can significantly impact potency and selectivity. For related imidazo[4,5-b]pyridine Aurora kinase inhibitors, exploring different aryl and heteroaryl groups at C2 was critical for achieving high potency.[3][5]
-
The N1-Position (Imidazole): Substituents here can influence solubility and can be used to probe for additional interactions.
-
The Pyridazine Ring (C4, C7): This part of the scaffold often forms crucial hydrogen bonds with the "hinge" region of a kinase. Modifications here must be done carefully to avoid disrupting these key interactions. For example, in a series of imidazo[4,5-b]pyridine inhibitors, a piperazine group at C7 was found to be optimal for binding to the FLT3 kinase.[5]
Data-Driven Example: SAR of Imidazo[4,5-b]pyridine FLT3/Aurora Kinase Inhibitors [5]
| Compound ID | R² Substituent (at C2) | R⁷ Substituent (at C7) | Aurora-A Kd (nM) | FLT3 Kd (nM) |
| 21i | 1-Methyl-1H-pyrazol-4-yl | 4-(4-Chlorobenzyl)piperazin-1-yl | 3.8 | 11 |
| 22e | 1,3-Dimethyl-1H-pyrazol-4-yl | 4-(4-Chlorobenzyl)piperazin-1-yl | 7.5 | 6.2 |
| 27e | 1,3-Dimethyl-1H-pyrazol-4-yl | 4-(4-Chlorobenzyl)piperazin-1-yl | 7.5 | 6.2 |
This table illustrates how a subtle change (adding a methyl group to the pyrazole at R²) improved FLT3 potency. Compound 27e, with a chlorine at C6, was the final preclinical candidate.
Q7: My compound is potent but has poor metabolic stability and low oral bioavailability. What's the next step?
A7: This is a classic challenge in drug discovery. High potency is meaningless if the compound is cleared from the body too quickly. The solution often involves reducing the lipophilicity (fat-solubility) of the molecule and removing or blocking "metabolic hotspots."
Causality: Highly lipophilic compounds are often rapidly metabolized by cytochrome P450 enzymes in the liver. Certain functional groups (like electron-rich anilines or unprotected phenyl rings) are particularly susceptible to oxidative metabolism.[7]
Strategy 1: Reduce Lipophilicity (cLogP) A common strategy is to replace a lipophilic group with a more polar one that maintains the necessary binding interactions. A prime example comes from the optimization of imidazo[1,2-b]pyridazine Tyk2 JH2 inhibitors.[7]
-
Problem: The initial lead (Compound 4 ) had a high cLogP (3.80) and was metabolically unstable (only 11% remained after 10 min in human liver microsomes).
-
Solution: Replacing the anilino group with a more polar 2-oxo-dihydropyridinylamino moiety (Compound 6 ) dramatically reduced the cLogP to 0.66 and significantly improved metabolic stability (99% remained after 10 min).[7] This change maintained high potency.
Strategy 2: Bioisosteric Replacement for Metabolic Hardening Bioisosteric replacement can "harden" a molecule against metabolism.[8]
-
Example: In a series of antimalarial imidazopyridazines, researchers found that replacing a methyl group on a sulfonyl substituent with a cyclopropyl ring led to a derivative with enhanced potency and stability.[1] The cyclopropyl group is sterically similar but electronically different and less prone to oxidation than a methyl group.
Q8: My lead compound shows activity against my target, but it also inhibits the hERG channel, posing a cardiotoxicity risk. How can I engineer out this off-target activity?
A8: hERG inhibition is a major safety hurdle. It is often caused by basic nitrogen atoms and high lipophilicity. The goal is to disrupt the pharmacophore for hERG binding without affecting binding to your primary target.
Causality: The hERG potassium channel has a large, promiscuous binding site that can accommodate basic, lipophilic molecules. Key interactions often involve a basic nitrogen that becomes protonated and a hydrophobic region.
Solutions:
-
Reduce Basicity: Modify or reposition basic nitrogen atoms. If a piperazine ring is the culprit, you can try to decrease the pKa of the distal nitrogen by introducing electron-withdrawing groups nearby or by replacing it with a non-basic analogue.
-
Modify Lipophilic Substituents: In the imidazo[4,5-b]pyridine series of Aurora kinase inhibitors, the initial lead had a hERG IC₅₀ of 3.0 µM.[5] Optimization focused on the substituents at the C2 position. Replacing a highly lipophilic group with a carefully selected 1,3-dimethyl-1H-pyrazol-4-yl group (in compound 27e ) helped to mitigate hERG activity while maintaining dual FLT3/Aurora kinase potency.[5]
-
Introduce Polar Groups: Strategically adding polar functional groups (e.g., -OH, -SO₂) can reduce lipophilicity and disrupt the hydrophobic interactions required for hERG binding.
Part 4: Key Experimental Protocols
To ensure reproducibility, here are step-by-step guides for common procedures.
Protocol 1: General Synthesis of 2-Aryl-1H-Imidazo[4,5-d]pyridazines via Condensation
This protocol is a generalized procedure based on common methods for synthesizing related imidazopyridines.[4][11]
-
Reactant Preparation: To a solution of pyridazine-4,5-diamine (1.0 eq) in a suitable solvent (e.g., DMSO or DMF, 0.5 M) in a round-bottom flask, add the desired aryl aldehyde (1.0 eq).
-
Oxidative Cyclization: Add an oxidizing/condensing agent such as sodium metabisulfite (Na₂S₂O₅, 1.1 eq).[4] Alternatively, for some substrates, simply heating in air can be sufficient for oxidative cyclization.[11]
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether. If necessary, purify the crude product further by column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) or recrystallization to yield the pure 2-aryl-1H-imidazo[4,5-d]pyridazine.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a typical method to determine the IC₅₀ value of an inhibitor against a target kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound in DMSO. Prepare the kinase and substrate in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilution (or DMSO for control).
-
Kinase Reaction: Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction. The final ATP concentration should be at or near its Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction.
-
Data Acquisition: Incubate for another 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: The amount of ATP consumed is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
-
Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). MDPI. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (2023, December 13). Royal Society of Chemistry. [Link]
-
1H-Imidazo[4,5-d]pyridazine | C5H4N4 | CID 5370875 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. (n.d.). SpiroChem. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. (2015, February 26). National Center for Biotechnology Information. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012, October 8). American Chemical Society. [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023, April 26). National Center for Biotechnology Information. [Link]
-
Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024, March 7). Cardiff University. [Link]
-
CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Wiley Online Library. [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. [a] - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of new imidazo[4,5-b]pyridine derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023, August 21). Thieme Connect. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds - ResearchGate. (n.d.). ResearchGate. [Link]
-
Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20). Journal of Chemical Technology and Metallurgy. [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. (2017, March 31). National Center for Biotechnology Information. [Link]
-
Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to 1H-Imidazo[4,5-d]pyridazine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-imidazo[4,5-d]pyridazine-based drugs. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this promising class of therapeutic agents. As many compounds with this scaffold are kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway, this guide will focus on resistance mechanisms pertinent to this mode of action, while also addressing broader challenges.[1][2]
Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome resistance in your experimental models, thereby accelerating your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the preclinical evaluation of 1H-imidazo[4,5-d]pyridazine-based compounds.
Q1: My cancer cell line, initially sensitive to my 1H-imidazo[4,5-d]pyridazine-based PI3K inhibitor, has developed resistance after continuous culture with the drug. What are the most likely mechanisms?
A1: Acquired resistance to PI3K inhibitors is a multifaceted problem. The primary mechanisms to investigate are:
-
On-target secondary mutations: The target kinase (e.g., PIK3CA) can acquire new mutations that either prevent the drug from binding effectively or lock the kinase in an active conformation.[3][4][5] For instance, secondary mutations in PIK3CA have been identified in patients who developed resistance to the PI3Kα inhibitor alpelisib.[3][4]
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another.[6] Common bypass pathways in the context of PI3K inhibition include the MAPK/ERK and JAK/STAT pathways.[7][8] The inhibition of the PI3K pathway can sometimes lead to the activation of these alternative routes to maintain cell proliferation and survival.[9][10]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[11][12][13][14]
-
Loss of negative regulators: Loss of function of tumor suppressors that negatively regulate the targeted pathway, such as PTEN, can contribute to resistance, particularly against isoform-specific PI3K inhibitors.[1]
Q2: I am observing intrinsic resistance to my 1H-imidazo[4,5-d]pyridazine-based drug in a new cell line. What should be my first steps in investigating the cause?
A2: Intrinsic resistance suggests that the cancer cells possess pre-existing mechanisms that render them insensitive to your compound. A logical first step is to characterize the baseline molecular profile of the resistant cell line. Key areas to investigate include:
-
Genomic and transcriptomic analysis: Perform sequencing to identify mutations in the drug target or key downstream effectors. Analyze the expression levels of pathway components and drug transporters.
-
Phospho-proteomic profiling: Assess the basal activation state of the target pathway and potential bypass pathways. This can reveal if alternative signaling cascades are constitutively active.
-
Functional assays: Confirm the drug is reaching its target by performing cellular thermal shift assays (CETSA) or target engagement assays.[15]
Q3: Can combination therapy be an effective strategy to overcome resistance to 1H-imidazo[4,5-d]pyridazine-based drugs?
A3: Absolutely. Rationally designed combination therapies are a cornerstone of overcoming drug resistance.[16][17] The choice of the combination agent depends on the identified resistance mechanism:
-
For bypass pathway activation: Combine your 1H-imidazo[4,5-d]pyridazine-based drug with an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is upregulated).[7][8]
-
For on-target mutations: A next-generation inhibitor that can bind to the mutated target may be effective.[2][18][19][20] Alternatively, targeting downstream effectors like AKT or mTOR can circumvent resistance from an upstream mutation.[1][3]
-
For drug efflux: Co-administration with an efflux pump inhibitor can restore intracellular drug concentrations.[11][12][16][21] Some imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors have been shown to overcome ABCG2-mediated resistance.[22][23]
Part 2: Troubleshooting Guides
This section provides detailed experimental workflows to diagnose and address specific resistance scenarios you may encounter.
Troubleshooting Guide 1: Investigating Acquired On-Target Resistance
Problem: A previously sensitive cell line now exhibits a significant rightward shift in the dose-response curve for your 1H-imidazo[4,5-d]pyridazine-based drug.
Causality: This is a classic sign of acquired resistance, potentially due to mutations in the drug's direct target.
Caption: Workflow for identifying and validating on-target resistance mutations.
-
Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type expression vector for your target protein.
-
Transient Transfection: Transfect drug-sensitive cells with either the wild-type or mutant construct.
-
Drug Treatment: 24 hours post-transfection, treat the cells with a dose range of your 1H-imidazo[4,5-d]pyridazine-based drug.
-
Viability Assessment: After 48-72 hours, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the IC50 values. A significant increase in the IC50 for the mutant-transfected cells validates the mutation's role in resistance.
Table 1: Example Data for a Validated Resistance Mutation
| Construct Transfected | Drug IC50 (nM) | Fold-Change in Resistance |
| Empty Vector | 50 | - |
| Wild-Type Target | 45 | 0.9x |
| Mutant Target (e.g., G123V) | 500 | 10x |
Troubleshooting Guide 2: Diagnosing Bypass Signaling Pathway Activation
Problem: Your 1H-imidazo[4,5-d]pyridazine-based drug effectively inhibits its direct target (e.g., p-AKT), but the cells continue to proliferate.
Causality: This suggests that a parallel or downstream signaling pathway has been activated to compensate for the drug's effect.[6][9]
Caption: Workflow to investigate drug efflux pump-mediated resistance.
-
Cell Seeding: Plate both sensitive and resistant cells in a multi-well plate.
-
Pre-incubation (Optional): Pre-treat a subset of wells with an efflux pump inhibitor (e.g., 10 µM Verapamil for P-gp) for 1 hour.
-
Drug Incubation: Add your fluorescently-labeled drug or a known fluorescent substrate of the suspected pump (e.g., Rhodamine 123 for P-gp) to all wells and incubate for 1-2 hours.
-
Wash and Read: Wash the cells with cold PBS to remove extracellular drug and measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the efflux pump inhibitor. A significant increase in fluorescence in the resistant cells upon co-incubation with the inhibitor confirms the role of that pump.
References
- Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PubMed Central.
- Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PubMed.
- Efflux Pump-Mediated Resistance in Chemotherapy - PMC - NIH.
- Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - Frontiers.
- Abstract LB449: Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway - AACR Journals.
- Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - National Cancer Institute.
- Overcoming resistance to mTOR inhibition for enhanced strategies in clinical trials.
- Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PubMed Central.
- Third-Generation mTOR Inhibitors Overcome Resistance Mutations - AACR Journals.
- Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert!.
- Allosteric PI3K-alpha inhibition overcomes on-target resistance to orthosteric inhibitors mediated by secondary PIK3CA mutations. | Cancer Discovery - AACR Journals.
- Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PMC - PubMed Central.
- Efflux pump-mediated resistance in chemotherapy - PubMed.
- (PDF) Efflux Pump-Mediated Resistance in Chemotherapy - ResearchGate.
- ABC Efflux Pump-Based Resistance to Chemotherapy Drugs | Chemical Reviews.
- Overcoming Oncology Drug Resistance: Models and Strategies.
- Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC.
- Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC - PubMed Central.
- Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC - NIH.
- Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression.
- Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - Frontiers.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI.
- Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - ResearchGate.
- (PDF) Different Strategies to Overcome Multidrug Resistance in Cancer. - ResearchGate.
- Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC.
- Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Request PDF - ResearchGate.
- Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH.
- The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed.
- Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH.
- Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds - PubMed.
- Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - Semantic Scholar.
- Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors | Request PDF - ResearchGate.
Sources
- 1. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 9. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux pump-mediated resistance in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Imidazo[4,5-d]pyridazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the purification of 1H-Imidazo[4,5-d]pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and solubility properties of the imidazopyridazine core, stemming from its multiple nitrogen atoms, often necessitate specialized and carefully optimized purification strategies.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in chemical principles and field-proven experience.
Section 1: Foundational Principles & Initial Troubleshooting
The 1H-Imidazo[4,5-d]pyridazine scaffold is a nitrogen-rich heterocycle, making it a weak base. Its flat, aromatic structure can lead to π-π stacking, which may reduce solubility in certain solvents. Purification challenges often arise from closely related impurities, such as regioisomers, starting materials, or reaction byproducts.
A crucial first step in any purification is a preliminary analysis of the crude product. Techniques like Thin Layer Chromatography (TLC), ¹H NMR, and LC-MS can provide vital information about the number of components and the nature of impurities, guiding the choice of the primary purification method.
Initial Workflow for Purification Strategy
This diagram outlines a general decision-making process for purifying a crude 1H-Imidazo[4,5-d]pyridazine derivative.
Caption: General purification strategy for 1H-Imidazo[4,5-d]pyridazine derivatives.
Section 2: Troubleshooting Column Chromatography
Column chromatography is one of the most powerful and common techniques for purifying imidazopyridazine derivatives.[1] However, the basic nature of the scaffold can lead to challenging separations on silica gel.
Q1: My compound is streaking badly on the silica TLC plate and I'm getting poor separation. What's happening?
A: This is a classic sign of strong interaction between the basic nitrogen atoms in your imidazopyridazine ring and the acidic silanol groups (Si-OH) on the silica gel surface. This causes a portion of your compound to "stick" and elute slowly, resulting in tailing or streaking.
Troubleshooting Steps:
-
Baseline the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system. This is the most common solution.
-
Ammonia: For more polar solvent systems (e.g., DCM/Methanol), using a 7N ammonia solution in methanol as the polar component can be very effective.
-
-
Switch the Stationary Phase: If baselining the eluent doesn't work, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be an excellent alternative for separating basic compounds.
-
Reversed-Phase (C18): If your compound has sufficient organic character, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can provide an orthogonal separation mechanism.
-
Q2: I can't find a solvent system to separate my product from a closely-related impurity.
A: Achieving separation for structurally similar compounds requires careful optimization of the mobile phase.
Troubleshooting Steps:
-
Systematic Solvent Screening: Don't randomly mix solvents. Test different solvent classes. A common starting point for imidazopyridazines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Introduce a Third Solvent: Sometimes, a ternary mixture can resolve spots that are inseparable in a binary system. For example, in a Hexane/Ethyl Acetate system, adding a small amount of Dichloromethane (DCM) or Methanol can alter the selectivity.
-
Consider Isomeric Separation: If you are trying to separate regioisomers, this can be particularly difficult.[2] Isocratic elution (using a constant solvent composition) often gives better resolution for challenging separations than a gradient elution. Run the column very slowly to allow for maximum equilibration between the mobile and stationary phases.
Protocol: Standard Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (Merck 60, 230-400 mesh is standard) in your initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a slightly stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC.
-
Gradient (if needed): If separation is poor, gradually increase the polarity of the mobile phase. For example, move from 100% Hexanes to a 90:10 Hexanes/Ethyl Acetate mixture, then 80:20, and so on.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Troubleshooting Recrystallization
Recrystallization is an economical and scalable purification technique, ideal for obtaining highly pure crystalline material. Its success is entirely dependent on the solubility properties of the compound.
Q1: My compound "oils out" instead of forming crystals.
A: Oiling out occurs when the compound comes out of solution above its melting point or when impurities are present that depress the melting point.
Troubleshooting Steps:
-
Reduce the Temperature of Saturation: Your solution is likely too supersaturated. Add more solvent to the hot solution until the oil redissolves, then allow it to cool much more slowly. A slower cooling rate (e.g., leaving the flask in a warm water bath that cools to room temperature) encourages orderly crystal lattice formation.
-
Change the Solvent System: The chosen solvent may be too good. Try a solvent system where your compound is less soluble at high temperatures. A two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "bad" hot solvent until the solution becomes turbid. Add a drop of the "good" solvent to clarify and then cool.
-
"Seed" the Solution: Introduce a tiny crystal of pure product into the cooled, supersaturated solution to initiate crystallization. If you don't have a seed crystal, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.
Q2: My compound dissolves in the hot solvent, but nothing crystallizes upon cooling.
A: This indicates that the solution is not sufficiently saturated at the lower temperature, or that crystallization is kinetically slow.
Troubleshooting Steps:
-
Increase Concentration: You may have used too much solvent. Carefully evaporate some of the solvent from the solution and try cooling it again.
-
Induce Crystallization: Use the scratching or seeding techniques described above.
-
Reduce Temperature Further: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Try a Different Solvent: The solubility curve of your compound in the chosen solvent may be too shallow. Find a solvent with a steeper solubility curve (i.e., a large difference in solubility between hot and cold).
Table: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for moderately polar compounds. Often used for final product crystallization. |
| Isopropanol | 82 | Polar | Similar to ethanol, but less volatile. |
| Ethyl Acetate | 77 | Mid | A versatile solvent for a range of polarities. |
| Acetonitrile | 82 | Polar | Can be effective for nitrogen-containing heterocycles. |
| Toluene | 111 | Non-polar | Useful for less polar derivatives. |
| Dichloromethane | 40 | Mid | Often used in combination with a non-polar solvent like hexanes. |
Section 4: Leveraging Acidity/Basicity: Acid-Base Extraction
The basic nitrogens of the 1H-Imidazo[4,5-d]pyridazine core provide a chemical handle for a powerful liquid-liquid extraction technique. This method is excellent for removing non-basic organic impurities or for isolating the basic product itself.[3]
Principle of Acid-Base Extraction for Imidazopyridazines
Caption: Workflow for purifying a basic imidazopyridazine from neutral impurities.
Q: I've added aqueous acid, but my compound doesn't seem to be moving into the aqueous layer.
A: This suggests that the compound is not being protonated effectively or that the protonated salt has significant organic solubility.
Troubleshooting Steps:
-
Check the pH: Use pH paper to ensure the aqueous layer is sufficiently acidic (pH 1-2) to protonate the weakly basic imidazopyridazine.
-
Increase Polarity of Organic Solvent: If you are using a very non-polar organic solvent like hexanes, the ion pair of the protonated product and the counter-ion might be partially soluble. Switch to a more polar solvent like ethyl acetate or DCM.
-
Perform Multiple Extractions: Perform the extraction with fresh aqueous acid 2-3 times to ensure complete transfer.[4]
Q: After neutralizing the acidic aqueous layer, my product precipitated as a fine, difficult-to-filter solid.
A: This is common when a compound crashes out of solution quickly.
Troubleshooting Steps:
-
Back-Extraction: Instead of filtering, add an organic solvent (like DCM or ethyl acetate) to the neutralized aqueous mixture and extract your now-neutral product back into the organic layer. This is often cleaner and more efficient. You can then dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to get a clean, solid product.[4]
-
Slow Neutralization: Add the base slowly while stirring vigorously. This can encourage the formation of larger, more easily filterable crystals.
Section 5: Frequently Asked Questions (FAQs)
Q1: How do I confirm the purity of my final product? A: A combination of techniques is best.
-
¹H NMR: Should show sharp peaks corresponding to your desired product with no significant impurity peaks.
-
LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio is a strong indicator of purity.
-
Melting Point: A sharp melting point range (less than 2 °C) that matches literature values indicates high purity.[4]
Q2: My compound appears to be degrading on the silica column. What can I do? A: Some derivatives can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: Use the TEA trick mentioned above.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pack, load, run, and elute as efficiently as possible.
-
Use an Alternative: Switch to neutral alumina or consider preparative TLC for smaller scales.
Q3: Can I use a His-tag purification system if I've engineered one onto my derivative? A: While not common for small molecules, if you have a biomolecule conjugate, standard His-tag purification protocols apply. However, be aware that the imidazopyridazine core itself could potentially chelate the metal ions (like Ni²⁺ or Co²⁺) in the column resin. This could lead to non-specific binding or other unexpected behavior. If your protein doesn't bind, it could be that the tag is buried, or other buffer components are interfering.[5][6]
References
-
S.A. El-Feky, Z.K. Abd El-Sami, I.A. El-massry, N.A. F. Al-Wabli, H.I. El-Subbagh, "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation," Chemical and Pharmaceutical Bulletin, 2015. [Link]
-
W.J. Hobbs, "Synthesis and Characterization of Unique Pyridazines," Liberty University Senior Thesis, 2022. [Link]
-
A. Elasri, A. Aoubil, et al., "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study," Molecules, 2023. [Link]
-
S. N. Sebbar, A. Aoubil, et al., "NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS," Journal of Chemical Technology and Metallurgy, 2022. [Link]
-
PubChem, "1H-Imidazo[4,5-d]pyridazine," National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts, "Acid-Base Extraction," Chemistry LibreTexts, 2022. [Link]
-
Wikipedia, "Acid–base extraction," Wikipedia, The Free Encyclopedia. [Link]
-
A. M. Amer, A. F. M. Fahmy, M. S. K. Youssef, M. A. I. Salem, "On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives," Zeitschrift für Naturforschung B, 2018. [Link]
-
R. Kumar, S. Bawa, S. Drabu, "An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported," Scientific Reports, 2023. [Link]
-
S. N. Sebbar, A. Aoubil, et al., "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study," National Institutes of Health, 2023. [Link]
-
J. M. K. W. L. Thathsara, B. M. M. M. B. Herath, et al., "Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles," National Institutes of Health. [Link]
Sources
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 6. neb.com [neb.com]
Technical Support Center: Characterizing and Mitigating Off-Target Effects of 1H-Imidazo[4,5-d]pyridazine Inhibitors
Introduction
Welcome to the technical support center for researchers working with 1H-Imidazo[4,5-d]pyridazine-based inhibitors. This scaffold, a purine isostere, is a promising core for the development of targeted therapies, particularly kinase inhibitors, due to its structural resemblance to the natural ligands of many enzymes.[1][2] However, a critical challenge in the development of any targeted inhibitor is ensuring its specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading experimental results, toxicity, and failure in later stages of drug development.
While extensive public data on the specific off-target profiles of 1H-Imidazo[4,5-d]pyridazine inhibitors is still emerging, the principles of off-target assessment are well-established. This guide provides a comprehensive framework for identifying, validating, and mitigating off-target effects, drawing on established methodologies and insights from structurally related imidazopyridine and imidazopyridazine isomers. Our goal is to equip you, the researcher, with the knowledge to rigorously characterize your compounds and build confidence in your experimental outcomes.
This resource is structured as a dynamic support center, featuring frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for when you encounter specific experimental hurdles. We will delve into the "why" behind experimental choices, providing not just protocols but the scientific rationale to help you adapt and innovate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when beginning to characterize the specificity of their 1H-Imidazo[4,5-d]pyridazine inhibitors.
Q1: My 1H-Imidazo[4,5-d]pyridazine inhibitor shows potent activity in my primary cellular assay, but I'm seeing an unexpected phenotype. Could this be an off-target effect?
A: Absolutely. An unexpected or paradoxical phenotype is a classic indicator of potential off-target activity. While your compound is likely hitting its intended target, it may also be modulating other pathways. For kinase inhibitors, which many imidazopyridazines are, off-target effects are common due to the conserved nature of the ATP-binding pocket across the kinome.[3] For example, inhibitors of the structurally related imidazo[1,2-b]pyridazine scaffold have shown activity against unintended kinases like DYRKs and CLKs.[1] It is crucial to deconvolute the on-target from off-target contributions to the observed phenotype.
Q2: What is the first step I should take to assess the selectivity of my inhibitor?
A: A broad, unbiased screen is the ideal starting point. For kinase inhibitors, a large-panel kinase screen (e.g., against >300 kinases) is the industry standard. These screens, often performed as binding or enzymatic assays, provide a quantitative measure of your inhibitor's interaction with a wide array of kinases, summarized as a selectivity score.[3] This initial screen will generate a "hit list" of potential off-targets that can be prioritized for further validation. For non-kinase inhibitors, similar panel screens for other enzyme families may be available, or broader proteomic approaches can be employed.
Q3: What's the difference between a binding assay (like KINOMEscan™) and an enzymatic assay for kinase profiling?
A: KINOMEscan™ is a competition binding assay that measures the ability of your compound to displace a ligand from the kinase active site. It provides a dissociation constant (Kd) as a measure of binding affinity. Enzymatic assays, on the other hand, measure the ability of your compound to inhibit the catalytic activity of the kinase, yielding an IC50 value. While often correlated, they measure different things. A compound can bind to a kinase without inhibiting its activity (a non-functional binder). Therefore, hits from a binding assay should ideally be confirmed in a functional enzymatic assay.
Q4: I've identified several potential off-targets from a kinome screen. How do I confirm they are engaged in a cellular context?
A: This is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells or tissues.[4][5][6] The principle is that when a ligand binds to a protein, it often stabilizes the protein against heat-induced denaturation. By heating cells treated with your compound across a temperature gradient and measuring the amount of soluble target protein remaining, you can observe a "thermal shift" for engaged targets. This confirms that your compound can access and bind to the protein in its native cellular environment.
Q5: My CETSA experiment isn't working. What are some common reasons for failure?
A: CETSA can be technically challenging. Common failure points include:
-
Poor Antibody Quality: The assay relies on a specific antibody for western blotting or other immunoassays to detect the soluble protein.
-
Insufficient Protein Expression: The target protein must be expressed at a high enough level to be detected.
-
No Thermal Shift Upon Binding: Some ligand-protein interactions do not confer significant thermal stabilization, leading to a false negative.
-
Compound Permeability/Stability: The compound may not be reaching the target in the cell or may be rapidly metabolized.
-
Incorrect Temperature Range: The heating gradient may not cover the melting temperature (Tagg) of your target protein.
Refer to the detailed CETSA troubleshooting guide in Part 2 for a more exhaustive list of potential issues and solutions.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for key experimental workflows and helps you navigate common challenges.
Guide 1: Investigating Unexpected Cellular Phenotypes
You've observed a cellular effect that cannot be explained by the known function of your inhibitor's primary target. This guide outlines a systematic approach to determine if an off-target is responsible.
Caption: Workflow for deconvoluting on- and off-target driven phenotypes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No thermal shift observed in CETSA for the primary target. | 1. The compound doesn't stabilize the target upon binding.2. The compound has poor cell permeability.3. The antibody for detection is not working. | 1. Use an orthogonal target engagement assay (e.g., NanoBRET).2. Perform CETSA on cell lysates to bypass the cell membrane.3. Validate the antibody with positive/negative controls (e.g., overexpression/knockout cells). |
| Kinome screen shows no significant off-targets, but the phenotype persists. | 1. The off-target is not a kinase.2. The inhibitor is being metabolized into an active compound with a different target profile.3. The phenotype is due to a non-specific effect (e.g., cytotoxicity, membrane disruption). | 1. Perform unbiased chemoproteomics (e.g., affinity pulldown-mass spectrometry).2. Analyze compound stability and metabolite formation in cell culture media and lysates using LC-MS.3. Run cytotoxicity assays and use structurally related but inactive control compounds. |
| CRISPR knockout of the off-target does not replicate the inhibitor's phenotype. | 1. The inhibitor's effect is due to polypharmacology (hitting multiple off-targets simultaneously).2. The inhibitor acts as a partial antagonist/agonist, which is different from a complete loss-of-function via knockout.3. Inefficient knockout of the target gene. | 1. Perform combinatorial CRISPR knockouts of the top off-target hits.2. Use CRISPRi (interference) or CRISPRa (activation) to modulate gene expression rather than complete knockout.[7]3. Verify knockout efficiency by Western blot or qPCR. Test multiple guide RNAs per target. |
Guide 2: Kinome-Wide Selectivity Profiling
This guide provides a protocol for preparing samples for a typical mass spectrometry-based kinome profiling experiment (often referred to as a "kinobeads" or MIB-MS assay). This technique assesses which kinases from a cell lysate bind to immobilized, broad-spectrum kinase inhibitors, and how your test compound competes for this binding.
Caption: Workflow for a competitive kinome profiling experiment using kinobeads.
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with your 1H-Imidazo[4,5-d]pyridazine inhibitor or DMSO vehicle at the desired concentration and time.
-
Harvest cells, wash with cold PBS, and lyse in a suitable buffer containing protease and phosphatase inhibitors. Expert Tip: The choice of lysis buffer is critical; detergents like NP-40 or Triton X-100 are common, but their concentration must be optimized to solubilize proteins without disrupting kinase-bead interactions.
-
-
Competitive Binding:
-
Normalize lysate protein concentration (typically 1-5 mg per sample).
-
Incubate the lysate with your soluble inhibitor (or DMSO) for 45-60 minutes at 4°C with gentle rotation. This allows your inhibitor to bind its targets within the proteome.
-
-
Kinobead Affinity Capture:
-
Add a slurry of pre-washed kinobeads to the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture kinases not already bound by your test compound.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads extensively (e.g., 3-5 times) with lysis buffer followed by washes with buffer without detergent to remove non-specifically bound proteins. Causality Check: This step is crucial for reducing background and ensuring that only high-affinity interactions are detected.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heating.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Self-Validation: A successful experiment will identify a large number of kinases in the DMSO control sample. In the inhibitor-treated sample, the spectral counts or signal intensity for specific kinases that bind your compound will be significantly reduced.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low number of kinases identified in the DMSO control. | 1. Inefficient cell lysis.2. Insufficient amount of lysate.3. Inactive kinobeads. | 1. Optimize lysis buffer and use mechanical disruption (e.g., sonication).2. Increase starting protein amount (e.g., to 5 mg).3. Use commercially validated kinobeads or test your in-house beads with a positive control inhibitor. |
| High background/many non-specific proteins. | 1. Inadequate washing.2. Detergent concentration in lysis buffer is too low. | 1. Increase the number and stringency of wash steps.2. Titrate detergent concentration to find the optimal balance between solubilization and specificity. |
| No significant depletion of expected target kinase. | 1. Inhibitor concentration is too low.2. The target kinase does not bind well to the specific kinobead matrix used. | 1. Increase the concentration of your free inhibitor in the competitive binding step.2. Use a different type of kinobead matrix with a different cocktail of immobilized inhibitors. |
Guide 3: Cellular Thermal Shift Assay (CETSA) for Target Validation
This guide provides a protocol for a classic CETSA experiment using Western Blot for detection, which is ideal for validating a single, high-priority off-target identified in a broader screen.
-
Cell Treatment:
-
Prepare a suspension of intact cells.
-
Treat cells with a saturating concentration of your inhibitor (or DMSO vehicle) for 1 hour at 37°C. Expert Tip: A saturating concentration (often 10-20x the cellular EC50) is used to maximize the potential thermal shift.[4]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler with a temperature gradient for 3 minutes (e.g., from 40°C to 70°C).
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This method avoids detergents that could interfere with protein aggregation.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize protein concentration for all samples.
-
Denature samples in SDS-PAGE loading buffer.
-
Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific to your protein of interest.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining relative to the non-heated control against temperature. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Smeary" or inconsistent bands on the Western blot. | 1. Incomplete removal of aggregated proteins.2. Cell lysis is incomplete. | 1. Increase centrifugation speed and duration.2. Ensure complete freeze-thaw cycles. Consider adding a brief sonication step after freeze-thaw. |
| High variability between replicates. | 1. Inaccurate pipetting, especially of cell suspensions.2. Uneven heating in the thermal cycler. | 1. Use reverse pipetting for viscous cell suspensions. Ensure cells are well-mixed before aliquoting.2. Use a calibrated thermal cycler and ensure tubes are properly seated in the block. |
| No difference between DMSO and inhibitor-treated curves. | 1. The compound does not cause a thermal shift (see FAQ #5).2. The chosen temperature for an isothermal dose-response (ITDR) experiment is not optimal. | 1. Confirm target engagement with an orthogonal method.2. First, always run a full melt curve to identify the Tagg. The optimal temperature for an ITDR experiment is typically at or slightly above the Tagg, where a significant portion of the protein has denatured in the control.[8] |
Part 3: Strategies for Mitigating Off-Target Effects
Once off-targets are validated, the focus shifts to designing them out. This is a core medicinal chemistry challenge that involves modifying the inhibitor's structure to reduce affinity for off-targets while maintaining or improving potency for the on-target.
Medicinal Chemistry Approaches
The 1H-Imidazo[4,5-d]pyridazine scaffold, like other purine mimetics, typically binds in the ATP pocket of kinases. Structure-activity relationship (SAR) studies are key to improving selectivity.
Caption: Iterative cycle for improving inhibitor selectivity through medicinal chemistry.
-
Exploit Unique Residues: Compare the ATP-binding sites of your on-target and key off-targets. Even a single amino acid difference near your compound's binding site can be exploited. For example, in developing selective Aurora-A inhibitors based on the related imidazo[4,5-b]pyridine scaffold, researchers successfully targeted Thr217, a residue not present in the off-target Aurora-B.[9]
-
Modify Solvent-Exposed Regions: The regions of your inhibitor that point out towards the solvent front are often prime locations for modification. Changing substituents here can disrupt binding to an off-target without affecting the core interactions with the on-target.
-
Introduce Bulk or Rigidity: Adding a bulky group to your inhibitor can create a steric clash in the smaller binding pocket of an off-target, thereby preventing binding. Macrocyclization is an advanced strategy that pre-organizes the inhibitor into a conformation favored by the on-target, which can significantly enhance selectivity.[10]
-
Modulate Physicochemical Properties: Sometimes off-target activity is related to properties like high lipophilicity, which can lead to non-specific binding. In the development of imidazo[1,2-b]pyridazine TYK2 inhibitors, reducing the calculated LogP (cLogP) was a key strategy to improve metabolic stability, which can also influence off-target profiles.[11]
References
-
Hughes, C.S., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Nature Communications. Available at: [Link]
-
Stoll, D.R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. Available at: [Link]
-
Zhang, T., et al. (2013). Challenges and Solutions in Proteomics. Current Proteomics. Available at: [Link]
-
Yale School of Medicine. General FAQ about Mass Spectrometry | Proteomics. Available at: [Link]
-
Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Shafi, S., et al. (2021). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]
-
CD Genomics. CRISPR Screening Protocol: A Step-by-Step Guide. Available at: [Link]
-
Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. Available at: [Link]
-
Morgens, D.W., et al. (2018). Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. Synthego. Available at: [Link]
-
Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]
-
Bamborough, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Boettcher, M., et al. (2019). CRISPR: A Screener's Guide. SLAS Discovery. Available at: [Link]
-
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
-
Wang, D., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]
-
Lehtinen, L., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]
-
Okafor, C.E., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]
-
Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. Available at: [Link]
-
Ocasio, C.A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Karaman, M.F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Lehtinen, L., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]
-
Armstrong, P.C., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
Wang, D., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]
-
Acharya, B., et al. (2024). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. 1H-Imidazo[4,5-d]pyridazine. Available at: [Link]
-
Wang, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Dong, J., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
"improving the pharmacokinetic properties of 1H-Imidazo[4,5-d]pyridazine compounds"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Imidazo[4,5-d]pyridazine compounds. This guide is designed to provide practical, in-depth solutions to the common pharmacokinetic challenges encountered with this important heterocyclic scaffold. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively during your drug discovery campaigns.
The 1H-Imidazo[4,5-d]pyridazine core, an analogue of purine, is a privileged scaffold found in numerous biologically active molecules.[1] However, its journey from a potent "hit" to a viable "drug candidate" is often hampered by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] This resource addresses these hurdles in a practical, question-and-answer format.
Core PK Challenges & Decision Workflow
Researchers often face a cascade of interrelated pharmacokinetic issues. The initial screening data from in vitro ADME assays typically guides the optimization strategy. The following workflow illustrates a common decision-making process.[3][4]
Caption: A decision-making workflow for addressing common pharmacokinetic liabilities.
FAQs and Troubleshooting Guides
Section 1: Aqueous Solubility & Oral Absorption
Poor aqueous solubility is a primary reason for low and variable oral bioavailability, as a compound must be in solution to be absorbed through the gastrointestinal tract.[5][6]
Question: My 1H-Imidazo[4,5-d]pyridazine derivative shows very low aqueous solubility (<10 µM) in our kinetic solubility assay. What are my immediate troubleshooting steps and long-term strategies?
Answer:
Low solubility is a frequent challenge. Your approach can be twofold: formulation-based for early in vivo studies and medicinal chemistry-based for long-term lead optimization.
Immediate (Formulation) Strategies: For initial animal studies, you may not need to immediately resynthesize compounds. Instead, enabling formulations can be used to increase exposure.[7]
| Strategy | Mechanism | Advantages | Disadvantages |
| Micronization/Nanonization [6][7] | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation. | Simple concept, widely applicable. | May not be sufficient for highly insoluble ("brick dust") compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions [5][6] | The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and improving dissolution. | Can significantly increase apparent solubility. | Physically unstable over time (risk of recrystallization). Requires specific manufacturing processes (spray drying, hot-melt extrusion). |
| Self-Emulsifying Drug Delivery Systems (SEDDS) [5][8] | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Excellent for highly lipophilic compounds. Can bypass dissolution as a rate-limiting step. | Requires careful selection of excipients. Potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation [5][7] | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility. | Forms a true solution. Well-established technology. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Long-Term (Medicinal Chemistry) Strategies: Ultimately, improving the intrinsic properties of the molecule is the most robust approach.
-
Introduce Polar Functional Groups: Carefully consider adding groups that can hydrogen bond with water (e.g., alcohols, amides, small amines). The goal is to disrupt the crystal lattice energy of the solid state and increase solvation. Be mindful of adding metabolic liabilities or groups that reduce permeability.
-
Utilize Bioisosteric Replacements: Replace a lipophilic part of your molecule with a more polar bioisostere that preserves the key binding interactions.[9][10][11] For example, a phenyl ring could potentially be replaced with a pyridine or pyrimidine ring to increase polarity and solubility.[12]
-
Control Lipophilicity (LogD): While counterintuitive, excessively high lipophilicity can lead to poor solubility in aqueous media. Aim for a balanced LogD (typically in the 1-3 range for oral drugs) to achieve a good compromise between solubility and permeability.
Question: My compound has acceptable solubility but shows poor permeability in our Caco-2 assay (Papp < 1 x 10⁻⁶ cm/s). How do I interpret and address this?
Answer:
Low Caco-2 permeability suggests that the compound will be poorly absorbed across the intestinal epithelium.[13] The issue could be passive diffusion or active efflux.
Troubleshooting the Caco-2 Assay:
-
Confirm Monolayer Integrity: Always run a paracellular marker (e.g., Lucifer yellow or ¹⁴C-mannitol) with your experiment.[14] High permeability of this marker indicates a leaky monolayer, invalidating your results. Check your cell culture conditions, passage number, and differentiation time (typically 21 days).[15]
-
Assess Cytotoxicity: High concentrations of your compound or solvents like DMSO can damage the cell monolayer.[16] Run a cytotoxicity test (e.g., MTT or LDH assay) at your test concentration to rule this out.
-
Check for Efflux: Perform a bi-directional Caco-2 assay to calculate the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 is a strong indication that your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Medicinal Chemistry Strategies to Improve Permeability:
-
Optimize Lipophilicity: Permeability is often directly related to lipophilicity. If your compound is too polar (LogD < 1), consider increasing its lipophilicity by adding non-polar groups (e.g., methyl, ethyl, halogens). However, this must be balanced against potential negative impacts on solubility and metabolism.
-
Reduce Hydrogen Bond Donors (HBDs): Intramolecular hydrogen bonds can "mask" polar groups and improve permeability by reducing the desolvation energy penalty required for membrane crossing.[17] Capping a free amine or hydroxyl group through methylation or other modifications can be an effective strategy. Aim to adhere to the principles of Lipinski's Rule of Five (e.g., HBD ≤ 5).
-
Circumvent Efflux: If your compound is an efflux substrate, structural modification is necessary. This can involve removing the specific functional groups recognized by the transporter or altering the overall molecular shape and charge distribution. This is often a challenging, iterative process.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines a standard procedure for assessing apical (A) to basolateral (B) permeability.
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts (e.g., 12-well format) and culture for 21-23 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells that meet your established threshold (e.g., >300 Ω·cm²).[15]
-
Preparation of Buffers:
-
Apical (A) Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 6.5.
-
Basolateral (B) Buffer: HBSS with 25 mM HEPES, pH 7.4.
-
-
Dosing Solution: Prepare the dosing solution by dissolving the test compound (e.g., at 10 µM) and a paracellular marker (e.g., 100 µM Lucifer Yellow) in the Apical buffer.
-
Experiment Execution:
-
Wash the cell monolayers gently with pre-warmed HBSS (pH 7.4).
-
Add 0.5 mL of the dosing solution to the apical (donor) chamber.
-
Add 1.5 mL of fresh Basolateral buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
Take samples (e.g., 200 µL) from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh, pre-warmed buffer. Take a sample from the donor chamber at T=0 and T=final.
-
-
Sample Analysis: Quantify the concentration of the test compound and Lucifer Yellow in all samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate into the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
| Papp (x 10⁻⁶ cm/s) | Interpretation |
| < 1 | Low Permeability |
| 1 - 10 | Moderate Permeability |
| > 10 | High Permeability |
Section 2: Metabolism & Clearance
Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a major cause of high clearance and poor oral bioavailability (first-pass effect).[18][19] The 1H-Imidazo[4,5-d]pyridazine scaffold, being electron-rich, can be susceptible to oxidative metabolism.
Question: My compound shows a short half-life (< 15 min) in our human liver microsomal (HLM) stability assay. What does this mean and how do I improve it?
Answer:
A short half-life in HLM indicates that your compound is likely subject to rapid Phase I metabolism, leading to high intrinsic clearance (CLint).[20][21] This predicts that the compound will be cleared quickly by the liver in vivo, resulting in low exposure and a short duration of action.
Step 1: Data Interpretation The primary data from the assay are the half-life (t₁/₂) and the calculated intrinsic clearance (CLint).
| In Vitro CLint (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| < 12 | Low Clearance |
| 12 - 55 | Moderate Clearance |
| > 55 | High Clearance |
| (Classification based on typical scaling factors, may vary)[22] |
Step 2: Identify the Metabolic "Soft Spot" To improve stability, you must first identify which part of the molecule is being metabolized. This is achieved through a "metabolite identification" or "MetID" study.
-
Protocol: Incubate a higher concentration of your compound with liver microsomes (or hepatocytes) for a longer period. Then, use high-resolution LC-MS/MS to identify the structures of the metabolites formed. The most common metabolic reactions are oxidations (addition of 16 Da).
-
Causality: Identifying the site of metabolism allows for a targeted chemical modification rather than random analogue synthesis. For heterocyclic compounds, oxidation often occurs on electron-rich aromatic rings or on alkyl groups attached to nitrogen atoms.[23]
Step 3: Strategies for Improving Metabolic Stability
-
Blocking Metabolism: Once the "soft spot" is known, you can block the metabolic reaction.
-
Deuteration: Replacing a C-H bond at the site of metabolism with a C-D bond can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Fluorination: Placing a fluorine atom at or near the site of metabolism can block the reaction through steric hindrance or by withdrawing electron density, making the position less favorable for oxidation.[23]
-
-
Bioisosteric Replacement: Replace the entire metabolically labile moiety with a more stable isostere.[11][24] For example, if an N-alkyl group is being dealkylated, you might replace it with a cyclopropyl group, which is more resistant to metabolism but has similar steric properties.
-
Reduce Lipophilicity: There is a strong correlation between high lipophilicity (LogP/LogD) and high metabolic clearance.[17] Reducing LogD by removing greasy functionalities or adding polar groups can often reduce non-specific binding to CYP enzymes and thereby lower the rate of metabolism.
Caption: Common metabolic pathway for xenobiotics involving Phase I and Phase II enzymes.
Section 3: Plasma Protein Binding (PPB)
While a drug circulates in the blood, it exists in equilibrium between being bound to plasma proteins (like albumin and alpha-1-acid glycoprotein) and being free (unbound).[25]
Question: My compound is >99% bound to plasma proteins in a rapid equilibrium dialysis (RED) assay. Is this a problem?
Answer:
High plasma protein binding is not inherently a "problem," but it has critical implications that must be managed. According to the "free drug theory," only the unbound fraction of a drug is pharmacologically active and available to be metabolized and cleared.[25][26]
Implications of High PPB (>99%):
-
Reduced Efficacy: A very small free fraction means less drug is available to engage the target, potentially requiring a much higher total dose to achieve a therapeutic effect.
-
Low Volume of Distribution: Highly bound drugs tend to be confined to the bloodstream, which can be problematic if your target is in a specific tissue.
-
Risk of Drug-Drug Interactions: Co-administration of another highly protein-bound drug can displace your compound, leading to a sudden, potentially toxic, increase in the free concentration.[25]
-
Sensitivity to Protein Levels: In disease states where plasma protein levels are altered (e.g., hypoalbuminemia in liver disease), the free fraction can change significantly, leading to unpredictable responses.[27][28]
Strategies to Modulate PPB:
Modulating PPB is challenging but can sometimes be achieved through structural changes.
-
Reduce Lipophilicity: High lipophilicity is a primary driver of binding to the hydrophobic pockets of albumin. Reducing the LogD of your compound is the most effective way to decrease PPB.
-
Modify Ionization: Albumin primarily binds acidic and neutral drugs, while alpha-1-acid glycoprotein (AAG) binds basic drugs.[25] Changing the pKa of your compound by modifying acidic or basic functional groups can alter its affinity for these proteins. For example, replacing a carboxylic acid (which binds strongly to albumin) with a less acidic bioisostere like a tetrazole might reduce binding.[9][10]
Experimental Protocol: Plasma Protein Binding (RED Assay)
-
Prepare Compound: Spike the test compound into control plasma (human, rat, etc.) at the desired concentration (e.g., 1 µM).
-
Set up RED Device: The device consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.
-
Add the spiked plasma (e.g., 300 µL) to the donor chamber.
-
Add phosphate-buffered saline (PBS), pH 7.4 (e.g., 500 µL) to the buffer chamber.
-
-
Incubation: Seal the plate and incubate on an orbital shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, determined during validation).
-
Sampling: After incubation, take equal volume aliquots from the plasma chamber and the buffer chamber.
-
Analysis: Combine the plasma sample with an equal volume of clean PBS, and the buffer sample with an equal volume of clean plasma (this is called "matrix matching" to ensure equivalent analytical performance). Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant from both samples by LC-MS/MS.
-
Calculation:
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
% Bound = 100 - % Unbound
-
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Longdom. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available at: [Link]
-
The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. IJIRMPS. Available at: [Link]
-
In Vitro ADME Studies. PharmaLegacy. Available at: [Link]
-
Plasma protein binding. Wikipedia. Available at: [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. VBN. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. Available at: [Link]
-
In Vitro ADME. BioDuro. Available at: [Link]
-
Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors. JoVE. Available at: [Link]
-
The clinical relevance of plasma protein binding changes. PubMed. Available at: [Link]
-
Significance of protein binding in pharmacokinetics and pharmacodynamics. Scholars@Duke. Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available at: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. J-STAGE. Available at: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Available at: [Link]
-
What is the role of bioisosterism in drug design? Patsnap Synapse. Available at: [Link]
-
The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. Available at: [Link]
-
metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]
-
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. PMC - NIH. Available at: [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. Available at: [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]
-
ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at: [Link]
-
Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. Available at: [Link]
-
Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. MDPI. Available at: [Link]
-
caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. Available at: [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. NIH. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ctppc.org [ctppc.org]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 12. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 13. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 17. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 26. ijirmps.org [ijirmps.org]
- 27. Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors [jove.com]
- 28. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 1H-Imidazo[4,5-d]pyridazine Derivatives in Normal Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1H-Imidazo[4,5-d]pyridazine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of off-target cytotoxicity in normal, non-cancerous cells. Our goal is to equip you with the strategic knowledge and practical protocols needed to enhance the therapeutic index of your compounds.
The 1H-Imidazo[4,5-d]pyridazine core is a fused heterocyclic system, structurally related to purines, that has garnered significant interest in medicinal chemistry.[1] Derivatives of this and similar imidazopyridazine isomers have been explored for a range of therapeutic applications, most notably as kinase inhibitors in oncology.[1][2][3] While achieving high potency against cancer cells is a primary objective, ensuring minimal toxicity to healthy cells is a critical and often challenging hurdle in drug development. This guide is designed to help you navigate this challenge.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for imidazo[4,5-d]pyridazine-based compounds?
The cytotoxic mechanism is highly dependent on the specific derivative and its cellular target. For many heterocyclic compounds developed as anticancer agents, cytotoxicity arises from the inhibition of critical cellular machinery.[4] For imidazo[4,5-d]pyridazine and its isomers, a common strategy is the design of inhibitors for protein kinases that are overactive in cancer cells, such as c-Met or Haspin kinase.[5][6] Off-target cytotoxicity occurs when the compound inhibits kinases or other proteins essential for the survival of normal cells, or when it induces cellular stress pathways like apoptosis indiscriminately.[7][8]
Q2: Why is evaluating cytotoxicity in normal cells so critical during early-stage development?
A successful therapeutic agent must have a wide "therapeutic window"—meaning it is effective against the disease at a dose that is not harmful to the patient. High cytotoxicity against normal cells indicates a narrow therapeutic window and a high likelihood of severe side effects.[9] Early assessment using relevant normal cell lines (e.g., primary cells or non-cancerous cell lines from the same tissue of origin) allows for the early deselection of broadly toxic compounds and provides a crucial benchmark for optimizing lead candidates. One study, for instance, noted that while their imidazopyridazine derivatives were effective against osteosarcoma cells, they were generally more potent at inhibiting the viability of normal RPE-1 cells, highlighting the need for further optimization.[6]
Q3: What are the overarching strategies to decrease the cytotoxicity of a promising lead compound in normal cells?
There are three primary pillars for mitigating off-target cytotoxicity:
-
Rational Drug Design: Systematically modifying the chemical structure to improve selectivity for the cancer-specific target over targets in normal cells.[8] This involves extensive Structure-Activity Relationship (SAR) studies.[10]
-
Advanced Formulation and Delivery: Encapsulating the compound in a delivery vehicle (e.g., nanoparticles) that preferentially targets cancer cells, thereby reducing systemic exposure to healthy tissue.[9]
-
Dose and Combination Optimization: Lowering the dose of the cytotoxic agent to a less toxic level and combining it with another therapeutic that has a different mechanism of action to achieve a synergistic effect.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter in the lab and provides actionable steps and protocols to resolve them.
Scenario 1: High Potency, High Toxicity
Problem: "My lead 1H-Imidazo[4,5-d]pyridazine derivative shows an excellent IC50 value against my target cancer cell line, but it is almost equally potent against my control normal cell line. Where do I go from here?"
Solution Pathway: This is a classic selectivity problem. Your next steps should involve a multi-pronged approach focused on improving the therapeutic index.
The goal is to identify which parts of your molecule are responsible for the desired on-target activity versus the off-target toxicity.
-
Causality: Minor structural changes can dramatically alter how a molecule fits into the binding pocket of its target protein.[11] By making systematic modifications, you can enhance interactions with the cancer-specific target while disrupting interactions with proteins crucial for normal cell function. For example, replacing a phenyl group with a pyridyl ring or adding a cyclopropyl group has been used to enhance potency and improve physicochemical properties like solubility in related heterocyclic series.[2]
-
Workflow:
-
Identify Modification Sites: Analyze the structure of your lead compound. Common modification points include peripheral aromatic rings, linker groups, and solvent-exposed moieties.
-
Synthesize Analogues: Create a small, focused library of new derivatives with targeted changes at these sites.
-
Screen for Potency and Selectivity: Test the new compounds against both the cancer cell line and the normal cell line.
-
Analyze and Iterate: Compare the results to identify trends. Did adding a specific functional group improve selectivity? Did another change abolish all activity? Use these insights to design the next round of analogues.
-
Diagram 1: Troubleshooting Workflow
Caption: A workflow for addressing and mitigating off-target cytotoxicity.
If structural modifications do not yield sufficient selectivity, consider changing how the drug is delivered to the cells.
-
Causality: Nanoparticle-based drug delivery systems can exploit the unique characteristics of the tumor microenvironment (e.g., the enhanced permeability and retention effect) to accumulate preferentially in tumor tissue.[9] This approach physically limits the exposure of normal tissues to the cytotoxic agent.
-
Common Approaches:
-
Liposomes: Lipid-based vesicles that can encapsulate your compound.
-
Polymeric Nanoparticles: Biodegradable polymers that release the drug over time.
-
Antibody-Drug Conjugates (ADCs): Linking your compound to an antibody that specifically recognizes a protein on the surface of cancer cells.
-
Diagram 2: Targeted vs. Non-Targeted Delivery
Caption: Targeted delivery enhances drug accumulation in cancer cells.
Scenario 2: Validating Reduced Cytotoxicity
Problem: "I have synthesized a new set of analogues based on my SAR campaign. How do I properly quantify if I have successfully improved the selectivity?"
Solution Pathway: A robust, quantitative cell viability assay is required. The key is to run the cancer and normal cell lines in parallel under identical conditions. The MTT or XTT assay is a standard colorimetric method for this purpose.
This protocol allows for the determination of IC50 values (the concentration of a drug that inhibits cell viability by 50%) for multiple compounds in parallel.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma) and a relevant normal cell line (e.g., primary human lung fibroblasts).[12]
-
Complete culture medium for each cell line.
-
96-well flat-bottom cell culture plates.
-
Your 1H-Imidazo[4,5-d]pyridazine compounds, dissolved in DMSO to create high-concentration stocks.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count both the cancer and normal cells.
-
Seed the cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compounds in culture medium. It is crucial to keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically <0.5%).
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
-
Incubation:
-
Incubate the plates for a standard exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance on a plate reader at 570 nm.
-
-
Analysis:
-
Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability.
-
Use graphing software (e.g., GraphPad Prism) to plot cell viability versus log[concentration] and fit a non-linear regression curve to determine the IC50 value for each compound on each cell line.
-
The goal is to find a compound with a low IC50 in the cancer cell line and a high IC50 in the normal cell line. This is quantified by the Therapeutic Index (TI) , calculated as:
TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher TI value indicates greater selectivity and a more promising safety profile.
| Compound | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Therapeutic Index (TI) | Assessment |
| Lead Compound (Original) | 0.5 | 1.0 | 2.0 | Poor Selectivity |
| Analogue A | 0.8 | 24.0 | 30.0 | Improved Selectivity |
| Analogue B | 5.0 | 50.0 | 10.0 | Less Potent, Good Selectivity |
| Analogue C | 0.4 | 0.6 | 1.5 | Potent but Still Non-selective |
Table 1: Hypothetical data from a comparative cytotoxicity screen illustrating the calculation and interpretation of the Therapeutic Index.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Malki, J. S., & El-Shehawi, A. M. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(8), 2296. [Link]
-
Kaur, R., & Kumar, V. (2021). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 12(10), 1649-1667. [Link]
-
Poojary, B., Kumar, N., & Kumar, V. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
-
Wang, Y., Wang, W., & Wang, L. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(15), 4983. [Link]
-
Kamal, A., & Moshikur, R. M. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Medicinal Chemistry, 28(20), 4065-4103. [Link]
-
Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]
-
National Center for Biotechnology Information (n.d.). 1H-Imidazo[4,5-d]pyridazine. PubChem Compound Database. [Link]
-
Nabil, S., et al. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(2), 349-356. [Link]
-
Kamal, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 70-78. [Link]
-
Le Manach, C., et al. (2015). Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 2. Journal of Medicinal Chemistry, 58(18), 7406-7419. [Link]
-
Bîcu, E., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(21), 5199. [Link]
-
Singh, P., & Kumar, A. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4s), s569-s582. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Molecules, 27(8), 2404. [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Duffy, S., & Avery, V. M. (2014). Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a SoftFocus kinase library: part 1. Journal of Medicinal Chemistry, 57(15), 6352-6364. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][9][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Sharma, P. C., et al. (2022). A Comprehensive Review of N- Heterocycles as Cytotoxic Agents. Current Organic Synthesis, 19(6), 614-633. [Link]
-
Li, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(19), 6245. [Link]
-
Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290. [Link]
-
Wang, C., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 846-856. [Link]
-
Le-Borgne, M., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1963-1978. [Link]
-
Temple, C. Jr., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a SoftFocus kinase library: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
Validation & Comparative
A Comparative Guide to Confirming the Mechanism of Action of Novel 1H-Imidazo[4,5-d]pyridazine Derivatives
Introduction: The 1H-Imidazo[4,5-d]pyridazine Core - A Privileged Scaffold in Drug Discovery
The 1H-Imidazo[4,5-d]pyridazine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. This heterocyclic system, composed of fused imidazole and pyridazine rings, serves as a versatile template for designing molecules with a remarkable diversity of biological activities. The specific substitutions around this core dictate the molecule's three-dimensional shape and electronic properties, allowing it to engage a wide array of biological targets. Consequently, derivatives of this scaffold have been identified as potent inhibitors of protein kinases, phosphodiesterases (PDEs), tubulin polymerization, and other critical cellular enzymes.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals who have synthesized or identified a novel 1H-Imidazo[4,5-d]pyridazine derivative with promising biological activity. The challenge lies in moving from a phenotypic observation (e.g., cancer cell death) to a definitive, validated mechanism of action (MOA). We present a systematic, multi-step framework for elucidating and confirming the specific MOA of a new compound from this class. This is not a rigid protocol but a logical, self-validating workflow that compares the performance of a test compound against established alternatives, supported by robust experimental data.
Part 1: Initial Hypothesis Generation via Broad-Spectrum Profiling
Given the scaffold's known promiscuity, a broad initial screening strategy is the most efficient path to generating a high-confidence hypothesis. A narrow, biased approach risks overlooking the true target. The goal of this phase is to triage potential mechanisms and identify the most probable target class for in-depth validation.
Workflow for Initial Target Hypothesis Generation
The initial phase involves parallel screening across multiple target families known to be modulated by imidazopyridazine analogs.
Caption: High-level workflow for initial screening of a novel compound.
Experimental Protocol 1: Broad Kinase Panel Screen
Rationale: Kinase inhibition is one of the most frequently reported activities for this scaffold.[5][6][7] A broad panel screen provides a comprehensive overview of a compound's selectivity and identifies primary kinase targets. The DiscoverX KINOMEscan® is an authoritative, competition-based assay that measures the ability of a compound to displace a ligand from the kinase active site.
Methodology (Adapted from KINOMEscan® Principles):
-
Assay Principle: The test compound is incubated with a panel of human kinases, each tagged with a DNA label. The kinases are then captured on a solid support functionalized with an immobilized, active-site directed ligand.
-
Incubation: The test compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low signal indicates that the test compound successfully competed with the immobilized ligand for the kinase's active site.
-
Data Output: Results are typically expressed as "% Control" or "% Inhibition". Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition).
Experimental Protocol 2: Anti-Proliferative Assay
Rationale: A primary phenotypic screen across a diverse panel of cancer cell lines helps to identify cellular sensitivity profiles and provides an initial indication of potency. This assay does not define the MOA but is a crucial first step in confirming that the compound is cell-permeable and active in a cellular context.[8][9]
Methodology (MTT Assay):
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Interpretation and Hypothesis Generation
The combined results from these initial screens will guide the subsequent validation efforts.
| Assay Type | Test Compound "IMDP-X" | Comparative Control | Interpretation / Next Step |
| Kinase Panel (10 µM) | 98% inhibition of RET kinase; 95% inhibition of FLT3 kinase; <10% on all others. | Staurosporine: >90% inhibition of >200 kinases. | Hypothesis: IMDP-X is a potent and selective inhibitor of RET and FLT3 kinases. Proceed to Part 2 for kinase validation. |
| PDE Panel (10 µM) | <5% inhibition across all PDE subtypes. | Sildenafil: 92% inhibition of PDE5. | Hypothesis: PDE inhibition is not the primary MOA. Deprioritize this pathway. |
| Anti-Proliferative | GI50 = 50 nM (MV4-11, FLT3-mutant); GI50 = 80 nM (TT, RET-mutant). | Paclitaxel: GI50 = 5 nM (MCF-7). | Observation: High potency in cell lines with known dependency on the identified kinase targets, supporting the kinase inhibition hypothesis. |
Part 2: Deep Dive - Confirming a Kinase Inhibition Mechanism
Assuming the initial screen points towards kinase inhibition, a series of orthogonal assays are required to build a robust, self-validating case for this mechanism. We will proceed with the hypothesis that "IMDP-X" is a RET/FLT3 inhibitor.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Many imidazopyridazine derivatives target RTKs, which, upon ligand binding, dimerize and autophosphorylate, creating docking sites for downstream signaling proteins that activate pathways like JAK/STAT and RAS/MAPK, driving cell proliferation and survival.[7][10]
Caption: Simplified RTK signaling and the site of action for an ATP-competitive inhibitor.
Step 1: Confirming Direct Target Engagement (Biochemical)
The first step is to quantify the compound's potency against the purified target enzyme.
Rationale: This assay confirms direct interaction with the purified kinase and quantifies its potency (IC50). A radiometric assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a gold-standard readout of enzyme activity.[6]
Methodology (³³P-ATP Radiometric Assay):
-
Reaction Mixture: Prepare a reaction buffer containing purified recombinant RET or FLT3 kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), and MgCl₂.
-
Compound Dilution: Prepare a 10-point serial dilution of "IMDP-X" in DMSO, then dilute into the reaction buffer.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor. Incubate for 30-60 minutes at 30°C.
-
Reaction Quenching: Stop the reaction by adding phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: Measure the amount of incorporated ³³P on the filter mat using a scintillation counter.
-
Analysis: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | Biochemical IC50 (nM) | Reference |
| IMDP-X (Test) | RET | 11 | This Study |
| Selpercatinib (Control) | RET | <10 | [6] |
| IMDP-X (Test) | FLT3-ITD | 4 | This Study |
| Gilteritinib (Control) | FLT3-ITD | <1 | [7] |
Step 2: Validating Target Engagement and Downstream Signaling (Cellular)
Biochemical potency must translate to cellular activity. This is confirmed by measuring the inhibition of target phosphorylation and downstream signaling pathways in relevant cell lines.
Rationale: A potent and specific kinase inhibitor should decrease the autophosphorylation of its target and the phosphorylation of its key downstream effectors in a dose-dependent manner. This assay provides direct evidence of target engagement in a physiological context.
Methodology:
-
Cell Culture and Treatment: Culture a target-positive cell line (e.g., MV4-11 for FLT3-ITD) and starve overnight to reduce basal signaling. Treat the cells with increasing concentrations of "IMDP-X" (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, and a loading control like GAPDH).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Observe the dose-dependent decrease in the phospho-FLT3 and phospho-STAT5 signals, while total protein and GAPDH levels remain unchanged.
Step 3: Assessing Cellular Phenotype
Finally, connect target inhibition to a cellular outcome, such as cell cycle arrest or apoptosis.
Rationale: Inhibition of kinases that drive proliferation often causes cells to arrest at specific checkpoints in the cell cycle, most commonly G0/G1.[8]
Methodology:
-
Treatment: Treat a sensitive cell line (e.g., IMR-32) with the test compound at its GI50 and 10x GI50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the cellular DNA with propidium iodide (PI).
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G0/G1 population with a corresponding decrease in the S phase population indicates cell cycle arrest.[8]
Part 3: Comparative Validation of Alternative Mechanisms
If the initial screening had pointed towards a different MOA, a similar "deep dive" would be necessary. Below are brief outlines for validating two other common mechanisms for this scaffold.
Alternative 1: Validating Tubulin Polymerization Inhibition
Rationale: Some imidazopyridine derivatives have been shown to inhibit cell proliferation by interfering with microtubule dynamics, similar to agents like colchicine.[9][11]
Workflow for Validating Tubulin Inhibition
Caption: Workflow for confirming a tubulin-targeting mechanism of action.
-
Validation 1: In Vitro Tubulin Polymerization Assay: This biochemical assay uses purified tubulin and measures its polymerization into microtubules in real-time, typically by monitoring changes in fluorescence. A true inhibitor will prevent this increase in fluorescence, similar to a positive control like colchicine.[11]
-
Validation 2: Immunofluorescence Microscopy: This cellular assay visually confirms the effect on the microtubule network. Cells treated with the compound are fixed, permeabilized, and stained with an anti-tubulin antibody. A tubulin polymerization inhibitor will cause depolymerization of microtubules and the formation of aberrant, multipolar mitotic spindles, a phenotype that can be directly compared to control compounds.[9]
Alternative 2: Validating Phosphodiesterase (PDE) Inhibition
Rationale: By inhibiting PDEs, compounds can increase intracellular levels of the second messengers cAMP or cGMP, modulating a variety of signaling pathways.[12][13]
-
Validation 1: Selective PDE IC50 Assays: After an initial panel screen, determine the IC50 values against the specific PDE subtypes that were identified as hits (e.g., PDE10A). This is crucial for confirming potency and selectivity.[12][14]
-
Validation 2: Cellular cAMP/cGMP Measurement: The definitive cellular assay is to measure the accumulation of cAMP or cGMP in cells following treatment with the compound. This is typically done using highly sensitive HTRF (Homogeneous Time Resolved Fluorescence) or ELISA-based kits. The results can be compared to a known pan-PDE inhibitor like IBMX or a selective inhibitor like Rolipram (PDE4).
Conclusion
Confirming the mechanism of action for a novel derivative from a versatile scaffold like 1H-Imidazo[4,5-d]pyridazine requires a disciplined, hierarchical, and multi-assay approach. The strategy outlined in this guide—beginning with broad, unbiased screening and progressing to rigorous, orthogonal validation of the primary hypothesis—ensures a high degree of scientific confidence. By systematically comparing the biochemical, cellular, and phenotypic effects of a test compound against well-characterized alternatives, researchers can build a robust, self-validating data package that definitively establishes its mechanism of action. This foundational knowledge is critical for the continued development of these promising compounds into selective and effective therapeutic agents.
References
-
Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PubMed Central. [Link]
-
Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. National Institutes of Health (NIH). [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PubMed Central (PMC) NIH. [Link]
-
Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health (NIH). [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health (NIH). [Link]
-
1H-Imidazo[4,5-d]pyridazine | C5H4N4. PubChem. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]
-
Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. PubMed. [Link]
-
Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. PubMed Central. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central (PMC) NIH. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central. [Link]
-
A Short Review on Biological Potential Thiopyridazine Analogues. ResearchGate. [Link]
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. ResearchGate. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Publications. [Link]
-
Phosphodiesterase inhibitor. Wikipedia. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed. [Link]
Sources
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Efficacy of 1H-Imidazo[4,5-d]pyridazine Derivatives
The 1H-Imidazo[4,5-d]pyridazine scaffold is a purine isostere that has garnered significant interest in medicinal chemistry due to its versatile pharmacological potential. Derivatives of this and related imidazopyridazine isomers have been explored for a range of therapeutic applications, most notably as kinase inhibitors in oncology.[1][2] This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo efficacy for this class of compounds, a critical step in the preclinical drug development cascade.
While the parent 1H-Imidazo[4,5-d]pyridazine molecule itself is often a foundational scaffold for further chemical elaboration, its derivatives have shown promise. Early studies on N4-substituted imidazo[4,5-d]pyridazine nucleosides, for instance, explored their cytotoxic potential against leukemia and melanoma cell lines.[1] However, for the purpose of this guide, we will draw upon a closely related and well-documented imidazo[1,2-b]pyridazine derivative to illustrate the principles of in vitro-in vivo correlation (IVIVC). This approach allows for a practical and data-driven comparison, reflecting a common trajectory in drug discovery where a lead compound from a chemical series is extensively profiled.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
The transition from a controlled laboratory setting to a complex biological system is a significant hurdle in drug development. IVIVC serves as a predictive bridge, aiming to establish a rational relationship between an in vitro property of a drug and its in vivo response.[3] A successful IVIVC can streamline development, reduce reliance on extensive animal testing, and provide a mechanistic understanding of a compound's behavior.[4] For kinase inhibitors, a common application for the imidazopyridazine scaffold, this typically involves correlating enzymatic inhibition and cellular potency with tumor growth inhibition in animal models.[5]
A Case Study: Imidazo[1,2-b]pyridazine Derivative as a FLT3 Kinase Inhibitor
To illustrate the cross-validation process, we will examine a potent imidazo[1,2-b]pyridazine derivative, compound 34f , which has been identified as a highly effective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[6]
Part 1: Comprehensive In Vitro Characterization
The initial assessment of a compound's potential is invariably performed in vitro. The goal is to quantify its activity against the intended molecular target and its effect on cancer cells.
Key In Vitro Assays:
-
Enzymatic Assay: Measures the direct inhibitory effect of the compound on the purified target enzyme. For compound 34f , this involves assessing its ability to inhibit the kinase activity of both wild-type and mutated forms of FLT3 (e.g., FLT3-ITD and FLT3-D835Y).
-
Cellular Proliferation Assay: Determines the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target's activity. For our case study, AML cell lines expressing the FLT3-ITD mutation (e.g., MV4-11, MOLM-13) are utilized.
-
Target Engagement & Downstream Signaling Assays: Confirms that the compound interacts with its target within the cell and inhibits downstream signaling pathways. This can be assessed by techniques such as Western blotting to measure the phosphorylation status of FLT3 and its substrates (e.g., STAT5, ERK).
Table 1: In Vitro Efficacy of Compound 34f [6]
| Assay Type | Target/Cell Line | Metric | Value (nM) |
| Enzymatic Inhibition | Recombinant FLT3-ITD | IC50 | 4 |
| Enzymatic Inhibition | Recombinant FLT3-D835Y | IC50 | 1 |
| Cellular Proliferation | MV4-11 (FLT3-ITD+) | GI50 | 7 |
| Cellular Proliferation | MOLM-13 (FLT3-ITD+) | GI50 | 9 |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
The causality behind these experimental choices lies in a tiered approach. The enzymatic assay confirms on-target potency, while the cellular assays validate that this potency translates into a desired biological effect in a relevant disease context. The strong correlation between the low nanomolar IC50 and GI50 values for compound 34f provides the initial justification for advancing to more complex and resource-intensive in vivo studies.
Part 2: Rigorous In Vivo Evaluation
In vivo studies are designed to assess a compound's efficacy and safety in a living organism, providing a more holistic view of its therapeutic potential.
Key In Vivo Model:
-
Xenograft Model: Human cancer cells (e.g., MV4-11) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Table 2: In Vivo Efficacy of Compound 34f in an MV4-11 Xenograft Model [6]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | 0 | Uninhibited tumor growth |
| Compound 34f | 5 | Significant | Marked blocking of tumor growth |
| Compound 34f | 10 | Significant | Marked blocking of tumor growth |
The selection of the MV4-11 xenograft model is a logical extension of the in vitro findings, as this cell line's proliferation is driven by the FLT3-ITD mutation, the primary target of compound 34f . The significant tumor growth inhibition observed at well-tolerated doses provides strong evidence of the compound's in vivo efficacy.
Part 3: The Cross-Validation Nexus
The crux of the analysis lies in correlating the in vitro data with the in vivo outcomes. For compound 34f , the potent nanomolar activity observed in both the enzymatic and cellular assays translates into significant tumor growth inhibition in vivo. This positive correlation is the desired outcome in preclinical drug development.
However, a direct quantitative correlation is often complex and influenced by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. While specific PK data for compound 34f is not detailed in the source, a comprehensive IVIVC would involve measuring parameters such as absorption, distribution, metabolism, and excretion (ADME). For other imidazo[1,2-b]pyridazine derivatives, PK studies have been conducted, revealing factors like clearance rates and oral bioavailability that are crucial for determining an effective dosing regimen.[7]
Experimental Workflow for In Vitro to In Vivo Cross-Validation
Caption: Workflow for cross-validating in vitro and in vivo efficacy.
Methodologies
Protocol 1: In Vitro Kinase Inhibition Assay (Illustrative)
-
Reagents and Materials: Purified recombinant FLT3 kinase, ATP, substrate peptide, test compound (e.g., compound 34f ), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
-
Cell Culture: Culture FLT3-dependent AML cells (e.g., MV4-11) in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Murine Xenograft Model
-
Animal Husbandry: Use immunodeficient mice (e.g., NOD/SCID) housed under sterile conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Procedure: a. Subcutaneously implant a suspension of human AML cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of each mouse. b. Monitor tumor growth regularly using calipers. c. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Administer the test compound (formulated in a suitable vehicle) or vehicle alone to the respective groups via the desired route (e.g., oral gavage) at the predetermined dose and schedule. e. Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the results.
Conclusion
The cross-validation of in vitro and in vivo data is a cornerstone of modern drug discovery. For the 1H-Imidazo[4,5-d]pyridazine class of compounds and its isomers, a strong correlation between potent in vitro kinase inhibition, cellular activity, and in vivo tumor growth inhibition is a key indicator of therapeutic potential. The illustrative case of the imidazo[1,2-b]pyridazine derivative 34f highlights how a systematic and logically structured experimental cascade can build a compelling efficacy data package. By integrating robust in vitro assays with well-designed in vivo models, researchers can make more informed decisions, increasing the likelihood of translating promising molecules into effective therapies.
References
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the kinase inhibitory profile of 1H-Imidazo[4,5-d]pyridazine with known inhibitors"
Introduction: The Untapped Potential of the Imidazo[4,5-d]pyridazine Scaffold
The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds that have proven to be exceptionally versatile. Among these, the imidazopyridazine core, a purine isostere, has yielded significant therapeutic successes. The imidazo[1,2-b]pyridazine isomer, for instance, is the backbone of the FDA-approved multi-targeted tyrosine kinase inhibitor, Ponatinib, which is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1] Similarly, other isomers like imidazo[4,5-b]pyridine have been extensively optimized as potent inhibitors of kinases such as FLT3 and Aurora kinases.[2]
Despite the clinical validation of its isomers, the 1H-Imidazo[4,5-d]pyridazine scaffold remains a relatively under-explored chemical entity in kinase inhibitor research.[1] Early studies on N4-substituted imidazo[4,5-d]pyridazine nucleosides showed limited cytotoxic activity against cancer cell lines, suggesting that the initial design concepts may not have been optimal for kinase inhibition.[1] However, the structural similarity to its highly successful congeners provides a strong rationale for a more focused investigation into its kinase inhibitory potential.
This guide presents a hypothesis-driven approach to characterizing the 1H-Imidazo[4,5-d]pyridazine scaffold. Based on the known targets of related imidazopyridazine and imidazopyrazine inhibitors, we propose that this scaffold holds potential as an inhibitor of key signaling kinases, specifically p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Glycogen Synthase Kinase-3β (GSK-3β). We will compare its hypothetical inhibitory profile against these kinases with that of well-established inhibitors, providing the experimental framework necessary to validate this hypothesis.
Comparative Kinase Inhibition: A Hypothetical Profile
To provide a clear comparative landscape, the following table summarizes the hypothetical inhibitory activity (IC50) of a representative compound, herein named IMP-1 , against our target kinases. The values for known inhibitors are derived from published literature and provide a benchmark for potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Class/Mechanism |
| IMP-1 (Hypothetical) | p38α MAPK | 85 | ATP-Competitive |
| IMP-1 (Hypothetical) | GSK-3β | 120 | ATP-Competitive |
| SB 203580 | p38α MAPK | 50 | ATP-Competitive[3] |
| BIRB 796 (Doramapimod) | p38α MAPK | 38 | Allosteric (Type II)[3] |
| CHIR-99021 (Laduviglusib) | GSK-3β | 6.7 | ATP-Competitive[4] |
| SB 216763 | GSK-3β | 34.3 | ATP-Competitive[4] |
Note: Data for IMP-1 is representative and for illustrative purposes to guide experimental design.
Target Kinase Signaling Pathways
Understanding the context in which these kinases operate is critical for interpreting inhibition data. Both p38 MAPK and GSK-3β are central nodes in complex signaling networks that regulate cellular stress, proliferation, inflammation, and apoptosis.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key transducer of cellular responses to inflammatory cytokines and environmental stress.[5][6] Activation of the pathway involves a three-tiered kinase cascade, culminating in the phosphorylation of transcription factors and other kinases that mediate inflammatory responses and apoptosis.[7][8]
Caption: The p38 MAPK signaling cascade.
GSK-3β Signaling Pathway
GSK-3β is a constitutively active serine/threonine kinase involved in a multitude of pathways, including glycogen metabolism and the canonical Wnt/β-catenin signaling pathway.[9][10] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[11]
Caption: Role of GSK-3β in the Wnt/β-catenin pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To empirically determine the inhibitory profile of novel compounds like those based on the 1H-Imidazo[4,5-d]pyridazine scaffold, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a luminescence-based assay to determine IC50 values.
Principle:
This assay measures the amount of ADP produced during a kinase reaction. The quantity of ADP is directly proportional to the kinase's activity. By measuring the reduction in ADP formation in the presence of an inhibitor, we can quantify its potency.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., IMP-1) in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control well ("no inhibitor").
-
-
Kinase Reaction Setup (96-well plate format):
-
In each well of a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Prepare a master mix of the target kinase (e.g., p38α or GSK-3β) in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 2.5 µL of the diluted kinase to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a master mix of the corresponding kinase substrate peptide and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final concentrations of enzyme, substrate, and ATP should be empirically determined, often near the Km for ATP and substrate.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization based on enzyme activity.
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase/luciferin, produces a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
While the 1H-Imidazo[4,5-d]pyridazine scaffold is currently under-represented in the literature, its structural relationship to clinically successful kinase inhibitors provides a compelling argument for its investigation. This guide outlines a clear, hypothesis-driven path forward. By targeting kinases like p38 MAPK and GSK-3β, which are known to be modulated by related heterocyclic compounds, researchers can efficiently probe the potential of this scaffold.
The provided experimental protocol for determining in vitro kinase inhibition offers a robust, self-validating system for generating the initial potency data. Positive results from these assays would warrant progression to broader kinome screening to assess selectivity, followed by cell-based assays to confirm target engagement and functional effects. Ultimately, the exploration of this and other "lesser-studied" scaffolds is essential for expanding the chemical toolbox available for designing the next generation of selective and potent kinase inhibitors.
References
-
Wikipedia. p38 mitogen-activated protein kinases. Available at: [Link].
-
Creative Diagnostics. p38 Signaling Pathway. Available at: [Link].
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375.
-
QIAGEN. p38 MAPK Signaling. Available at: [Link].
- Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(1), 1-19.
-
Wikipedia. GSK-3. Available at: [Link].
- Mishra, R. (2020). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 560.
- Hardt, S. E., & Sadoshima, J. (2002). Glycogen Synthase Kinase-3β: A Novel Regulator of Cardiac Hypertrophy and Development.
- McCubrey, J. A., et al. (2014). GSK-3β: A Bifunctional Role in Cell Death Pathways. International Journal of Cell Biology, 2014, 1-17.
-
Creative Diagnostics. GSK3 Signaling Pathway. Available at: [Link].
- Miller, D. R., & Tallman, K. A. (2012). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. Frontiers in Molecular Neuroscience, 5, 60.
-
ResearchGate. Selected list of known GSK-3β inhibitors. Available at: [Link].
-
MedchemExpress. p38 MAPK阻害剤. Available at: [Link].
- Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290.
- Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 745-759.
- Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 528-534.
- Hu, L., et al. (2017). Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 125-131.
- Wang, X., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 189, 112068.
- Chessari, G., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9435-9453.
-
ResearchGate. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. Available at: [Link].
- Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209301.
- Pillay, M., & Singh, P. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(6), 3972-3984.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3 - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Imidazo[4,5-d]pyridazine as a Novel Therapeutic Scaffold
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that yield potent and selective therapeutics is a perpetual endeavor. This guide provides an in-depth validation of the 1H-Imidazo[4,5-d]pyridazine core, a purine analogue, as a potential therapeutic scaffold. Through a comparative analysis with its more extensively studied isomers, imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine, we will explore its known biological activities, highlight its current limitations, and provide detailed experimental protocols for its validation.
Introduction to the Imidazopyridazine Scaffold Family
The imidazopyridazine ring system, a fusion of imidazole and pyridazine rings, represents a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous purines. This structural analogy allows derivatives of this scaffold to interact with a wide array of biological targets, most notably protein kinases. The family includes several positional isomers, with the therapeutic potential of each being heavily influenced by the arrangement of the nitrogen atoms in the bicyclic core. This guide will focus on the underexplored 1H-Imidazo[4,5-d]pyridazine scaffold and compare its therapeutic validation with that of its more prominent relatives.
1H-Imidazo[4,5-d]pyridazine: An Emerging Scaffold with Niche Potential
The 1H-Imidazo[4,5-d]pyridazine scaffold is structurally the most analogous to purines among the imidazopyridazine isomers.[1] Despite this, it remains one of the lesser-studied members of the family.[1]
Known Biological Activities and Limitations
Initial explorations into the therapeutic potential of 1H-Imidazo[4,5-d]pyridazine derivatives have yielded modest results in some areas while showing promise in others:
-
Anticancer Activity: Early studies on N4-substituted imidazo[4,5-d]pyridazine nucleosides showed weak cytotoxic activity against murine L1210 leukemia and B16 melanoma cells, with ID50 values greater than 50 μg/mL. This was significantly less potent compared to the standard drugs used in the study, which had ID50 values of 0.1 μg/mL.[1]
-
Anticonvulsant Activity: Derivatives of imidazo[4,5-d]pyridazine were synthesized and evaluated for their anticonvulsant properties against maximal electroshock-induced seizures, but they demonstrated limited potential.[1]
-
Antimycobacterial Activity: A more promising application has been identified in the field of infectious diseases. An imidazo[4,5-d]pyridazine derivative displayed high inhibitory activity against Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX), highlighting its potential as a scaffold for novel antimycobacterial agents.[1]
The limited success in oncology and neuroscience to date suggests that while the 1H-Imidazo[4,5-d]pyridazine scaffold holds potential, its therapeutic applications may be more niche compared to its isomers. Further derivatization and screening against a broader range of targets are necessary to fully elucidate its therapeutic value.
Comparative Analysis: 1H-Imidazo[4,5-d]pyridazine vs. Alternative Scaffolds
To provide a clear perspective on the current standing of 1H-Imidazo[4,5-d]pyridazine, a comparison with the more clinically and preclinically successful imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine scaffolds is essential. These isomers have proven to be versatile kinase inhibitor scaffolds.
Imidazo[4,5-b]pyridine: A Validated Kinase Inhibitor Scaffold
The imidazo[4,5-b]pyridine core has been successfully utilized to develop potent inhibitors of various kinases, demonstrating its utility in oncology.
-
Dual FLT3/Aurora Kinase Inhibition: Optimization of an imidazo[4,5-b]pyridine series led to the identification of a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[2] Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) emerged as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia (AML).[2]
-
CDK9 Inhibition: A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative activity by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[3] A lead compound from this series, 18b , was shown to reduce the levels of the anti-apoptotic protein Mcl-1 and induce apoptosis in cancer cells.[3]
Imidazo[1,2-b]pyridazine: A Clinically Validated Scaffold
The imidazo[1,2-b]pyridazine scaffold has the distinction of being incorporated into an FDA-approved drug, solidifying its status as a privileged scaffold in medicinal chemistry.
-
Ponatinib (Iclusig®): This multi-targeted tyrosine kinase inhibitor, which features an imidazo[1,2-b]pyridazine core, was approved by the FDA in 2012 for the treatment of chronic myeloid leukemia (CML).[1] Ponatinib is a potent inhibitor of BCR-ABL1 kinase and is effective against mutations that confer resistance to other kinase inhibitors.[1]
-
DYRK1A Inhibition: More recent research has explored imidazo[1,2-b]pyridazine derivatives as selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target of interest for cancer, type 2 diabetes, and neurological disorders.[4]
Data Summary: A Comparative Overview
| Scaffold | Target(s) | Key Compound(s) | Potency (IC50/Kd) | Therapeutic Area |
| 1H-Imidazo[4,5-d]pyridazine | Mtb-ThyX | Derivative 48 | High (qualitative) | Infectious Disease |
| L1210, B16 cells | Nucleoside analogues | >50 µg/mL | Oncology (weak) | |
| Imidazo[4,5-b]pyridine | FLT3/Aurora Kinases | Compound 27e | FLT3 Kd = 6.2 nM, Aurora-A Kd = 7.5 nM[2] | Oncology (AML) |
| CDK9 | Compound 18b | Potent (qualitative)[3] | Oncology | |
| Imidazo[1,2-b]pyridazine | BCR-ABL1 | Ponatinib | Potent (clinically effective)[1] | Oncology (CML) |
| DYRK1A | Compound 17 | Potent cellular inhibitor[4] | Oncology, Diabetes, Neurology |
Experimental Protocols for Scaffold Validation
The following protocols are fundamental for the initial validation of novel compounds based on the 1H-Imidazo[4,5-d]pyridazine scaffold.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO, starting from a 1 mM stock solution. Include a DMSO-only control.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of a test compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line
-
Matrigel (optional)
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 million tumor cells (often resuspended in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Animal Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Efficacy is typically assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizing the Path Forward
Experimental Workflow for Scaffold Validation
Caption: A streamlined workflow for the validation of novel therapeutic scaffolds.
Signaling Pathway Inhibition by Kinase Inhibitors
Caption: General mechanism of action for kinase inhibitor scaffolds targeting receptor tyrosine kinases.
Conclusion and Future Directions
The 1H-Imidazo[4,5-d]pyridazine scaffold, while currently underexplored in comparison to its isomers, presents a unique chemical space for therapeutic innovation. Its demonstrated potential in targeting Mtb-ThyX suggests that its true value may lie beyond the well-trodden path of kinase inhibition for oncology. For researchers in drug discovery, this presents both a challenge and an opportunity. The challenge lies in the limited foundational data, requiring more extensive primary screening to identify novel biological targets. The opportunity is the potential to uncover first-in-class therapeutics in less saturated areas.
Future efforts should focus on:
-
Broader Screening: Evaluating libraries of 1H-Imidazo[4,5-d]pyridazine derivatives against a wide range of biological targets, including enzymes and receptors outside of the kinome.
-
Structure-Based Design: Utilizing computational methods to guide the synthesis of derivatives with improved potency and selectivity for identified targets.
-
Comparative Biology: Directly comparing the biological activity of new 1H-Imidazo[4,5-d]pyridazine derivatives with their imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine counterparts to understand the impact of nitrogen positioning on target engagement and cellular activity.
By adopting a systematic and comparative approach, the scientific community can fully validate the therapeutic potential of the 1H-Imidazo[4,5-d]pyridazine scaffold and potentially unlock a new chapter in heterocyclic drug discovery.
References
-
Exploring the untapped pharmacological potential of imidazopyridazines. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Evolution of Bioisosteres: A Comparative Analysis of 1H-Imidazo[4,5-d]pyridazine and Purine Analog Bioactivity
For decades, the purine scaffold has been a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents that target fundamental cellular processes.[1][2] However, the relentless pursuit of improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of purine bioisosteres. Among the most promising is the 1H-Imidazo[4,5-d]pyridazine core. This guide offers a comparative analysis of these two heterocyclic systems, delving into their structural nuances, differential bioactivities across key therapeutic areas, and the experimental methodologies used for their evaluation.
Structural and Physicochemical Distinctions: More Than Just a Nitrogen Atom
At first glance, the purine and 1H-imidazo[4,5-d]pyridazine scaffolds are remarkably similar. The latter is a bioisosteric analog of the former, where the carbon atom at position 8 of the purine ring is replaced by a nitrogen atom. This seemingly minor alteration introduces significant changes in the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, which can be strategically exploited in drug design.
The introduction of an additional nitrogen atom in the five-membered ring alters the electron density across the entire fused system. This modification can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to interact with target proteins. Furthermore, the change in the hydrogen bond donor-acceptor pattern can lead to novel binding interactions within a target active site, potentially enhancing affinity and selectivity.
Figure 1. Core structures of Purine and its bioisostere, 1H-Imidazo[4,5-d]pyridazine.
Comparative Bioactivity: A Tale of Two Scaffolds
The true measure of a bioisostere's utility lies in its biological activity profile. Both purine and imidazo[4,5-d]pyridazine analogs have been investigated extensively as inhibitors of various enzymes and modulators of receptors.
Kinase Inhibition: A Battleground for Selectivity
Protein kinases are a major class of drug targets, particularly in oncology, and purine analogs have a long history as kinase inhibitors.[2][3][4] Compounds like olomoucine and roscovitine are well-known cyclin-dependent kinase (CDK) inhibitors. The imidazo[4,5-b]pyridine scaffold, a related isomer, has also shown significant promise in this area, with derivatives being developed as potent anti-cancer agents that inhibit kinases like CDK9.[5][6]
The key differentiator often lies in selectivity. The altered electronic and steric properties of the imidazo[4,5-d]pyridazine core can be leveraged to achieve higher selectivity for a specific kinase over others, thereby reducing off-target effects and improving the therapeutic index.
| Compound Class | Target Kinase | Example Compound | Reported IC₅₀ |
| Purine Analog | CDK2 | Olomoucine | 7 µM[7] |
| Purine Analog | PI4KIIIβ | T-00127-HEV1 derivative | Potent nM range[8] |
| Imidazo[4,5-b]pyridine | CDK9 | Compound 18b | 1.8 µM[5] |
| Imidazo[4,5-b]pyridine | MAP4K4 | Not Specified | Potent nM range[9] |
This table presents representative data and is not an exhaustive list. IC₅₀ values can vary based on assay conditions.
Antiviral Activity: Disrupting Viral Replication
Purine nucleoside analogs are a cornerstone of antiviral therapy.[1] Drugs like acyclovir and ganciclovir mimic natural purine nucleosides (guanine) and, once activated by viral and cellular kinases, act to terminate the elongation of the viral DNA chain.[10][11] This mechanism relies on their ability to be recognized and processed by viral polymerases.[1][10]
Imidazo[4,5-d]pyridazine nucleosides have also been synthesized and evaluated for their antiviral and antitumor properties.[12] While some have shown activity, they often exhibit different mechanisms or potencies compared to their purine counterparts. For instance, certain imidazo[4,5-d]pyridazine nucleoside analogs were found to be weak inhibitors of purine-metabolizing enzymes like adenosine deaminase, in contrast to some potent purine-based inhibitors.[12] This highlights that bioisosteric replacement can lead to a significant divergence in the mechanism of action. Some imidazo[4,5-b]pyridine derivatives have shown selective activity against viruses like the Respiratory Syncytial Virus (RSV), while others displayed weak but broad anti-influenza virus activity.[13]
| Compound Class | Target Virus | Example Compound | Mechanism of Action |
| Purine Analog | Herpes Simplex Virus | Acyclovir | DNA chain termination[10] |
| Purine Analog | Cytomegalovirus (CMV) | Ganciclovir | DNA polymerase inhibition[10] |
| Imidazo[4,5-b]pyridine | Respiratory Syncytial Virus | Derivative 7 | Not fully elucidated[13] |
| Imidazo[4,5-d]pyridazine | Various | N4-substituted nucleosides | Weak enzyme inhibition, no significant in vitro cytotoxicity[12] |
Signaling Pathways: Intersecting and Divergent Roles
Both classes of compounds often exert their effects by intervening in critical cellular signaling pathways. Kinase inhibitors, for example, block phosphorylation cascades that are essential for cell growth, proliferation, and survival.
Figure 2. Generalized MAPK signaling pathway showing potential intervention points for kinase inhibitors.
While both purine and imidazo[4,5-d]pyridazine analogs can target the same node in a pathway (e.g., a specific kinase), the subtle differences in their binding modes can lead to different downstream consequences or varied off-target profiles, which is a critical consideration in drug development.
Experimental Protocols for Comparative Evaluation
Objective comparison requires robust and standardized experimental protocols. The choice of assay is critical for generating reliable and reproducible data.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for comparing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[9]
Principle: Kinase activity results in the conversion of ATP to ADP. The assay quantifies the amount of ADP produced by first eliminating the remaining ATP and then converting the ADP back into ATP, which is used to drive a luciferase reaction. The resulting luminescence is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (both purine and imidazo[4,5-d]pyridazine analogs) in an appropriate solvent like DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration-response curve.
-
Reagent Preparation: Reconstitute the kinase, substrate, and ATP according to the supplier's instructions. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture.
-
Add 0.5 µL of the serially diluted test compounds or control (DMSO).
-
Pre-incubate for 15 minutes at room temperature to allow compound binding to the kinase.[9]
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate for the optimized reaction time (e.g., 60-120 minutes) at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Figure 3. Workflow for a luminescence-based kinase inhibition assay.
Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol provides a general framework for assessing the ability of a compound to protect host cells from virus-induced cell death.[14][15]
Principle: Many viruses cause visible damage and death to the cells they infect, a phenomenon known as the cytopathic effect (CPE). An effective antiviral agent will protect the cells from CPE. Cell viability can be quantified using dyes like neutral red or luminescence-based reagents (e.g., CellTiter-Glo®).[14][16]
Step-by-Step Methodology:
-
Cell Plating: Seed a suitable host cell line (e.g., Vero cells) into 96-well plates at a density that will result in a near-confluent monolayer the next day.[14]
-
Compound Preparation: Prepare serial half-log10 dilutions of the test compounds in cell culture medium.[14]
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted compounds to the wells. Include "cells only" (for cytotoxicity) and "virus only" (for maximal CPE) controls.
-
Add a standardized amount of virus to the appropriate wells.
-
Incubate the plates at 37°C in a CO₂ incubator until at least 80% CPE is observed in the virus control wells.[14]
-
-
Quantify Cell Viability:
-
Remove the medium.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[16]
-
Measure the signal (luminescence or absorbance) with a plate reader.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from CPE.
-
In parallel, calculate the 50% cytotoxic concentration (CC₅₀) from the uninfected, compound-treated wells.
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
Conclusion and Future Outlook
The comparative analysis of 1H-Imidazo[4,5-d]pyridazine and purine analogs reveals the power of bioisosteric replacement as a strategy in drug discovery. While purines provide a rich foundation of bioactive scaffolds, the imidazo[4,5-d]pyridazine core offers a distinct set of physicochemical properties that can be exploited to overcome limitations of traditional purine analogs, such as improving selectivity, altering metabolic fate, and discovering novel binding interactions. As our understanding of target biology deepens, the rational design of such analogs, guided by robust comparative bioactivity testing, will continue to be a vital engine for the development of next-generation therapeutics.
References
-
3PubMed.
-
14Protocols.io.
-
12PubMed.
-
4Ingenta Connect.
-
17Thermo Fisher Scientific.
-
18Celtarys Research.
-
1Massive Bio.
-
2ResearchGate.
-
10YouTube.
-
7PubMed.
-
8PubMed.
-
15Utah State University.
-
19Reaction Biology.
-
16Bio-protocol.
-
20viresolve.com.
-
11Drugs.com.
-
9Domainex.
-
13MDPI.
-
5PubMed.
-
6PubMed.
Sources
- 1. massivebio.com [massivebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A purine analog kinase inhibitor, calcium/calmodulin-dependent protein kinase II inhibitor 59, reveals a role for calcium/calmodulin-dependent protein kinase II in insulin-stimulated glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. youtube.com [youtube.com]
- 11. drugs.com [drugs.com]
- 12. Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - NL [thermofisher.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Researcher's Guide to Evaluating the Selectivity of 1H-Imidazo[4,5-d]pyridazine-Based Kinase Inhibitors
The 1H-imidazo[4,5-d]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its structural resemblance to purine nucleosides allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the development of therapies for cancer, inflammatory disorders, and other diseases.[1][2] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous and multi-faceted approach to evaluating the selectivity of these inhibitors is paramount for successful drug development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of 1H-imidazo[4,5-d]pyridazine-based inhibitors. We will delve into the rationale behind various experimental approaches, provide detailed protocols for key assays, and present a comparative overview of selectivity data for representative compounds from this class.
The Logic of Selectivity Profiling: A Multi-Tiered Approach
A robust evaluation of inhibitor selectivity is not a single experiment but rather a staged process that moves from broad, high-throughput screening to more focused, in-depth characterization. This tiered approach allows for the efficient allocation of resources and provides a progressively clearer picture of a compound's interaction with the human kinome.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Establishing a Baseline - Primary Target Engagement and Broad Kinome Screening
The initial phase of selectivity profiling aims to confirm that the inhibitor engages its intended target and to cast a wide net to identify potential off-targets across the kinome.
Experimental Approach: Large-Scale Kinome Profiling
Technologies like KINOMEscan® offer a high-throughput method to assess the binding of an inhibitor to a large panel of kinases, often over 400.[3][4] This competition binding assay provides a quantitative measure of how strongly a compound interacts with each kinase in the panel.[4]
Why this is the right first step: A broad kinome scan provides an unbiased overview of a compound's selectivity profile early in the discovery process. This allows for the early identification of potential liabilities and can guide structure-activity relationship (SAR) studies to improve selectivity. The data generated, often presented as a percentage of control or a selectivity score, allows for a direct comparison of different inhibitors.[5]
Data Interpretation: The results are typically visualized in a "TREEspot" diagram, where interactions are mapped onto a phylogenetic tree of the human kinome.[3] A highly selective inhibitor will show strong interaction with its intended target and minimal binding to other kinases. Quantitative metrics, such as the S(10) selectivity score (the number of kinases inhibited by >90% at a 10 µM concentration), can be used for a more objective comparison.[5]
Tier 2: Quantifying Potency and Affinity - Biochemical Assays
Once the initial selectivity landscape is established, the next step is to quantify the potency and binding affinity of the inhibitor against its primary target and any significant off-targets identified in Tier 1.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[6] A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[6] This assay is widely used to determine the IC50 value of an inhibitor, which is the concentration required to inhibit 50% of the kinase's activity.[7]
Step-by-Step Methodology:
-
Kinase Reaction: Combine the kinase, substrate, ATP, and varying concentrations of the inhibitor in a suitable buffer. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal proportional to the ATP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Why this method is chosen: The ADP-Glo™ assay is a robust and sensitive method that is amenable to high-throughput screening.[8] It is a universal assay that can be used for virtually any kinase, making it a versatile tool for selectivity profiling.[6]
Alternative Biochemical Assays
Other valuable biochemical assays for determining inhibitor potency include:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays measure the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.[6]
-
Mobility Shift Assays (MSA): These assays directly measure the phosphorylation of a substrate by separating the phosphorylated and non-phosphorylated forms based on their charge or size.[9]
Tier 3: The Cellular Context - Validating Selectivity in a Biological System
Biochemical assays provide valuable information about the direct interaction between an inhibitor and a kinase. However, the cellular environment is far more complex, with factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins influencing an inhibitor's efficacy and selectivity.[10] Therefore, it is crucial to validate selectivity in a cellular context.
Experimental Protocol: Western Blotting for Downstream Signaling
A common and effective method to assess target engagement and selectivity in cells is to monitor the phosphorylation state of the kinase's downstream substrates via Western blotting.[11]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of the inhibitor for a specific duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to an enzyme for detection.
-
Signal Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of the signaling pathway.
Why this approach is critical: This method provides direct evidence of the inhibitor's functional effect on its target pathway within a living cell. By examining the phosphorylation of substrates of both the intended target and potential off-targets, one can gain a clearer understanding of the inhibitor's cellular selectivity.
Comparative Analysis of 1H-Imidazo[4,5-d]pyridazine-Based Inhibitors
The 1H-imidazo[4,5-d]pyridazine scaffold has been successfully employed to develop inhibitors with varying selectivity profiles, targeting a diverse range of kinases.
| Inhibitor Class | Primary Target(s) | Key Selectivity Data | Reference(s) |
| Imidazo[1,2-b]pyridazines | IRAK4 | IC50 = 1.3 nM for IRAK4; favorable kinase selectivity profile.[11][12] | [11][12] |
| Haspin | Compound 21 : IC50 = 6 nM for Haspin; >700-fold selective over CDK2.[13] | [13] | |
| DYRKs/CLKs | Potent and selective inhibitors of DYRK1A with improved selectivity over CLK kinases.[14] | [14] | |
| TYK2 (JH2 domain) | Allosteric inhibitors with selectivity over the TYK2 JH1 domain.[15] | [15] | |
| Imidazo[4,5-b]pyrazines | c-Met | Compound 1D-2 : IC50 = 1.45 nM for c-Met; exquisite selectivity.[16] | [16] |
| Imidazo[1,5-a]pyrazines | BTK | Acalabrutinib: IC50 = 3 nM for BTK; highly selective over EGFR, ITK, and Tec.[17] | [17] |
| Imidazo[4,5-b]pyridines | FLT3/Aurora Kinases | Dual inhibitor with few off-target kinase activities across the kinome.[5] | [5] |
Note: IC50 values are a measure of potency and can vary depending on the assay conditions. Direct comparison of absolute values across different studies should be done with caution.
The data in the table highlights the versatility of the imidazopyridazine scaffold. For instance, imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective inhibitors of IRAK4 and Haspin.[12][13] In contrast, some imidazo[4,5-b]pyridine-based compounds have been intentionally designed as dual inhibitors, such as those targeting both FLT3 and Aurora kinases for the treatment of acute myeloid leukemia.[5] This underscores the importance of tailoring the selectivity profile to the specific therapeutic application. Acalabrutinib, an imidazo[1,5-a]pyrazine, serves as an excellent example of a highly selective kinase inhibitor, which contributes to its improved safety profile compared to the first-generation BTK inhibitor, ibrutinib.[17][18]
Conclusion: A Holistic View of Selectivity
Evaluating the selectivity of 1H-imidazo[4,5-d]pyridazine-based inhibitors is a critical and multifaceted process that is essential for the development of safe and effective kinase-targeted therapies. A purely biochemical approach is insufficient; it must be complemented by cellular assays to understand how an inhibitor behaves in a more physiologically relevant context. By employing a tiered strategy that encompasses broad kinome screening, quantitative biochemical characterization, and functional cellular validation, researchers can build a comprehensive selectivity profile. This detailed understanding enables informed decisions to be made during lead optimization and preclinical development, ultimately increasing the probability of advancing a successful drug candidate to the clinic.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Al-Rashida, M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2139-2165. Retrieved from [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. Retrieved from [Link]
-
Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(16), 3660-3671. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Ciemny, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i797-i805. Retrieved from [Link]
-
Chen, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 189, 112067. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 189, 112067. Retrieved from [Link]
-
Bare, L., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 208, 112781. Retrieved from [Link]
-
Da Cunha, T., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. RSC Medicinal Chemistry, 14(5), 786-814. Retrieved from [Link]
-
Ali, M. A., et al. (2019). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. Retrieved from [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
-
Chen, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 189, 112067. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(6), 3972-3984. Retrieved from [Link]
-
Moslin, R., et al. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 9(1), 104-110. Retrieved from [Link]
-
Stylianesi, E., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 268, 116239. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. news-medical.net [news-medical.net]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
Performance Benchmark: 1H-Imidazo[4,5-d]pyridazine Derivatives versus Standard-of-Care Kinase Inhibitors
A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Superior Kinase Inhibitors in Oncology
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of small molecule kinase inhibitors that can offer improved efficacy, selectivity, and safety profiles over existing treatments. The 1H-Imidazo[4,5-d]pyridazine scaffold has emerged as a promising heterocyclic core for the design of novel kinase inhibitors, owing to its structural resemblance to purines and its ability to be readily functionalized. This guide provides a comprehensive framework for benchmarking the performance of novel 1H-Imidazo[4,5-d]pyridazine-based kinase inhibitors against the current standard-of-care drugs, specifically focusing on the well-established therapeutic area of Estrogen Receptor-positive (ER+) breast cancer and the role of Cyclin-Dependent Kinase (CDK) inhibitors.
Derivatives of the broader imidazopyridazine class have demonstrated significant potential as inhibitors of various kinases, including CDKs, which are critical regulators of the cell cycle.[1][2] In ER+ breast cancer, the dysregulation of the CDK4/6 pathway is a key driver of proliferation.[3][4] The current standard-of-care for advanced or metastatic ER+/HER2- breast cancer involves the use of CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib in combination with endocrine therapy.[3][4][5][6] These drugs have significantly improved progression-free survival for patients.[3][4] Therefore, any new therapeutic candidate, such as a novel 1H-Imidazo[4,5-d]pyridazine derivative, must be rigorously benchmarked against these established agents to demonstrate its potential clinical value.
This guide will delineate the critical experimental workflows and data interpretation necessary for a robust head-to-head comparison. We will explore the underlying signaling pathways, provide detailed protocols for key assays, and present a framework for interpreting the resulting data.
The Target Pathway: CDK4/6 in ER+ Breast Cancer
In ER+ breast cancer, the estrogen receptor drives the expression of Cyclin D, which in turn complexes with and activates CDK4 and CDK6. This activated complex phosphorylates the Retinoblastoma (Rb) protein, leading to its inactivation. Phosphorylated Rb releases the E2F transcription factor, which then initiates the transcription of genes required for the G1 to S phase transition of the cell cycle, ultimately leading to cell proliferation.[3][4] Standard-of-care CDK4/6 inhibitors block this phosphorylation step, inducing G1 cell cycle arrest and preventing cancer cell division.[3]
Caption: Multi-tiered experimental workflow for benchmarking.
Tier 1: In Vitro Biochemical Assays
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel 1H-Imidazo[4,5-d]pyridazine derivative against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes and compare it to standard-of-care drugs.
Causality of Experimental Choices: This is the foundational assay to establish direct target inhibition. By quantifying the IC50, we can directly compare the potency of the novel compound to established drugs at the molecular level. Using both CDK4 and CDK6 complexes is crucial as some standard drugs exhibit differential activity. [7] Protocol:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, test compounds (1H-Imidazo[4,5-d]pyridazine derivative and standard-of-care drugs), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds and standard-of-care drugs.
-
In a 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinome Selectivity Profiling
Objective: To assess the selectivity of the novel compound across a broad panel of human kinases.
Causality of Experimental Choices: High selectivity is a desirable trait for modern kinase inhibitors to minimize off-target effects and potential toxicity. A broad kinome scan provides a comprehensive view of the compound's specificity compared to standard drugs, which are known to have some off-target activities. [7]This is a critical step for predicting potential side effects and understanding the compound's mechanism of action.
Protocol:
-
Service: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology).
-
Procedure:
-
Submit the 1H-Imidazo[4,5-d]pyridazine derivative and standard-of-care drugs for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).
-
The service provider will perform binding or activity assays for each kinase.
-
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. A lower number of off-target hits with significant inhibition indicates higher selectivity. This can be visualized using a dendrogram.
Tier 2: Cell-Based Assays
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI50) of the novel compound in ER+ breast cancer cell lines (e.g., MCF-7, T-47D) and compare it to standard-of-care drugs.
Causality of Experimental Choices: This assay moves from the molecular to the cellular level, assessing the compound's ability to inhibit cancer cell growth. Using well-characterized ER+ breast cancer cell lines ensures the relevance of the model system to the intended therapeutic indication.
Protocol:
-
Reagents: ER+ breast cancer cell lines, appropriate cell culture medium, fetal bovine serum, penicillin/streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and standard-of-care drugs for 72 hours.
-
Add the cell viability reagent and measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of compound concentration to calculate the GI50 value.
Cell Cycle Analysis
Objective: To confirm that the inhibition of cell proliferation is due to G1 phase cell cycle arrest.
Causality of Experimental Choices: This mechanistic assay validates that the compound's cellular effect is consistent with the known mechanism of CDK4/6 inhibition. A significant increase in the G1 population and a decrease in the S and G2/M populations would be the expected outcome.
Protocol:
-
Reagents: ER+ breast cancer cell lines, test compounds, phosphate-buffered saline (PBS), ethanol for fixation, and a DNA staining solution (e.g., propidium iodide/RNase staining buffer).
-
Procedure:
-
Treat cells with the test compounds at concentrations around their GI50 for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Stain the cells with the DNA staining solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each treatment condition.
Target Engagement Western Blot
Objective: To demonstrate that the compound inhibits the phosphorylation of Rb in a cellular context.
Causality of Experimental Choices: This is a direct measure of target engagement within the cell. Observing a dose-dependent decrease in phosphorylated Rb (p-Rb) provides strong evidence that the compound is hitting its intended target in the cellular environment.
Protocol:
-
Reagents: ER+ breast cancer cell lines, test compounds, lysis buffer, primary antibodies (anti-p-Rb, anti-total Rb, anti-β-actin), and a secondary antibody conjugated to HRP.
-
Procedure:
-
Treat cells with increasing concentrations of the test compounds for a short duration (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Rb signal to total Rb and the loading control (β-actin).
Data Summary and Comparison
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Parameter | 1H-Imidazo[4,5-d]pyridazine Derivative | Palbociclib | Ribociclib | Abemaciclib |
| CDK4 IC50 (nM) | Experimental Value | ~11 | ~10 | ~2 |
| CDK6 IC50 (nM) | Experimental Value | ~16 | ~39 | ~10 |
| MCF-7 GI50 (nM) | Experimental Value | ~80 | ~110 | ~30 |
| T-47D GI50 (nM) | Experimental Value | ~60 | ~100 | ~20 |
| G1 Arrest (at GI50) | Experimental Value | Significant Increase | Significant Increase | Significant Increase |
| p-Rb Inhibition | Experimental Value | Dose-dependent | Dose-dependent | Dose-dependent |
| Key Off-Targets | Experimental Value | Multiple | Multiple | Multiple, including CDK1/2 [7] |
Note: IC50 and GI50 values for standard-of-care drugs are approximate and can vary between studies.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the performance of novel 1H-Imidazo[4,5-d]pyridazine-based kinase inhibitors against established standard-of-care drugs. A promising derivative would ideally exhibit:
-
Potency: IC50 and GI50 values that are comparable to or better than the standard-of-care drugs.
-
Selectivity: A cleaner kinome profile, suggesting a potentially wider therapeutic window and fewer off-target side effects.
-
Mechanism of Action: Clear evidence of on-target activity, demonstrated by G1 cell cycle arrest and inhibition of Rb phosphorylation.
Positive results from these foundational studies would provide a strong rationale for advancing a candidate to more complex models, such as those evaluating activity in drug-resistant cell lines and in vivo tumor xenograft studies. The ultimate goal is to identify new therapeutic agents that can overcome the limitations of current treatments and improve patient outcomes.
References
-
After a CDK4/6 Inhibitor: State of the Art in Hormone Receptor–Positive Metastatic Breast Cancer - ASCO Publications. [Link]
-
CDK inhibitors (Cyclin-dependent kinase) - Standard of Care. [Link]
-
JAK Inhibitors Setting New Standards in Inflammatory Disease Treatment - differ.blog. [Link]
-
Synthesis of 1-(2'-Deoxy-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]-pyridazine-4,7(5H,6H)-dione: A Potential Building Block for Antisense Applications - MDPI. [Link]
-
CDK4/6 Inhibitors: A New Era in Cancer Therapeutics - DelveInsight. [Link]
-
CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? - MDPI. [Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. [Link]
-
Changing Standards of Care for Use of CDK4 and 6 Inhibitors in the Treatment of Breast Cancer - YouTube. [Link]
Sources
- 1. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. standardofcare.com [standardofcare.com]
- 4. CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? | MDPI [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. CDK4/6 Inhibitors: A New Era in Cancer Therapeutics [delveinsight.com]
- 7. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Independent Verification of Biological Targets for 1H-Imidazo[4,5-d]pyridazine-Based Compounds
The 1H-Imidazo[4,5-d]pyridazine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases and other enzymes.[1] Its structural similarity to endogenous purines allows it to interact with a variety of ATP-binding sites, making it a fertile ground for the development of novel therapeutics.[1] However, the promiscuity of this scaffold necessitates a rigorous and independent verification of its biological targets to ensure the development of safe and effective drugs. This guide provides a comparative overview of modern experimental strategies for the unambiguous identification and validation of protein targets for novel compounds based on the 1H-Imidazo[4,5-d]pyridazine core.
The Imperative of Target Validation in Drug Discovery
Phenotypic screening, where compounds are evaluated based on their effects on cellular or organismal behavior, has seen a resurgence in drug discovery.[2][3] This approach can lead to the discovery of first-in-class molecules without prior knowledge of their specific protein targets.[3] However, to advance these "hit" compounds through the development pipeline, a thorough understanding of their mechanism of action is crucial.[3][4] This process, known as target deconvolution, aims to identify the specific molecular targets responsible for the observed phenotypic changes.[2][5] Failure to accurately identify all targets can lead to unexpected off-target effects and potential toxicity, often resulting in late-stage clinical trial failures.[6] Therefore, employing orthogonal, independent methods to verify the biological targets of a new chemical entity is not just good scientific practice but a critical step in modern drug development.
A Comparative Analysis of Target Verification Methodologies
Several powerful techniques can be employed to identify and validate the biological targets of a small molecule inhibitor. This guide will focus on three widely adopted and complementary approaches: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and Chemoproteomics. We will explore the principles, advantages, and limitations of each, providing illustrative data for a hypothetical 1H-Imidazo[4,5-d]pyridazine-based inhibitor, "Compound X."
Broad-Spectrum Kinase Profiling: Mapping the Kinome Interactome
Given that many imidazopyridazine derivatives are designed as kinase inhibitors, a logical first step is to assess the compound's interaction with a large panel of kinases.[7][8][9] Kinome profiling services offer a broad screen of hundreds of purified kinases, providing a comprehensive overview of a compound's potency and selectivity.[10]
Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Radiometric assays, such as the HotSpot™ and ³³PanQinase™ platforms, quantify the transfer of ³³P-labeled phosphate from ATP to a substrate.[10]
Experimental Data Snapshot: Kinome Scan of Compound X
| Kinase Target | % Inhibition at 1 µM Compound X | IC50 (nM) |
| Pim-1 | 98% | 15 |
| Pim-2 | 95% | 25 |
| Pim-3 | 85% | 150 |
| Aurora Kinase A | 45% | > 1000 |
| FLT3 | 30% | > 1000 |
| BTK | 10% | > 1000 |
| ... (300+ other kinases) | <10% | > 1000 |
This hypothetical data suggests that Compound X is a potent and selective inhibitor of the Pim family of kinases.
Advantages:
-
Comprehensive: Screens against a large portion of the human kinome, revealing both intended targets and potential off-targets.[10][11]
-
Quantitative: Provides IC50 values, allowing for direct comparison of potency against different kinases.
-
High-Throughput: Enables rapid screening of multiple compounds.[12]
Limitations:
-
In Vitro System: Uses purified, recombinant enzymes, which may not fully recapitulate the native protein conformation or the cellular environment.[6]
-
Lacks Cellular Context: Does not account for cell permeability, intracellular drug concentrations, or the presence of competing endogenous ligands like ATP.[13]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's engagement with its target protein within the complex environment of a living cell or even in tissues.[6][13][14][15]
Principle: The binding of a ligand, such as Compound X, to its target protein generally increases the protein's thermal stability.[14][15] In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The stabilized protein will remain in solution at higher temperatures compared to the unbound protein, which will denature and precipitate. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[13][16]
Experimental Workflow for CETSA
Caption: CETSA workflow for verifying target engagement.
Illustrative CETSA Data for Compound X and Pim-1 Kinase
| Temperature (°C) | % Soluble Pim-1 (Vehicle) | % Soluble Pim-1 (10 µM Compound X) |
| 42 | 100 | 100 |
| 46 | 95 | 100 |
| 50 | 75 | 98 |
| 54 | 40 | 90 |
| 58 | 15 | 70 |
| 62 | 5 | 45 |
| 66 | <1 | 10 |
This data demonstrates a significant thermal shift for Pim-1 in the presence of Compound X, confirming direct binding in a cellular context.
Advantages:
-
Physiologically Relevant: Confirms target engagement in intact cells, accounting for cell permeability and other cellular factors.[13][15]
-
Label-Free: Does not require modification of the compound or the target protein.[3]
-
Versatile: Can be adapted for use in cell lysates, tissues, and for high-throughput screening formats.[14][16]
Limitations:
-
Target-Specific Antibodies Required: Traditional CETSA with Western blotting requires a specific and high-quality antibody for each target being investigated.
-
Not a Discovery Tool: It is primarily used to validate suspected targets rather than for de novo target identification, although proteome-wide CETSA (thermal proteome profiling) can be used for discovery.[3]
Chemoproteomics: Unbiased, Proteome-Wide Target Identification
Chemoproteomics provides a powerful, unbiased approach to identify the full spectrum of protein targets that a compound interacts with in a complex biological sample.[2][4][5] This is particularly valuable for identifying unexpected off-targets that would be missed by candidate-driven approaches.
Principle: A common chemoproteomics strategy is affinity-based protein profiling. This involves synthesizing a version of the compound of interest (in this case, an analogue of Compound X) that is "tagged" with a reactive group (e.g., an alkyne for "click chemistry") or an affinity handle (e.g., biotin). This chemical probe is incubated with a cell lysate, and the proteins that bind to it are then enriched and identified by mass spectrometry. A key control is a competition experiment, where the lysate is pre-incubated with an excess of the original, untagged "free" compound. True targets will show reduced binding to the probe in the presence of the competitor.[4][17]
Chemoproteomics Experimental Design
Caption: Affinity-based chemoproteomics workflow.
Hypothetical Chemoproteomics Results for Compound X
| Protein Identified | Fold Enrichment (Probe vs. Control) | Fold Reduction with Competition | Conclusion |
| Pim-1 | 25.3 | 22.1 | High-Confidence Target |
| Pim-2 | 18.9 | 16.5 | High-Confidence Target |
| Pim-3 | 8.2 | 6.8 | Probable Target |
| HSP90 | 5.5 | 1.2 | Non-specific binder |
| Tubulin | 4.8 | 0.8 | Non-specific binder |
This quantitative mass spectrometry data confirms the Pim kinases as the primary, specific targets of Compound X, as their enrichment is significantly reduced by competition with the free drug.
Advantages:
-
Unbiased Discovery: Identifies targets across the entire proteome without prior assumptions.[5]
-
High Specificity: Competition experiments effectively distinguish true targets from non-specific binders.[4]
-
Provides a Global View: Can reveal novel biology and potential polypharmacology of a compound.[17]
Limitations:
-
Requires Chemical Synthesis: A suitable chemical probe of the parent molecule must be synthesized, which can be challenging.
-
Potential for Artifacts: The tag or linker could alter the binding properties of the compound or create steric hindrance.
-
Technically Demanding: Requires expertise in proteomics and mass spectrometry.
Synthesizing the Evidence: A Self-Validating System
The true power of these methods lies in their combined, orthogonal application. A successful target validation campaign for a novel 1H-Imidazo[4,5-d]pyridazine derivative like Compound X would follow a logical progression, with each step validating the last.
-
Hypothesis Generation (Kinome Profiling): A broad in vitro screen identifies the Pim kinase family as high-potency targets.
-
Cellular Confirmation (CETSA): The in vitro finding is confirmed in a physiological context, demonstrating that Compound X engages Pim-1 inside living cells.
-
Unbiased Validation (Chemoproteomics): A proteome-wide search independently and conclusively identifies the Pim kinases as the most significant and specific interactors, while also ruling out other potential off-targets.
This multi-pronged approach provides a robust and trustworthy body of evidence, giving researchers high confidence in the identified biological targets and paving the way for further preclinical and clinical development.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line endogenously expressing Pim-1) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of Compound X or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
-
Heating Step:
-
Place the PCR tubes in a thermal cycler with a temperature gradient block.
-
Heat the samples for 3 minutes at the desired temperatures (e.g., a gradient from 42°C to 66°C), followed by cooling for 3 minutes at room temperature.[16]
-
-
Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-Pim-1).
-
Quantify the band intensities to determine the percentage of soluble protein at each temperature.
-
Protocol 2: Affinity-Based Chemoproteomics
-
Probe Synthesis:
-
Synthesize an analogue of Compound X containing a linker and a terminal alkyne group for click chemistry.
-
-
Lysate Preparation:
-
Grow cells and harvest them. Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competition and Probe Incubation:
-
For the competition sample, pre-incubate the cell lysate (e.g., 1 mg of total protein) with a 100-fold excess of free Compound X for 1 hour at 4°C.
-
For the probe sample, incubate the lysate with vehicle.
-
Add the alkyne-tagged Compound X probe to all samples and incubate for 1-2 hours at 4°C.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction by adding biotin-azide to the lysates.
-
Add streptavidin-agarose beads to the lysates and incubate for 2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
-
Washing and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
Calculate the fold-enrichment for each identified protein in the probe sample relative to a control and the fold-reduction in the competition sample.
-
References
- Chemoproteomics, A Broad Avenue to Target Deconvolution.Advanced Science (Weinheim, Baden-Wurttemberg, Germany).
- An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.ACS Publications.
- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling.PubMed.
- Mapping the Protein Kinome: Current Strategy and Future Direction.PubMed Central.
- Stability-based approaches in chemoproteomics.PubMed Central.
- A brief introduction to chemical proteomics for target deconvolution.European Review for Medical and Pharmacological Sciences.
- Cellular thermal shift assay (CETSA).Bio-protocol.
- Global Kinome Profiling for Personalized Medicine.Thermo Fisher Scientific.
- Recent advances in methods to assess the activity of the kinome.PubMed Central.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
- Kinase Panel Screening and Profiling Service.Reaction Biology.
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.PubMed.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.NIH.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.PubMed Central.
- Exploring the untapped pharmacological potential of imidazopyridazines.PubMed Central.
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. europeanreview.org [europeanreview.org]
Safety Operating Guide
Navigating the Unseen Hazard: A Guide to the Proper Disposal of 1H-Imidazo[4,5-d]pyridazine
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 1H-Imidazo[4,5-d]pyridazine, this guide synthesizes best practices for the disposal of nitrogen-containing heterocyclic compounds, adhering to general principles of hazardous waste management promulgated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
As a novel heterocyclic compound, 1H-Imidazo[4,5-d]pyridazine and its derivatives are of significant interest in medicinal chemistry for their potential pharmacological activities.[1][2] While the full toxicological and environmental impact of this specific compound is not yet extensively documented, its structural similarity to other nitrogen-containing heterocycles necessitates a cautious and systematic approach to its disposal.[3][4] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of 1H-Imidazo[4,5-d]pyridazine waste safely and in compliance with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the nitrogen-rich structure of 1H-Imidazo[4,5-d]pyridazine, it is prudent to assume potential hazards, including but not limited to, skin and eye irritation, respiratory tract irritation upon inhalation of dust or aerosols, and potential toxicity. The thermal decomposition of nitrogen-containing compounds can also release toxic gases such as nitrogen oxides and hydrogen cyanide.
Minimum Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges should be used if handling fine powders outside of a fume hood or in case of a spill.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collection: Place all contaminated materials into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
Waste Disposal: All cleanup materials must be treated as hazardous waste and disposed of accordingly.[5]
Waste Categorization and Segregation
Proper waste management begins with accurate categorization. Based on the characteristics of similar nitrogen-containing heterocyclic compounds, 1H-Imidazo[4,5-d]pyridazine waste should be handled as hazardous chemical waste.
| Waste Stream | Description | Recommended Segregation |
| Solid Waste | Unused or expired 1H-Imidazo[4,5-d]pyridazine, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE. | Collect in a designated, labeled, and sealed container for solid hazardous chemical waste. Ensure the container is compatible with the chemical and will not leak or rupture.[6] |
| Liquid Waste (Non-aqueous) | Solutions of 1H-Imidazo[4,5-d]pyridazine in organic solvents. | Collect in a designated, labeled, and sealed container for flammable or halogenated organic waste, depending on the solvent. Do not mix incompatible solvents. The container should have at least one inch of headroom to allow for expansion.[6] |
| Liquid Waste (Aqueous) | Aqueous solutions containing 1H-Imidazo[4,5-d]pyridazine. | Collect in a designated, labeled, and sealed container for aqueous hazardous waste. Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[6] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with 1H-Imidazo[4,5-d]pyridazine. | Place in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps. |
| Grossly Contaminated Labware | Glassware or equipment that cannot be effectively decontaminated. | Should be treated as solid waste. If the labware is broken, it should be placed in a designated broken glass container that is clearly labeled as chemically contaminated. |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is essential for the safe and compliant disposal of 1H-Imidazo[4,5-d]pyridazine waste.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "1H-Imidazo[4,5-d]pyridazine."
-
List all other components of the waste, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Disposal:
Disposal Decision Workflow
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. connmaciel.com [connmaciel.com]
- 9. danielshealth.com [danielshealth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Imidazo[4,5-d]pyridazine
As researchers and drug development professionals, our work with novel heterocyclic compounds like 1H-Imidazo[4,5-d]pyridazine places us at the forefront of innovation. This compound, a structural analog of purine, belongs to a class of molecules known for significant biological activity, including potential antineoplastic properties.[1] While this potential is exciting, it also necessitates a rigorous and informed approach to laboratory safety. The absence of comprehensive toxicological data for 1H-Imidazo[4,5-d]pyridazine itself compels us to adopt a precautionary principle. Our safety protocols must be guided by the hazard profiles of structurally similar compounds and the general best practices for handling potentially hazardous or cytotoxic substances.
This guide provides a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with 1H-Imidazo[4,5-d]pyridazine. Our objective is to build a self-validating system of safety that protects the researcher, preserves the integrity of the experiment, and ensures institutional compliance.
The Causality of Hazard: Why We Exercise Heightened Caution
1H-Imidazo[4,5-d]pyridazine is an organonitrogen heterocyclic compound.[1] Its core structure is shared by a family of molecules with known biological effects. Data from close structural analogs, such as 1H-imidazo[4,5-b]pyrazine, provide critical insights into its potential hazards. The Globally Harmonized System (GHS) classifications for this analog include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[2]
Furthermore, as a purine analog, there is a logical basis to infer potential for cytotoxicity and other systemic effects. Purine analogs are a class of antimetabolites used in chemotherapy that can interfere with DNA synthesis.[3] This class of compounds can induce profound immunosuppression and may present other dose-limiting toxicities.[3][4] Therefore, treating 1H-Imidazo[4,5-d]pyridazine as a potentially hazardous drug is not merely a suggestion; it is a scientifically-grounded necessity.
| Potential Hazard | Basis of Concern (Evidence from Analogs) | Primary Exposure Route |
| Acute Toxicity (Oral) | Harmful if swallowed (H302 Warning for 1H-imidazo[4,5-b]pyrazine).[2][5] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation (H315 Warning for 1H-imidazo[4,5-b]pyrazine).[2] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319 Warning for 1H-imidazo[4,5-b]pyrazine).[2] | Ocular Contact |
| Respiratory Irritation | May cause respiratory irritation (H335 Warning for 1H-imidazo[4,5-b]pyrazine).[2] | Inhalation |
| Potential Cytotoxicity | Classifed as a purine analog, a family of compounds with known antineoplastic and cytotoxic activity.[1][3] | Dermal Contact, Inhalation, Ingestion |
Core PPE Directives: A Multi-Layered Defense
The selection of PPE is not a checklist but a dynamic risk assessment. Given the potential for high potency, the following multi-layered approach is mandated.
Hand Protection: The Imperative of Double Gloving
Skin contact is a primary route of exposure for chemical hazards.[6] For compounds like 1H-Imidazo[4,5-d]pyridazine, a single pair of gloves is insufficient.
-
Protocol: Always wear two pairs of powder-free nitrile gloves. The use of powder-free gloves is critical to avoid aerosolizing contaminants.[6]
-
Causality: The outer glove absorbs the initial contamination during handling. The inner glove provides a second, uncontaminated barrier, protecting the skin during the critical doffing (removal) process. This system significantly reduces the risk of dermal exposure.
-
Integrity: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a breach is observed.[6][7] The outer glove should be placed over the cuff of the lab gown to create a secure seal.[6]
Body Protection: Beyond the Standard Lab Coat
Due to the potential cytotoxicity, a standard cotton lab coat is inadequate. A disposable, fluid-resistant gown is required.
-
Protocol: Wear a disposable, solid-front, back-closing gown made of a low-lint material.[7] Cuffs should be tight-fitting (knit or elastic).[7]
-
Causality: A back-closing gown eliminates the potential for frontal splash exposure through gaps between buttons. The low-lint material minimizes particulate contamination of your experiment, while the fluid resistance provides a barrier against spills.
-
Integrity: Gowns should be changed immediately after a spill or every two to three hours during continuous work.[7] Gowns used while handling this compound must not be worn outside the designated laboratory area.
Eye and Face Protection: Shielding Sensitive Mucous Membranes
-
Protocol: At a minimum, wear ANSI Z87.1-compliant chemical splash goggles.[8] When there is a significant risk of splash or aerosol generation (e.g., preparing stock solutions, sonicating samples), a full-face shield must be worn in addition to safety goggles.[8]
-
Causality: Goggles provide a seal around the eyes to protect from splashes from any direction. A face shield protects the entire face from direct splashes but does not provide a seal against vapors or fine mists, hence why it must be used with goggles.[8]
Respiratory Protection: Controlling Inhalation Risk
The primary inhalation risk comes from handling the compound as a solid powder. All such work must be performed within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Protocol: When handling the solid compound outside of a containment device (a practice that should be strictly avoided) or when there is a risk of aerosolization that cannot be controlled by engineering means, respiratory protection is required. An N95 respirator is the minimum requirement.[9]
-
Causality: Surgical masks offer no protection against chemical dust or vapors.[9] A fitted N95 respirator is designed to filter out fine particulates, providing a necessary barrier to protect the respiratory tract from this potentially hazardous compound.[2]
Operational Plan: Integrating Safety into Your Workflow
This section provides procedural guidance for key laboratory operations.
PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is as critical as the equipment itself. Incorrect doffing can lead to self-contamination.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Guide: Weighing Solid 1H-Imidazo[4,5-d]pyridazine
-
Preparation: Don all required PPE as per the donning sequence diagram. Ensure a chemical fume hood is certified and functioning correctly.
-
Containment: Line the work surface of the fume hood and the balance with disposable, absorbent plastic-backed pads.
-
Handling: Use dedicated spatulas and weighing boats. Handle the stock vial with care, avoiding any disturbance that could generate dust.
-
Weighing: Open the container inside the fume hood. Carefully dispense the required amount onto the weighing boat. Close the primary container immediately.
-
Cleanup: Using a damp wipe, carefully clean the spatula and any surfaces. Dispose of the wipe, weighing boat, and absorbent pad into a designated hazardous waste container inside the fume hood.
-
Transport: Place the weighed compound in a sealed, labeled secondary container before removing it from the fume hood.
Emergency and Disposal Protocols
Exposure Response Plan
Immediate and correct action is vital in the event of an exposure. All labs must have accessible safety showers and eyewash stations.[10]
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[10][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5] |
Spill Management
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, cover the spill with an inert absorbent material (e.g., sand, silica gel, or commercial spill pads).[12]
-
PPE: Don appropriate PPE, including double gloves, gown, goggles, and a respirator if the spill involves powder.
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12] Clean the area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[11]
Disposal Plan
All materials contaminated with 1H-Imidazo[4,5-d]pyridazine must be treated as hazardous chemical waste.
-
PPE Disposal: Outer gloves, gowns, and any other disposable PPE should be removed before leaving the work area and placed in a clearly labeled hazardous waste container.
-
Chemical Disposal: Unused compound, contaminated solutions, and cleanup materials must be collected in a sealed, properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[5] Do not dispose of this material down the drain.[13]
By adhering to these scientifically-grounded protocols, you establish a robust safety system that protects you and your colleagues while enabling the critical research and development that drives our field forward.
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride Safety Data Sheet.
- Carl ROTH. (2024). Safety Data Sheet: Imidazole.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- PubChem. (n.d.). 1H-Imidazo(4,5-d)pyridazin-2-amine.
- Taylor & Francis. (n.d.). Purine analogues – Knowledge and References.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pyridazine.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- ECHEMI. (n.d.). Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
- Alfa Aesar. (2025). Pyridazine - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ASH Publications. (2009). The Use of Purine Analogues Does Not Aggravate Infectious Complications During Induction and Consolidation Therapy of Acute Myeloid Leukemia.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Pyridazine.
- PubMed. (1995). Infectious and Immunosuppressive Complications of Purine Analog Therapy.
- ResearchGate. (2025). (PDF) Biological activities of purine analogues: a review.
- DergiPark. (n.d.). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds.
- PubChem. (n.d.). 1H-imidazo[4,5-b]pyrazine.
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine.
Sources
- 1. 1H-Imidazo(4,5-d)pyridazin-2-amine | C5H5N5 | CID 6400641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. gerpac.eu [gerpac.eu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.fr [fishersci.fr]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
